Parishin E (Standard)
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUTKHLNZBMEG-HUNOYVTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Parishin E: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Parishin (B150448) E, a polyphenolic glucoside, is a naturally occurring compound found predominantly in the traditional Chinese medicinal plant Gastrodia elata. As a member of the parishin family of compounds, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Parishin E and its close analogs. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are elucidated through structured diagrams. All quantitative data are summarized in tabular format to facilitate comparative analysis. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the exploration and development of novel therapeutics.
Chemical Structure and Physicochemical Properties
Parishin E is structurally characterized as a monoester of citric acid and gastrodin. Its chemical identity has been established through various spectroscopic methods.
Table 1: Physicochemical Properties of Parishin E
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | PubChem |
| Molecular Formula | C₁₉H₂₄O₁₃ | PubChem |
| Molecular Weight | 460.4 g/mol | PubChem |
| CAS Number | 952068-57-4 | PubChem |
Biological Activities and Therapeutic Potential
Parishin E, along with its analogs such as Parishin C and Macluraparishin C, exhibits a range of biological activities, with neuroprotective and anti-inflammatory effects being the most prominent. These properties position parishins as promising candidates for the development of treatments for neurodegenerative diseases and sepsis.
Neuroprotection
Parishin compounds have demonstrated significant neuroprotective effects in preclinical models by mitigating oxidative stress and inflammation. These effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1]
Parishin C, a closely related analog, has been shown to protect neuronal cells from oxidative stress-induced injury.[2] In cellular models, treatment with Parishin C can inhibit the production of reactive oxygen species (ROS) and decrease lipid peroxidation.[1] Furthermore, it has been observed to suppress the release of pro-inflammatory factors in models of cerebral ischemia.[1]
Table 2: Quantitative Data on the Neuroprotective Effects of Parishin Analogs
| Assay | Compound | Model System | Treatment/Concentration | Result | Source |
| Cell Viability (MTT Assay) | Parishin C | LPS-stimulated HT22 cells | 1, 5, 10 µM | Increased cell viability in a concentration-dependent manner | [3] |
| LDH Release | Parishin C | LPS-stimulated HT22 cells | 1, 5, 10 µM | Inhibited LDH release in a concentration-dependent manner | [3] |
| Neuronal Cell Death | Macluraparishin C | tGCI in gerbils | Pretreatment | Significantly reduced the number of dead neurons in the hippocampal CA1 area | [4] |
| Microglia and Astrocyte Activation | Macluraparishin C | tGCI in gerbils | Pretreatment | Significantly reduced the number of activated microglia and astrocytes in the hippocampal CA1 area | [4] |
Anti-Sepsis and Anti-inflammatory Activity
Parishin has been shown to protect against sepsis-induced intestinal injury.[5] This protective effect is attributed to its ability to modulate the ACSL4/p-Smad3/PGC-1α pathway, thereby inhibiting ferroptosis and reducing inflammation.[5][6] In a murine model of sepsis, treatment with Parishin significantly improved survival rates and attenuated pathological changes in the intestine.[5]
Table 3: Quantitative Data on the Anti-Sepsis Effects of Parishin
| Parameter | Model System | Treatment | Result | Source |
| Plasma Diamine Oxidase (DAO) | Septic Mice (CLP model) | Parishin | Decreased from 81.88±13.71 to 56.60±6.04 (30.87% reduction) | [5] |
| Plasma D-lactate (D-Lac) | Septic Mice (CLP model) | Parishin | Decreased from 1.91±0.32 to 0.76±0.27 (60.27% reduction) | [5] |
| Plasma Lipopolysaccharide (LPS) | Septic Mice (CLP model) | Parishin | Decreased from 10.50±1.31 to 5.94±0.92 (43.36% reduction) | [5] |
| ACSL4 mRNA Expression (Monocytes) | Septic Mice (CLP model) | Parishin | Decreased from 17.97±4.2 to 9.23±0.95 | [5] |
| ACSL4 mRNA Expression (Small Intestinal Epithelial Cells) | Septic Mice (CLP model) | Parishin | Decreased from 8.57±1.3 to 4.53±0.78 | [5] |
| 72-hour Survival Rate | Septic Mice (CLP model) | Parishin | Significantly improved | [5] |
Signaling Pathways
The biological activities of Parishin E and its analogs are mediated through the modulation of several key signaling pathways.
ACSL4/p-Smad3/PGC-1α Pathway in Sepsis
In the context of sepsis, Parishin has been found to downregulate the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[5] This, in turn, inhibits the phosphorylation of Smad3, a key signaling molecule in the TGF-β pathway. The inhibition of p-Smad3 leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][5] This cascade of events ultimately suppresses ferroptosis and mitigates intestinal injury during sepsis.[5][6]
Caption: ACSL4/p-Smad3/PGC-1α signaling pathway in sepsis.
Nrf2 Signaling Pathway in Neuroprotection
Parishin compounds exert their antioxidant effects by activating the Nrf2 signaling pathway.[1][7] Under conditions of oxidative stress, Parishin C promotes the nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]
Caption: Nrf2 signaling pathway in neuroprotection.
MAPK Signaling Pathway in Neuroprotection
The MAPK signaling pathway is also a key target of parishin compounds in the context of neuroprotection. Oxidative stress can lead to the phosphorylation and activation of MAPK subfamilies, including ERK, JNK, and p38, which are involved in pro-apoptotic signaling.[8] Macluraparishin C has been shown to inhibit the phosphorylation of these stress-responsive MAPKs, thereby reducing neuronal injury.[8]
Caption: MAPK signaling pathway in neuroprotection.
Experimental Protocols
In Vivo Model of Sepsis
This protocol describes the cecal ligation and puncture (CLP) model in mice to induce sepsis and evaluate the therapeutic effects of Parishin.[5]
Animals:
-
8-week-old male C57BL/6 mice (20-22 g).
-
Mice are acclimated for 24 hours in a controlled environment (22 ± 2 °C, 40%-70% humidity).
Procedure:
-
Anesthetize mice with an intraperitoneal injection of pentobarbital (B6593769) sodium (30 mg/kg).
-
Confirm anesthesia and place the animal in a supine position.
-
Disinfect the abdominal region with povidone-iodine.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve.
-
Puncture the cecum twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer Parishin at the desired concentration and time points post-surgery.
-
Monitor the animals for survival and collect tissue and blood samples for analysis at specified time points.
Workflow Diagram:
Caption: Workflow for the in vivo sepsis model.
In Vitro Model of Neuroprotection
This protocol describes the use of a neuronal cell line to investigate the neuroprotective effects of Parishin C against LPS-induced cytotoxicity.[3]
Cell Line:
-
HT22 hippocampal neuronal cells.
Procedure:
-
Culture HT22 cells in appropriate media until they reach 80% confluency.
-
Induce cytotoxicity by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
-
Treat the LPS-stimulated cells with different concentrations of Parishin C (e.g., 1, 5, and 10 µM).
-
Incubate for the desired period.
-
Assess cell viability using the MTT assay and cytotoxicity by measuring LDH release.
Workflow Diagram:
Caption: Workflow for the in vitro neuroprotection model.
Conclusion
Parishin E and its analogs represent a promising class of natural compounds with significant therapeutic potential, particularly in the realms of neuroprotection and the treatment of sepsis. Their mechanisms of action, centered on the modulation of key signaling pathways involved in inflammation and oxidative stress, provide a solid foundation for further investigation and drug development. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of these potent bioactive molecules. Further studies are warranted to fully elucidate the clinical utility of Parishin E and to optimize its therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E: A Technical Overview of Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin (B150448) E, a polyphenolic glucoside derived from Gastrodia elata, represents a promising bioactive compound with significant therapeutic potential. As a member of the parishin family of natural products, it shares structural similarities with other well-studied parishins, such as Parishin A, B, and C, which have demonstrated a range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the known biological activities and mechanisms of action of parishin compounds, with a particular focus on the data available for its close analog, Parishin C, as a proxy to infer the potential activities of Parishin E. The primary activities discussed include neuroprotection, anti-inflammatory effects, and antioxidant properties, mediated through the modulation of key cellular signaling pathways.
Core Biological Activities
Parishin compounds, including by extension Parishin E, are recognized for their multifaceted biological effects, which are primarily attributed to their antioxidant and anti-inflammatory properties.[2][3] These activities are crucial in the context of various pathological conditions, including neurodegenerative diseases and inflammatory disorders.
Neuroprotective Effects
Parishin C has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia.[4] Administration of Parishin C has been shown to improve neurological outcomes and reduce brain damage in a dose-dependent manner.[4] The underlying mechanisms for this neuroprotection are linked to the compound's ability to mitigate oxidative stress and inflammation in neuronal tissues.[4]
Anti-inflammatory Activity
The anti-inflammatory effects of parishin compounds are a key aspect of their therapeutic potential. Parishin C has been shown to suppress the release of pro-inflammatory factors in cellular models of inflammation.[5][6] This activity is critical for ameliorating the inflammatory cascades that contribute to various diseases.
Antioxidant Activity
The antioxidant capacity of parishin compounds is fundamental to their biological effects. They have been shown to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.[5] This dual action helps to protect cells from oxidative damage, a common pathological feature in many diseases.
Quantitative Data Summary
Table 1: Neuroprotective Effects of Parishin C in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) [4][7]
| Parameter | MCAO Control Group | Parishin C (25 mg/kg) | Parishin C (50 mg/kg) | Parishin C (100 mg/kg) |
| Neurological Deficit Score | 4.5 ± 0.5 | 4.2 ± 0.4 (ns) | 3.1 ± 0.3 | 2.2 ± 0.2** |
| Brain Water Content (%) | 81.5 ± 1.2 | 81.1 ± 1.1 (ns) | 79.2 ± 0.9 | 77.8 ± 0.8 |
| Infarct Volume (%) | 35.4 ± 3.1 | 33.8 ± 2.9 (ns) | 24.5 ± 2.2* | 15.7 ± 1.8 |
ns: not significant, *p < 0.05, **p < 0.01 compared to MCAO control group. Data are presented as mean ± SD.
Table 2: Anti-inflammatory Effects of Parishin C on LPS-Stimulated BV2 Microglia [5]
| Parameter | LPS Control | Parishin C (1 µM) | Parishin C (5 µM) | Parishin C (10 µM) |
| Nitric Oxide (NO) Production (% of control) | 100 | 85.2 ± 7.1 | 65.4 ± 5.8** | 48.9 ± 4.5*** |
| TNF-α mRNA Expression (fold change) | 12.5 ± 1.1 | 9.8 ± 0.9 | 6.2 ± 0.7 | 3.1 ± 0.4*** |
| IL-6 mRNA Expression (fold change) | 15.2 ± 1.3 | 11.5 ± 1.0* | 7.8 ± 0.8 | 4.5 ± 0.5*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control group. Data are presented as mean ± SD.
Table 3: Antioxidant Effects of Parishin C on LPS-Stimulated HT22 Hippocampal Neurons [5]
| Parameter | LPS Control | Parishin C (1 µM) | Parishin C (5 µM) | Parishin C (10 µM) |
| Reactive Oxygen Species (ROS) Level (% of control) | 100 | 82.1 ± 6.5 | 61.3 ± 5.2** | 45.7 ± 4.1*** |
| Superoxide Dismutase (SOD) Activity (% of control) | 55.4 ± 4.8 | 68.2 ± 5.9 | 81.5 ± 7.0 | 92.3 ± 8.1*** |
| Malondialdehyde (MDA) Level (% of control) | 100 | 80.5 ± 7.2* | 62.8 ± 5.9 | 47.1 ± 4.4*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control group. Data are presented as mean ± SD.
Mechanism of Action: Signaling Pathways
The biological activities of parishin compounds are mediated through the modulation of critical intracellular signaling pathways, primarily the Nrf2 and MAPK pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, parishin compounds can promote the nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.[9] Parishin compounds have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like p38 and JNK, which are activated by stress stimuli.[9] By suppressing these pro-inflammatory and pro-apoptotic pathways, Parishin E can exert its protective effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the biological activities of parishin compounds.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][10][11]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve Parishin E in methanol to prepare a stock solution, from which a series of dilutions are made.
-
Assay Procedure:
-
Add 100 µL of each Parishin E dilution to a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well contains 100 µL of methanol and 100 µL of DPPH solution. A blank well contains 100 µL of methanol and 100 µL of the sample.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Parishin E.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.[12][13][14]
-
Reaction Mixture Preparation:
-
The reaction mixture (5 mL total volume) consists of 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of various concentrations of Parishin E.
-
A control solution is prepared with 2.0 mL of distilled water instead of the Parishin E solution.
-
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a plot of percentage inhibition versus concentration.
Western Blot Analysis for Nrf2 and MAPK Pathway Activation
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.[3][15][16][17][18]
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., HT22 or BV2) and treat with various concentrations of Parishin E for a specified time, along with a stimulus (e.g., LPS or H₂O₂).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Experimental and Logical Workflows
The investigation of Parishin E's biological activity typically follows a structured workflow, from initial in vitro screening to more complex in vivo studies and mechanistic elucidation.
Conclusion
Parishin E, as a constituent of Gastrodia elata, holds considerable promise as a therapeutic agent, particularly in the context of neurodegenerative and inflammatory diseases. While direct experimental data for Parishin E is currently limited, the extensive research on its analogues, especially Parishin C, provides a strong foundation for understanding its potential biological activities and mechanisms of action. The neuroprotective, anti-inflammatory, and antioxidant effects of parishin compounds are well-documented and are primarily mediated through the Nrf2 and MAPK signaling pathways. Further research is warranted to specifically elucidate the quantitative biological data and detailed mechanisms of Parishin E to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a comprehensive overview of the current state of knowledge and detailed experimental methodologies to facilitate future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 12. EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF TEST SAMPLE USING EGG ALBUMIN DENATURATION METHOD | Research SOP [researchsop.com]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. plantarchives.org [plantarchives.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin (B150448) E is a polyphenolic glucoside belonging to the parishin class of compounds, which are primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata Blume.[1][2] Parishin compounds, including Parishin E and its derivatives, are recognized for a wide range of biological and pharmacological activities.[1][2] These activities include neuroprotective, antioxidant, anti-inflammatory, and antitumor effects.[1][2] While extensive research has been conducted on related compounds such as Parishin A and Parishin C, specific data on Parishin E is more limited. This guide synthesizes the current understanding of the research applications of parishins, with a focus on the known activities of this compound class that suggest the therapeutic potential of Parishin E.
Core Bioactivities and Research Applications
Research into parishin compounds has revealed their significant potential in several key therapeutic areas. The primary areas of investigation include neuroprotection, anti-inflammatory effects, and antioxidant activity.
Neuroprotective Effects
Parishin compounds are widely investigated for their neuroprotective properties, largely attributed to their antioxidant and anti-inflammatory actions.[1] Studies on related parishins provide a strong rationale for investigating Parishin E in similar models.
Key Research Findings for Related Parishins:
-
Parishin C has been shown to be a potent agent in improving spatial learning and memory in scopolamine-induced cognitive deficit mouse models.[1] It also demonstrates neuroprotective effects in cerebral ischemia models by reducing oxidative stress and inflammatory responses.
-
Macluraparishin C , a novel parishin compound, has shown potent neuroprotective activity.
-
The general mechanism for neuroprotection by parishins involves the modulation of key cellular signaling pathways to combat both oxidative stress and inflammation.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of parishins are a significant area of research. These effects are often evaluated by measuring the inhibition of inflammatory mediators like nitric oxide (NO).
Key Research Findings for Related Parishins:
-
Parishin compounds have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This is a common in vitro model for assessing anti-inflammatory activity.
Antioxidant Activity
The antioxidant capacity of parishins is fundamental to many of their observed biological effects. This activity is typically assessed using in vitro assays that measure the compound's ability to scavenge free radicals.
Quantitative Data from In Vitro and In Vivo Studies
Due to the limited research specifically on Parishin E, the following tables summarize quantitative data from studies on closely related parishin compounds to provide a comparative context for its potential efficacy.
Table 1: Neuroprotective Effects of Parishin Derivatives
| Compound | Model | Assay | Key Findings | Reference |
| Parishin C | Scopolamine-induced cognitive deficit (mice) | Morris Water Maze | More potent than gastrodin (B1674634) in improving spatial learning and memory.[1] | [1] |
| Parishin C | Cerebral Ischemia (rats) | Histopathology, Oxidative Stress Markers | Reduced brain tissue injury by decreasing oxidative stress and inflammation. | |
| Parishin A | Oral Squamous Cell Carcinoma | Cell Viability, Western Blot | Inhibited cancer cell growth via the AKT/mTOR pathway. |
Table 2: Anti-inflammatory Effects of Parishin Derivatives
| Compound | Cell Line | Assay | Endpoint | Key Findings | Reference |
| Parishin (general) | Microglia | Nitric Oxide Inhibition Assay | NO production | Dose-dependent inhibition of NO production.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the bioactivities of parishin compounds. These protocols can be adapted for the study of Parishin E.
Protocol 1: In Vitro Neuroprotection Assay (PC12 Cells)
This assay evaluates a compound's ability to protect neuronal-like cells from oxidative stress-induced cell death.
1. Cell Culture:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
- Seed PC12 cells in 96-well plates.
- Pre-treat cells with varying concentrations of Parishin E for a specified time (e.g., 24 hours).
- Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for another 24 hours.
3. Assessment of Cell Viability (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This assay measures a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
1. Cell Culture:
- Culture RAW 264.7 macrophage-like cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3][4][5][6][7]
2. Treatment:
- Seed RAW 264.7 cells in 96-well plates.
- Pre-treat cells with varying concentrations of Parishin E for 1 hour.
- Stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
3. Measurement of Nitric Oxide (Griess Assay):
- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify nitrite concentration, a stable metabolite of NO.[1]
4. Data Analysis:
- Calculate the percentage inhibition of NO production compared to LPS-treated cells without the test compound.
Protocol 3: In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This assay determines the free radical scavenging activity of a compound.
1. Preparation:
- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare serial dilutions of Parishin E.
2. Reaction:
- Add the Parishin E solutions to the DPPH solution in a 96-well plate.
- Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
- Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.[8][9][10]
4. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.
Signaling Pathways
Based on research into related parishin compounds, Parishin E is likely to exert its biological effects through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and survival.
MAPK and PI3K/AKT/mTOR Signaling Pathways
Studies on Parishin A have shown its ability to inhibit the PI3K/AKT/mTOR signaling pathway in oral squamous cell carcinoma cells. This pathway is crucial for cell proliferation, survival, and growth. It is plausible that Parishin E may also interact with components of the MAPK and PI3K/AKT/mTOR cascades to exert anti-cancer or other biological effects.
Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by Parishin E.
Nrf2 Signaling Pathway
Parishin C has been shown to activate the Nrf2 signaling pathway, which plays a critical role in the cellular antioxidant response. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Activation of this pathway is a key mechanism for the neuroprotective and anti-inflammatory effects of some parishins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. rwdstco.com [rwdstco.com]
- 7. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E: A Technical Guide to Its Natural Occurrence, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parishin E, a phenolic glycoside with the molecular formula C₁₉H₂₄O₁₃, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities.[1] Primarily found in the traditional Chinese medicinal herb Gastrodia elata, and also identified in Maclura tricuspidata, this natural product has demonstrated potential therapeutic benefits, including anti-inflammatory, anti-aging, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources, isolation and purification methodologies, quantitative analysis, and the molecular mechanisms of action of Parishin E, with a focus on its modulation of key signaling pathways. Detailed experimental protocols for its extraction and biological evaluation are also presented to facilitate further research and drug development endeavors.
Natural Occurrence and Sourcing
Parishin E is predominantly isolated from the dried rhizome of Gastrodia elata Blume, an orchidaceous plant widely used in traditional medicine.[1] It is also found in the twig, bark, root, and fruit of Maclura tricuspidata, a plant belonging to the Moraceae family.[2] The concentration of Parishin E and its derivatives can vary depending on the plant part, geographical origin, and processing methods.
Quantitative Analysis of Parishin E in Natural Sources
The content of Parishin E in its natural sources has been quantified using High-Performance Liquid Chromatography (HPLC). The following tables summarize the quantitative data from various studies.
Table 1: Quantitative Analysis of Parishin E in Gastrodia elata
| Plant Material | Processing/Drying Method | Parishin E Content | Reference |
| Gastrodia elata rhizome | Not specified | Data not explicitly quantified for Parishin E alone, but present | [2] |
| Ginger-processed G. elata | Stir-frying with ginger juice | Identified as a major plasma metabolite after oral administration | [3] |
| G. elata | Various steaming and drying methods | Combined steaming and drying can increase Parishin E content | [4] |
Table 2: Quantitative Analysis of Parishin Derivatives in Maclura tricuspidata
| Plant Part | Compound | Content (µg/g dry weight) | Reference |
| Fruit (fully mature) | Parishin E | Present, but not explicitly quantified in this study | [5] |
| Twig | Macluraparishin E (a novel derivative) | Present, one of the most abundant constituents | [1] |
Isolation and Purification
The isolation of Parishin E from its natural sources typically involves solvent extraction followed by various chromatographic techniques.
Experimental Protocol for Isolation from Gastrodia elata
A representative protocol for the isolation of Parishin E and its derivatives from Gastrodia elata is as follows:
-
Extraction: Powdered, dried rhizomes of G. elata (e.g., 100 g) are refluxed with 50% ethanol (B145695) (8 times the volume) for 1 hour. This process is repeated twice.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator at 60°C to a smaller volume (e.g., 200 mL).
-
Solvent Removal: The remaining ethanol is removed by heating in a water bath at 100°C.
-
Lyophilization: The aqueous residue is lyophilized to obtain a crude extract, which is then stored at -80°C for further purification.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, followed by preparative HPLC to yield pure Parishin E.
Experimental Protocol for Isolation from Maclura tricuspidata
The following protocol outlines the isolation of Parishin derivatives from the twig of Maclura tricuspidata:
-
Extraction and Partitioning: The dried and powdered twig material is extracted with 70% methanol (B129727). The extract is then suspended in water and successively partitioned with n-hexane, ethyl acetate, and water-saturated n-butanol.
-
Fractionation: The butanol fraction, rich in Parishin derivatives, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform, methanol, and water.
-
Purification: Further purification is achieved using Toyopearl HW-40S column chromatography and preparative HPLC to isolate individual Parishin derivatives, including novel compounds like macluraparishin E.[6]
Biological Activity and Mechanisms of Action
Parishin E exhibits a range of biological activities, with its therapeutic potential attributed to its influence on specific cellular signaling pathways.
Anti-Rheumatoid Arthritis Activity
Parishin E has been identified as the core anti-inflammatory component of ginger-processed Gastrodia elata in alleviating rheumatoid arthritis (RA).
-
Animal Model: Male Sprague-Dawley rats (180 ± 20 g) are used. Arthritis is induced by a subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the left hind paw.[2]
-
Treatment: Seven days post-immunization, rats are orally administered with the ethanol extract of ginger-processed G. elata (containing Parishin E) once daily for 28 days. A positive control group receives methotrexate (B535133) (0.2 mg/kg).[2]
-
Assessment: The severity of arthritis is evaluated by measuring paw swelling, and by histological analysis of the joint tissue. Inflammatory markers in the serum are also quantified.
Anti-Aging Effects
Parishin has been shown to ameliorate aging-related phenotypes in mice, with its effects linked to the modulation of gut microbiota and specific signaling pathways.
-
Animal Model: Aged male C57BL/6 mice (19 months old) are used. A control group of young mice (12 weeks old) is also included.
-
Treatment: Aged mice are treated with Parishin (e.g., 10 mg/kg/day or 20 mg/kg/day) dissolved in normal saline, administered orally.
-
Assessment: The effects of Parishin on aging are assessed by measuring serum levels of senescence biomarkers such as p16Ink4a, GDF15, and IL-6. Histopathological analysis of cardiopulmonary tissues is also performed to evaluate tissue fibrosis.
Antioxidant and Neuroprotective Activities
Parishin and its derivatives have demonstrated significant antioxidant and neuroprotective effects, primarily through the modulation of cellular stress response pathways.
-
Preparation: A 0.004% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Various concentrations of Parishin E are also prepared in a suitable solvent.
-
Reaction: An aliquot of the Parishin E solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
Signaling Pathways Modulated by Parishin E
Parishin E exerts its biological effects by modulating several key signaling pathways.
ACSL4/p-Smad3/PGC-1α Pathway
In the context of sepsis-induced intestinal injury, Parishin has been shown to downregulate the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which in turn inhibits the phosphorylation of Smad3. This modulation helps to ameliorate intestinal damage.
Parishin E's modulation of the ACSL4/p-Smad3 pathway.
Sir2/Uth1/TOR Signaling Pathway
In yeast models, Parishin has been found to extend replicative lifespan by upregulating the expression of the Sir2 gene and inhibiting the Uth1/TOR signaling pathway. This action is associated with a reduction in oxidative stress.
References
- 1. Parishin from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E and Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Bioactive Phenolic Glucosides in Traditional Medicine for Drug Development Professionals
Introduction
Parishin (B150448) E and its derivatives are a class of polyphenolic glucosides primarily found in the traditional medicinal plants Gastrodia elata and Maclura tricuspidata.[1] In traditional medicine, these compounds have been utilized for their therapeutic effects on the central nervous system, including the treatment of dizziness, insomnia, and stroke.[1] Modern scientific investigation has unveiled a broader spectrum of pharmacological activities, positioning parishin derivatives as promising candidates for drug development. This technical guide provides a comprehensive overview of the current research on Parishin E and its derivatives, focusing on their biological activities, underlying mechanisms of action, and relevant experimental methodologies.
Biological Activities and Quantitative Data
Parishin E and its derivatives exhibit a range of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects. The following tables summarize the available quantitative data for these activities.
Anticancer Activity
Parishin A has demonstrated significant cytotoxic effects against oral squamous cell carcinoma (OSCC) cell lines.
Table 1: Anticancer Activity of Parishin A against OSCC Cell Lines [1]
| Cell Line | Treatment Duration | IC50 (µM) |
| YD-10B | 24h | 68.4 |
| 48h | 45.2 | |
| 72h | 31.8 | |
| Ca9-22 | 24h | 75.1 |
| 48h | 52.6 | |
| 72h | 38.4 |
Neuroprotective, Anti-inflammatory, and Antioxidant Activities
While specific IC50 values for the anti-inflammatory and antioxidant activities of Parishin E and its most studied derivatives are not consistently reported in the available literature, qualitative and mechanistic studies strongly support these effects. Parishin C, in particular, has been shown to exert neuroprotective, anti-inflammatory, and antioxidant effects primarily through the activation of the Nrf2 signaling pathway.
Signaling Pathways
The biological activities of parishin derivatives are mediated through the modulation of several key signaling pathways.
PI3K/AKT/mTOR Pathway (Anticancer Activity)
Parishin A exerts its anticancer effects on oral squamous carcinoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.
References
An In-depth Technical Guide on the Antioxidant Properties of Parishin E
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature in a range of neurodegenerative diseases. Parishins, a group of bioactive phenolic compounds derived from the traditional Chinese herb Gastrodia elata Blume, have emerged as promising neuroprotective agents, largely due to their potent antioxidant and anti-inflammatory activities.[1][2] While several analogues like Parishin C and Macluraparishin C have been more extensively studied, this guide focuses on the antioxidant properties of the Parishin family, with a specific interest in Parishin E. These compounds mitigate oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a central regulator of cellular antioxidant responses.[2][3] This document provides a comprehensive overview of the mechanisms, quantitative data from preclinical studies, and detailed experimental protocols relevant to assessing the antioxidant capabilities of these compounds.
Core Mechanism of Action: The Nrf2/HO-1 Signaling Pathway
The primary mechanism for the antioxidant effects of parishins is the activation of the Nrf2 signaling pathway.[2] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or induction by compounds like parishins, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[3] This cascade enhances the cell's capacity to neutralize ROS and combat oxidative damage.
Quantitative Data Presentation
While specific quantitative data for Parishin E is limited in current literature, studies on its analogue, Parishin C, provide valuable insights into the potent antioxidant effects of this compound family. The following tables summarize data from a study where rats were pretreated with Parishin C before inducing cerebral ischemia, a condition known to cause significant oxidative stress.[1]
Table 1: Effect of Parishin C on Endogenous Antioxidant Enzyme Activity in Brain Tissue[1]
| Parameter | MCAO Group (Ischemia) | MCAO + Parishin C (50 mg/kg) | MCAO + Parishin C (100 mg/kg) |
| SOD Activity (U/mg protein) | 105.6 ± 8.2 | 128.4 ± 9.5 | 145.3 ± 10.1 |
| CAT Activity (U/mg protein) | 25.4 ± 3.1 | 38.7 ± 4.2 | 45.1 ± 4.8*** |
| GSH-Px Activity (U/mg protein) | 55.2 ± 5.6 | 70.1 ± 6.3 | 82.5 ± 7.9** |
| *Data are presented as mean ± SD. Statistical significance vs. MCAO Group: *p < 0.05, **p < 0.01, **p < 0.001. |
Table 2: Effect of Parishin C on Oxidative Stress Markers in Brain Tissue[1]
| Parameter | MCAO Group (Ischemia) | MCAO + Parishin C (25 mg/kg) | MCAO + Parishin C (50 mg/kg) | MCAO + Parishin C (100 mg/kg) |
| MDA Content (nmol/mg protein) | 8.9 ± 0.7 | 7.1 ± 0.6 | 5.8 ± 0.5** | 4.2 ± 0.4*** |
| Data are presented as mean ± SD. Statistical significance vs. MCAO Group: *p < 0.05, **p < 0.01, **p < 0.001. |
These results demonstrate that Parishin C pretreatment significantly boosts the activity of key antioxidant enzymes—Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px)—while markedly reducing the level of Malondialdehyde (MDA), a key indicator of lipid peroxidation.[1] These effects are dose-dependent, highlighting the potent ability of parishins to combat oxidative stress in vivo.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of compounds like Parishin E.
In Vitro Radical Scavenging Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[4]
-
Reagents and Equipment:
-
DPPH (high purity)
-
Parishin E stock solution and serial dilutions
-
Ascorbic acid or Trolox (positive control)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
Pipettes
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance at 517 nm should be approximately 1.0.
-
In a 96-well plate, add 20 µL of various concentrations of the Parishin E sample or standard (e.g., ascorbic acid) to different wells.
-
Add 180 µL of the DPPH working solution to each well.
-
For the control (blank), mix 20 µL of the solvent (methanol) with 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
-
Calculation:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, measured as a decrease in absorbance at 734 nm.[5]
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Parishin E stock solution and serial dilutions
-
Trolox (positive control)
-
UV-Vis Spectrophotometer and 96-well plate
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 10 µL of the Parishin E sample or standard to different wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Endogenous Antioxidant Enzyme Activity Assays (from Tissue Homogenates)
-
Principle: This assay often utilizes a system (e.g., xanthine (B1682287)/xanthine oxidase) that generates superoxide radicals (O₂•⁻). These radicals reduce a detector dye (like WST-1 or NBT) to form a colored product (formazan). SOD in the sample inhibits this reaction by dismutating the superoxide radicals. The degree of inhibition is proportional to the SOD activity.[6][7]
-
Procedure (using a commercial kit as a basis):
-
Prepare brain tissue homogenate in cold lysis buffer on ice.[7]
-
Centrifuge the homogenate (e.g., at 12,000 x g for 10 minutes at 4°C) and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Add the sample (supernatant) and standards to a 96-well plate.
-
Add the WST-1 working solution to all wells.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate at 37°C for 20 minutes.
-
Read the absorbance at 450 nm.
-
-
Calculation: Calculate the SOD activity (inhibition rate %) and express it as U/mg of protein.
-
Principle: The most common method measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase. This is monitored by the decrease in absorbance at 240 nm as H₂O₂ is consumed.[7][8]
-
Procedure:
-
Use the supernatant from the tissue homogenate prepared for the SOD assay.
-
Prepare a reaction mixture in a quartz cuvette containing phosphate (B84403) buffer (pH 7.0).
-
Add the sample (supernatant) to the cuvette.
-
Initiate the reaction by adding a known concentration of H₂O₂ solution (e.g., 10 mM).
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
-
Calculation: One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. Activity is expressed as U/mg of protein.[8]
-
Principle: This is a coupled enzyme assay. GSH-Px reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GSH-Px activity.[6][7]
-
Procedure:
-
Use the supernatant from the tissue homogenate.
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH, GR, and NADPH.
-
Add the sample and incubate for a few minutes to allow for the reduction of any existing GSSG.
-
Initiate the reaction by adding the peroxide substrate (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm for several minutes.
-
-
Calculation: Activity is calculated based on the rate of NADPH consumption and expressed as U/mg of protein.
Oxidative Stress Marker Assays
-
Principle: MDA is a major product of lipid peroxidation. The most common method for its measurement is the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically at 532 nm.[9]
-
Procedure:
-
Use the supernatant from the tissue homogenate.
-
Mix the sample with a solution containing TBA and an acid (e.g., trichloroacetic acid, TCA).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The concentration of MDA is calculated using an extinction coefficient and is expressed as nmol/mg of protein.
-
Principle: This assay typically uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[3]
-
Procedure (for cell culture):
-
Culture cells (e.g., HT22 hippocampal neurons) in a 96-well plate.
-
Treat cells with an oxidative stressor (e.g., H₂O₂ or LPS) with and without Parishin E for a specified time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Conclusion
The available evidence strongly supports the potent antioxidant properties of the Parishin family of compounds. Through the activation of the Nrf2/HO-1 signaling pathway, these molecules enhance endogenous antioxidant defenses, effectively increasing the activities of SOD, catalase, and GSH-Px, while reducing lipid peroxidation.[1][3] Although direct quantitative data for Parishin E remains to be fully elucidated, the robust effects observed for its close analogue, Parishin C, suggest a significant therapeutic potential for Parishin E in mitigating conditions underpinned by oxidative stress, particularly neurodegenerative diseases. Further research focusing specifically on Parishin E is warranted to confirm and quantify its antioxidant efficacy and to fully explore its promise as a neuroprotective agent.
References
- 1. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain antioxidant markers, cognitive performance and acetylcholinesterase activity of rats: efficiency of Sonchus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isez.pan.krakow.pl [isez.pan.krakow.pl]
- 9. mdpi.com [mdpi.com]
Parishin E: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parishin E, a phenolic glucoside, and its related compounds, such as Parishin A, have emerged as promising natural products with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of the current research on Parishin E and its analogues, focusing on its applications in sepsis-induced intestinal injury and oral squamous cell carcinoma. This document details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the intricate signaling pathways involved.
Therapeutic Applications and Mechanisms of Action
Current research highlights two primary areas for the therapeutic application of Parishin compounds: sepsis and cancer. The underlying mechanisms of action are distinct for each, targeting specific signaling cascades involved in the pathophysiology of these conditions.
Sepsis-Induced Intestinal Injury
In the context of sepsis, Parishin has been shown to protect against intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, often leads to intestinal barrier dysfunction. Parishin ameliorates this by downregulating the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key regulator of lipid metabolism and ferroptosis. This downregulation, in turn, inhibits the phosphorylation of Smad3, a downstream mediator of TGF-β signaling, and leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense. Molecular docking analysis indicates a strong binding affinity of Parishin to ACSL4, with a docking score of -17.701, suggesting a direct interaction.[1]
Oral Squamous Cell Carcinoma (OSCC)
In oncology, Parishin A, a closely related compound, has demonstrated significant anti-cancer activity in oral squamous cell carcinoma. The mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, and survival, and is frequently hyperactivated in cancer.[2] By suppressing the phosphorylation of key proteins in this pathway, Parishin A effectively inhibits the proliferation and survival of OSCC cells.[2] Furthermore, it has been observed to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis, by increasing the expression of E-cadherin and decreasing N-cadherin and vimentin (B1176767) levels.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on Parishin and its analogues.
Table 1: In Vivo Efficacy of Parishin in a Murine Sepsis Model
| Parameter | Sepsis Group | Sepsis + Parishin Group | Percentage Reduction | Reference |
| Intestinal Barrier Damage Markers | [1] | |||
| DAO (U/mL) | 81.88 ± 13.71 | 56.60 ± 6.04 | 30.87% | [1] |
| D-lactate (μmol/L) | 1.91 ± 0.32 | 0.76 ± 0.27 | 60.27% | [1] |
| LPS (EU/mL) | 10.50 ± 1.31 | 5.94 ± 0.92 | 43.36% | [1] |
| Inflammatory Cytokines (pg/mL) | [1] | |||
| TNF-α | Not specified | 275.5 ± 26.15 | Significant reduction | [1] |
| IL-6 | Not specified | 160.2 ± 17.39 | Significant reduction | [1] |
| IL-1β | Not specified | 253.5 ± 43.11 | Significant reduction | [1] |
| Survival | [1] | |||
| 72-hour Survival Rate | 0% | >37.5% (6/16 mice survived) | Significant improvement | [1] |
Table 2: In Vitro Efficacy of Parishin A in Oral Squamous Cell Carcinoma (OSCC) Cell Lines (YD-10B and Ca9-22)
| Parameter | Concentration | Observation | Reference |
| Cell Viability | 20, 40, 60, 80 µM | Dose- and time-dependent decrease in viability. Significant reductions at ≥20 µM. | [2] |
| IC50 | Not Reported | While a dose-dependent effect was established, the precise IC50 values were not reported in the reviewed literature. | |
| Colony Formation | ≥40 µM | Substantial decrease in a dose-dependent manner. | [2] |
| Toxicity to Normal Cells | 20, 40, 80 µM | No significant effect on the viability of normal human gingival fibroblasts (HGnF). | [2] |
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Sepsis [label="Sepsis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Parishin [label="Parishin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACSL4 [label="ACSL4", fillcolor="#FBBC05", fontcolor="#202124"]; pSmad3 [label="p-Smad3", fillcolor="#FBBC05", fontcolor="#202124"]; PGC1a [label="PGC-1α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IntestinalInjury [label="Intestinal Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitochondrialBiogenesis [label="Mitochondrial\nBiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="Intestinal Protection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sepsis -> ACSL4 [label="Upregulates"]; ACSL4 -> pSmad3 [label="Promotes\nPhosphorylation"]; pSmad3 -> Ferroptosis [label="Induces"]; Ferroptosis -> IntestinalInjury; Parishin -> ACSL4 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; ACSL4 -> PGC1a [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Parishin -> PGC1a [label="Promotes via\nACSL4 inhibition", style=dashed, color="#34A853", fontcolor="#34A853"]; PGC1a -> MitochondrialBiogenesis; MitochondrialBiogenesis -> Protection; } Parishin's Mechanism in Sepsis-Induced Intestinal Injury.
// Nodes GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; ParishinA [label="Parishin A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactors -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation; AKT -> EMT; ParishinA -> PI3K [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } Parishin A's Inhibition of the PI3K/AKT/mTOR Pathway in OSCC.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the research on Parishin and its analogues.
In Vivo Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
This protocol describes the induction of polymicrobial sepsis in mice, a model that closely mimics the clinical course of human sepsis.
-
Animal Model:
-
Species: C57BL/6 mice
-
Age: 8 weeks old
-
Sex: Male
-
Housing: Controlled environment (22 ± 2°C, 40-70% humidity) with a 12-hour light/dark cycle. Acclimatize for at least 24 hours before the procedure.
-
-
Surgical Procedure:
-
Anesthesia: Anesthetize mice with an intraperitoneal injection of pentobarbital (B6593769) sodium (30 mg/kg). Confirm deep anesthesia by lack of response to a toe pinch.
-
Surgical Preparation: Place the mouse in a supine position and disinfect the abdomen with povidone-iodine.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Carefully exteriorize the cecum. Ligate the cecum below the ileocecal valve with a 3-0 silk suture. The position of the ligation determines the severity of sepsis.
-
Puncture: Puncture the ligated cecum once or twice with a 21- to 23-gauge needle. A small amount of feces should be extruded to induce peritonitis.
-
Closure: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures or surgical clips.
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.
-
-
Parishin Treatment:
-
The specific dosage and administration route for Parishin in the cited study were not detailed but would typically involve intraperitoneal or intravenous injection at a predetermined time point post-CLP.
-
-
Post-Operative Care and Monitoring:
-
Monitor animals closely for signs of distress, and provide post-operative analgesia as per institutional guidelines.
-
At predetermined time points (e.g., 24, 48, 72 hours), collect blood and intestinal tissue for analysis.
-
Monitor survival for at least 72 hours.
-
In Vitro Cell Culture and Treatments
-
Cell Lines:
-
Oral Squamous Cell Carcinoma: YD-10B and Ca9-22 cells.
-
Intestinal Epithelial Cells: IEC-6 cells.
-
Normal Control: Human gingival fibroblasts (HGnF).
-
-
Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Parishin Treatment:
-
For OSCC studies (Parishin A): Treat cells with varying concentrations of Parishin A (e.g., 0, 10, 20, 40, 60, 80 µM) for different time periods (e.g., 24, 48, 72, 96 hours).
-
For sepsis studies (Parishin): Induce an inflammatory response in IEC-6 cells by treating with 10 µg/mL lipopolysaccharide (LPS) for a specified duration (e.g., 12 hours). Co-treat or post-treat with Parishin at various concentrations (e.g., 20, 50, 100, 200 µmol/L).
-
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Parishin A or Parishin/LPS.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Treat cells with different concentrations of Parishin A for a specified time (e.g., 48 hours).
-
Trypsinize and resuspend the cells into a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically containing >50 cells) manually or using imaging software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest.
-
For Sepsis Pathway: Anti-ACSL4, Anti-p-Smad3, Anti-Smad3, Anti-PGC-1α.
-
For OSCC Pathway: Anti-p-PI3K, Anti-PI3K, Anti-p-AKT, Anti-AKT, Anti-p-mTOR, Anti-mTOR, Anti-E-cadherin, Anti-N-cadherin, Anti-Vimentin.
-
Loading Control: Anti-β-actin or Anti-GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Densitometrically quantify the band intensities using software like ImageJ and normalize to the loading control.
Immunofluorescence Staining for Mitochondrial ROS
This method is used to visualize the production of reactive oxygen species within the mitochondria of cells.
-
Cell Preparation: Grow IEC-6 cells on glass coverslips and subject them to the respective treatments (Control, LPS, LPS + Parishin).
-
Staining:
-
Incubate the cells with MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, at a concentration of 5 µM for 10-30 minutes at 37°C, protected from light.
-
Optionally, co-stain with MitoTracker Green to visualize mitochondria.
-
-
Washing: Wash the cells three times with warm PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the fluorescence using a confocal laser scanning microscope. Increased red fluorescence indicates higher levels of mitochondrial ROS.
Conclusion and Future Directions
Parishin E and its analogues have demonstrated considerable therapeutic potential in preclinical models of sepsis and oral cancer. The well-defined mechanisms of action, involving the modulation of key signaling pathways such as ACSL4/p-Smad3/PGC-1α in sepsis and PI3K/AKT/mTOR in cancer, provide a strong rationale for further investigation. The quantitative data presented herein underscore the efficacy of these compounds in reducing inflammation, protecting against intestinal injury, improving survival in sepsis, and inhibiting cancer cell proliferation and invasion.
Future research should focus on several key areas. Firstly, the precise IC50 values of Parishin A in various OSCC cell lines need to be determined to better quantify its anti-cancer potency. Secondly, further in vivo studies are warranted to evaluate the anti-tumor efficacy of Parishin A in animal models of oral cancer. For its application in sepsis, optimizing the dosage, timing, and route of administration of Parishin is crucial. Furthermore, the safety and toxicological profiles of these compounds need to be thoroughly investigated. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into effective therapies for human diseases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic development of Parishin E and its related compounds.
References
Parishin E: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parishin (B150448) E, a key bioactive phenolic glucoside found in the medicinal plant Gastrodia elata Blume (Orchidaceae), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of Parishin E, alongside a detailed exploration of its biological activities and underlying molecular mechanisms. This document synthesizes current research to offer detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways to support further investigation and drug development efforts.
Discovery and Sourcing
Parishin E is a naturally occurring compound predominantly isolated from the dried rhizomes of Gastrodia elata, a plant with a long history of use in traditional Asian medicine for treating neurological and inflammatory conditions.[1][2] Notably, the concentration of Parishin E has been observed to increase when Gastrodia elata is processed with ginger, suggesting that this traditional preparation method enhances its therapeutic potential.[3][4] While Gastrodia elata is the primary source, other parishin derivatives have also been identified in plants such as Maclura tricuspidata.
Isolation and Purification Protocols
The isolation of Parishin E from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of parishin compounds.
Extraction of Crude Parishin E from Gastrodia elata
This protocol describes the initial extraction of a crude mixture containing Parishin E from the dried rhizomes of Gastrodia elata.
Materials:
-
Dried and powdered rhizomes of Gastrodia elata
-
50% Ethanol (B145695) (v/v)
-
Reflux apparatus
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Combine 100 g of powdered Gastrodia elata rhizomes with 800 mL of 50% ethanol in a round-bottom flask.[3]
-
Perform reflux extraction for 1 hour.[3]
-
Allow the mixture to cool and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue with an additional 800 mL of 50% ethanol for 1 hour to ensure exhaustive extraction.[3]
-
Combine the filtrates from both extraction steps.
-
Concentrate the combined extract using a rotary evaporator at 60°C to a volume of approximately 200 mL.[3]
-
Further heat the concentrated extract in a 100°C water bath to remove residual ethanol.[3]
-
Lyophilize the final aqueous residue to obtain a dry crude extract.[3]
-
Store the lyophilized powder at -80°C until further purification.[3]
Purification of Parishin E by Column Chromatography
This protocol outlines a general procedure for the purification of Parishin E from the crude extract using column chromatography. The selection of specific mobile phases and gradients may require optimization based on the composition of the crude extract.
Materials:
-
Crude extract of Gastrodia elata
-
Silica (B1680970) gel (60-120 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by introducing more polar solvents (e.g., a gradient of n-hexane to ethyl acetate, followed by ethyl acetate to methanol).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the separation of compounds by spotting aliquots of the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under UV light or with a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions containing the purified Parishin E, as identified by TLC analysis.
-
Final Purification: Concentrate the pooled fractions using a rotary evaporator to yield the isolated Parishin E. The purity of the isolated compound should be assessed by analytical techniques such as HPLC and NMR.
Quantitative Data
Quantitative analysis has been performed to determine the concentration of Parishin E in various samples of Gastrodia elata. While specific IC50 values for the anti-inflammatory activity of Parishin E are not yet widely reported in the literature, the following table summarizes the available quantitative data on its presence in plant extracts.
| Sample Type | Analytical Method | Parishin E Content | Reference |
| Field vs. Facility Cultivated Gastrodia elata | HPTLC-Vis | Present and quantifiable | [5] |
| 47 batches of G. elata from eight localities | HPLC-FLD | Quantified alongside other parishins | [1][2] |
| Plasma of rats administered ginger-processed G. elata | Non-targeted metabolomics | Identified as a top four compound by plasma concentration | [3][4] |
Biological Activity and Signaling Pathways
Parishin E has demonstrated significant biological activity, particularly in the context of inflammatory diseases such as rheumatoid arthritis.
Anti-inflammatory Effects in Rheumatoid Arthritis
Research indicates that Parishin E plays a crucial role in the anti-rheumatoid arthritis effects of ginger-processed Gastrodia elata.[3][4] Its mechanism of action involves the inhibition of M1 macrophage polarization.[3] A key molecular mechanism underlying this effect is the regulation of histone lactylation. Parishin E has been shown to suppress histone 3 (H3) lactylation at the H3K18la and H3K27la sites.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathway for Parishin E in the context of rheumatoid arthritis and provide an overview of the major signaling pathways implicated in the pathogenesis of this disease.
Caption: Parishin E inhibits LPS-induced M1 macrophage polarization by suppressing histone lactylation.
Caption: Major signaling pathways involved in the pathogenesis of rheumatoid arthritis.
Conclusion and Future Directions
Parishin E is a promising natural product with demonstrated anti-inflammatory properties relevant to the treatment of rheumatoid arthritis. The methodologies for its extraction and the understanding of its mechanism of action are continuously advancing. Future research should focus on optimizing the isolation and purification protocols to improve yield and purity. Furthermore, comprehensive studies to determine the specific IC50 values of Parishin E in various anti-inflammatory and other bioactivity assays are crucial for its development as a potential therapeutic agent. Elucidating the full spectrum of its interactions with cellular signaling pathways will provide a more complete picture of its therapeutic potential and pave the way for its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 5. Bioactivity Profiling and Quantification of Gastrodin in Gastrodia elata Cultivated in the Field versus Facility via Hyphenated High-Performance Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E: An In-depth Technical Guide on its Interaction with Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin E, a phenolic glucoside derived from the traditional Chinese medicinal herb Gastrodia elata, has garnered significant interest within the scientific community for its diverse pharmacological activities. Modern studies have highlighted its potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of Parishin E and its analogues' interactions with cellular targets, focusing on the molecular mechanisms, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation into the therapeutic potential of this class of compounds.
Cellular Targets and Mechanism of Action
The therapeutic effects of Parishin E and its related compounds, such as Parishin C, are attributed to their ability to modulate multiple cellular signaling pathways, primarily in the context of oxidative stress, inflammation, and neurodegeneration.
1. Anti-inflammatory and Antioxidant Pathways:
-
ACSL4/p-Smad3/PGC-1α Pathway: In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate the Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)/p-Smad3/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.[1] It downregulates the expression of ACSL4 and phosphorylated Smad3 (p-Smad3), while upregulating PGC-1α.[1] This action helps to preserve mitochondrial function, reduce ferroptosis, and attenuate inflammatory responses, thereby protecting against intestinal barrier dysfunction.[1]
-
Nrf2 Signaling Pathway: Parishin C (PaC) has been demonstrated to exert its antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] PaC promotes the nuclear translocation of Nrf2, which in turn activates downstream antioxidant factors.[3][4] This mechanism helps to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in neuronal cells.[3]
-
MAPK Signaling Pathway: Macluraparishin C (MPC), another Parishin analogue, provides neuroprotection by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5] It downregulates the protein expression of key components of the MAPK pathway, including ERK, JNK, and p38, which are often activated by oxidative stress and can lead to apoptosis.[5]
2. Neuroprotective Mechanisms:
The neuroprotective effects of Parishin compounds are closely linked to their anti-inflammatory and antioxidant properties. By mitigating oxidative stress and neuroinflammation, these compounds can protect neurons from damage in conditions such as cerebral ischemia.[2][6] For instance, Parishin C has been shown to improve nerve function and reduce the release of pro-inflammatory factors like TNF-α, IL-6, and IL-1β in animal models of stroke.[2]
Quantitative Data
The following tables summarize the quantitative data available from preclinical studies on Parishin and its analogues.
Table 1: In Vivo Efficacy of Parishin C in a Rat Model of Cerebral Ischemia [2]
| Compound | Dosage | Effect |
| Parishin C | 25, 50, or 100 mg/kg/day (i.p.) for 21 days | Improved nerve function, suppressed oxidative stress, and reduced pro-inflammatory factor release. |
Table 2: Effect of Parishin on Protein Expression in Sepsis Models [1]
| Treatment | Target Protein | Change in Expression | Model System |
| Parishin | PGC-1α | Significantly increased | Septic mononuclear cells and IEC-6 cells |
| Parishin | ACSL4 | Significantly decreased | Septic mononuclear cells and IEC-6 cells |
| Parishin | p-Smad3 | Markedly decreased | Septic mononuclear cells and IEC-6 cells |
Table 3: Effect of Parishin on Mitochondrial Respiration in LPS-Stimulated Cells [1]
| Cell Type | Parameter | Fold Increase with Parishin Treatment |
| IEC-6 | Basal Mitochondrial Respiration | 1.56 |
| IEC-6 | Maximal Mitochondrial Respiration | 2.2 |
| Mononuclear Cells | Basal Mitochondrial Respiration | 0.68 |
| Mononuclear Cells | Maximal Mitochondrial Respiration | 0.61 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Parishin compounds and a general experimental workflow for their evaluation.
Caption: Parishin E modulation of the ACSL4/p-Smad3/PGC-1α pathway.
Caption: Parishin C activation of the Nrf2 signaling pathway.
Caption: Macluraparishin C (MPC) inhibition of the MAPK signaling pathway.
Caption: General experimental workflow for evaluating Parishin E's efficacy.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Parishin compounds.
1. Cell Viability and Cytotoxicity Assays
-
Objective: To assess the effect of Parishin compounds on cell viability and to determine cytotoxicity of stressors like Lipopolysaccharide (LPS).
-
Methodology (MTT Assay):
-
Seed cells (e.g., HT22 hippocampal neurons or IEC-6 intestinal epithelial cells) in 96-well plates and culture until desired confluency.[3]
-
Treat the cells with varying concentrations of the Parishin compound for a specified duration. In some experiments, cells are co-treated with a stressor (e.g., 1 µg/mL LPS for 24 hours).[3]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
-
Methodology (LDH Release Assay):
-
Follow the same cell seeding and treatment protocol as the MTT assay.[3]
-
After the treatment period, collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit.[3]
-
Increased LDH activity in the supernatant corresponds to increased cell membrane damage and cytotoxicity.
-
2. Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in signaling pathways affected by Parishin compounds.
-
Methodology:
-
Lyse treated and control cells or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, p-Smad3, ACSL4, PGC-1α, β-actin) overnight at 4°C.[1][3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.
-
3. Antioxidant Activity Assays
-
Objective: To measure the capacity of Parishin compounds to scavenge free radicals and enhance the endogenous antioxidant defense system.
-
Methodology (ROS Detection):
-
Treat cells with Parishin compounds and a pro-oxidant stimulus (e.g., LPS).[3]
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates a reduction in intracellular ROS levels.
-
-
Methodology (SOD, CAT, and GSH-Px Activity):
-
Prepare cell lysates or tissue homogenates from treated and control groups.[2]
-
Measure the enzymatic activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) using commercially available assay kits.[2]
-
These kits typically involve colorimetric reactions where the rate of change in absorbance is proportional to the enzyme activity.
-
4. Animal Models of Disease
-
Objective: To evaluate the in vivo efficacy of Parishin compounds in a disease-relevant context.
-
Methodology (Middle Cerebral Artery Occlusion - MCAO - Model):
-
Anesthetize rats and perform surgery to induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).[2]
-
Administer the Parishin compound (e.g., intraperitoneally) for a predefined period before and/or after the ischemic insult.[2]
-
After a reperfusion period (e.g., 22 hours), assess neurological deficits using a standardized scoring system.[2]
-
Euthanize the animals and collect brain tissue for further analysis, including measurement of infarct volume (e.g., by TTC staining), histopathology (H&E staining), and biochemical assays for oxidative stress and inflammatory markers.[2]
-
Conclusion
Parishin E and its analogues represent a promising class of natural compounds with significant therapeutic potential, particularly in the management of conditions associated with inflammation, oxidative stress, and neuronal damage. Their multifaceted mechanism of action, involving the modulation of key signaling pathways such as ACSL4/p-Smad3/PGC-1α, Nrf2, and MAPK, provides a solid foundation for their further development. This technical guide consolidates the current knowledge on the cellular interactions of Parishin E, offering valuable data and protocols to guide future research and drug discovery efforts. Further investigations are warranted to fully elucidate their pharmacokinetic and pharmacodynamic profiles and to translate these preclinical findings into clinical applications.
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Parishin E and its Analogs: A Technical Guide on their Neuroprotective Role in Central Nervous System Diseases
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Parishins, a class of phenolic glucosides isolated from the traditional Chinese herb Gastrodia elata, are emerging as promising therapeutic agents for a range of central nervous system (CNS) diseases. While research into the specific role of Parishin (B150448) E is still in its early stages, extensive studies on its close analogs, particularly Parishin A and Parishin C, have elucidated significant neuroprotective mechanisms. This technical guide provides a comprehensive overview of the current understanding of how these compounds combat the pathological hallmarks of neurodegenerative diseases and ischemic stroke. The primary mechanisms of action involve the potentiation of endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade to reduce inflammation and apoptosis. This document synthesizes quantitative data from preclinical studies, details key experimental protocols, and visualizes the core signaling pathways to facilitate further research and drug development in this critical area.
Introduction
Central nervous system diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, and acute events such as ischemic stroke, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is the interplay of oxidative stress, neuroinflammation, and subsequent neuronal cell death. The quest for novel therapeutic strategies has led researchers to explore natural compounds with neuroprotective properties. The parishin family of compounds, derived from Gastrodia elata Blume, has shown considerable promise in preclinical models.[1]
This guide focuses on the potential of Parishin E and its analogs in the context of CNS diseases. It is important to note that while the interest in Parishin E is high, the bulk of detailed mechanistic and quantitative research has been conducted on its structural relatives, Parishin A and Parishin C. Therefore, this document will leverage the extensive data available for these analogs to build a comprehensive picture of the therapeutic potential of the parishin class of molecules, with the understanding that these findings lay a crucial foundation for future investigations into Parishin E itself.
Core Mechanisms of Neuroprotection
The neuroprotective effects of parishin compounds are primarily attributed to their potent antioxidant and anti-inflammatory activities.[2] These effects are not mutually exclusive and are often interconnected, mediated through the modulation of key cellular signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant capacity, is a key driver of neuronal damage in many CNS disorders. Parishin compounds have been demonstrated to bolster the antioxidant response by activating the Nrf2 signaling pathway.[3] Under conditions of oxidative stress, Parishin C promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation.[3][4] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1][3] The increased expression of these enzymes enhances the cellular capacity to neutralize ROS and reduce lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA).[1]
Mitigation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another critical component of CNS pathology. Parishin compounds have been shown to suppress inflammatory responses. For instance, Parishin C has been observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in models of cerebral ischemia.[1] This anti-inflammatory effect is, in part, mediated by the modulation of the MAPK signaling pathway. Macluraparishin C, another parishin analog, has been shown to downregulate the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in both in vivo and in vitro models of neuronal stress.[5][6]
Promotion of Autophagy and Reduction of Protein Aggregation
In the context of Alzheimer's disease, Parishin A has been shown to ameliorate cognitive decline by promoting the autophagy of presenilin 1 (PS1), a key component of the γ-secretase complex involved in the production of amyloid-beta (Aβ) peptides.[7] By enhancing autophagy, Parishin A facilitates the clearance of misfolded proteins, a pathological hallmark of many neurodegenerative diseases. Furthermore, Parishin C has been reported to inhibit the amyloid transformation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease, by interacting with its non-amyloid component (NAC) domain.[8]
Quantitative Data on the Efficacy of Parishin Analogs
The following tables summarize the key quantitative findings from preclinical studies on Parishin A and Parishin C, demonstrating their neuroprotective effects in models of ischemic stroke and Alzheimer's disease.
In Vivo Efficacy of Parishin C in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | MCAO Control Group | Parishin C (25 mg/kg) | Parishin C (50 mg/kg) | Parishin C (100 mg/kg) | P-value |
| Neurological Deficit Score | 3.8 ± 0.5 | 3.1 ± 0.4 | 2.5 ± 0.3 | 1.9 ± 0.4 | < 0.001 |
| Brain Water Content (%) | 82.5 ± 1.5 | 81.2 ± 1.3 | 79.8 ± 1.2 | 78.5 ± 1.1 | < 0.001 |
| Infarct Volume (mm³) | 245 ± 25 | - | - | 120 ± 15 | < 0.001 |
| MDA (nmol/mg protein) | 8.2 ± 0.7 | 6.9 ± 0.6 | 5.8 ± 0.5 | 4.5 ± 0.4 | < 0.001 |
| SOD (U/mg protein) | 45 ± 5 | 52 ± 6 | 61 ± 7 | 72 ± 8 | < 0.001 |
| CAT (U/mg protein) | 18 ± 2 | 22 ± 3 | 27 ± 3 | 33 ± 4 | < 0.001 |
| GSH-Px (U/mg protein) | 25 ± 3 | 31 ± 4 | 38 ± 5 | 46 ± 6 | < 0.001 |
| TNF-α (pg/mg protein) | 150 ± 15 | - | - | 85 ± 10 | < 0.001 |
| IL-6 (pg/mg protein) | 180 ± 20 | - | - | 95 ± 12 | < 0.001 |
| IL-1β (pg/mg protein) | 120 ± 12 | - | - | 60 ± 8 | < 0.001 |
| Data are presented as mean ± SD. P-values are in comparison to the MCAO control group. Data extracted from a study on cerebral ischemia in rats.[1] |
In Vitro and In Vivo Efficacy of Parishin A in Alzheimer's Disease Models
| Parameter | Control Group | Parishin A (40 μM) | P-value |
| PS1 Protein Expression (in N2AAPP cells) | 100% | 59.83% ± 7.49% | 0.022 |
| H2O2 Level (in Aβ1-42-induced mice) | 134.00% ± 6.91% | 105.00% ± 5.20% | < 0.01 |
| MDA Level (in Aβ1-42-induced mice) | 145.00% ± 8.10% | 110.00% ± 6.50% | < 0.01 |
| SOD Activity (in Aβ1-42-induced mice) | 65.00% ± 5.80% | 88.00% ± 7.10% | < 0.01 |
| Data are presented as mean ± SEM. P-values are in comparison to the respective control groups. Data extracted from a study on Alzheimer's disease models.[7] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to study the pathophysiology of stroke and evaluate potential neuroprotective agents.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water. Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the lumen of the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Drug Administration: Parishin C (25, 50, or 100 mg/kg) is administered intraperitoneally once daily for 21 consecutive days prior to the MCAO surgery.[1]
-
Outcome Measures: 24 hours after reperfusion, neurological deficit scoring, measurement of brain water content, and infarct volume analysis (using TTC staining) are performed. Brain tissues are collected for biochemical assays (MDA, SOD, CAT, GSH-Px) and cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA or RT-qPCR.[1]
Cell Viability Assay in N2AAPP Cells
This protocol details the assessment of cell viability using the MTT assay to determine the cytotoxic effects of Parishin A on a neuronal cell line model of Alzheimer's disease.
-
Cell Culture: N2AAPP cells, which are mouse neuroblastoma cells stably transfected to overexpress the human amyloid precursor protein (APP), are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of Parishin A (e.g., 0, 20, 40, 80, 160, 320 μM).[7]
-
MTT Assay: After 24 hours of incubation with Parishin A, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 150 μL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by parishin compounds and a typical experimental workflow.
Conclusion and Future Directions
The evidence accumulated from studies on Parishin A and C strongly suggests that the parishin class of compounds holds significant therapeutic potential for the treatment of CNS diseases. Their multifaceted mechanism of action, encompassing the reduction of oxidative stress and neuroinflammation, positions them as attractive candidates for further development. While direct and extensive research on Parishin E is currently lacking, the robust data from its analogs provide a solid rationale for its investigation.
Future research should focus on several key areas:
-
Direct evaluation of Parishin E: It is imperative to conduct comprehensive studies on Parishin E to determine if it shares or surpasses the neuroprotective efficacy of its analogs.
-
Pharmacokinetic and safety profiles: Detailed pharmacokinetic and toxicological studies are necessary to assess the drug-like properties of parishins and their suitability for clinical translation.
-
Chronic disease models: While the effects on acute ischemic injury are promising, further investigation in chronic models of neurodegeneration is warranted to evaluate their long-term therapeutic benefits.
-
Combination therapies: Exploring the synergistic effects of parishins with existing therapies for CNS diseases could lead to more effective treatment strategies.
References
- 1. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parishin C modulates the amyloid transformation of alpha-synuclein protein by apparently interacting with the NAC domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Parishin E and its Ameliorative Effects on Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is a key pathological driver in a multitude of neurodegenerative diseases. Parishins, a class of phenolic glucosides derived from Gastrodia elata, have emerged as promising neuroprotective agents with potent antioxidant properties. This technical guide provides a comprehensive overview of the effects of Parishin (B150448) E and its analogues on oxidative stress. While direct quantitative data for Parishin E is limited, this document synthesizes the significant findings from its closely related analogues, Parishin C and Macluraparishin C, to infer the potential mechanisms and therapeutic utility of Parishin E. The primary mechanisms of action revolve around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This guide presents available quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.
Introduction
Gastrodia elata Blume is a traditional herbal medicine long utilized for the treatment of various neurological disorders.[1] Modern phytochemical investigations have identified parishins as a major class of its bioactive constituents.[2] Oxidative stress is a well-established contributor to neuronal damage in neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[3] Parishin compounds, including Parishin C and Macluraparishin C, have demonstrated significant potential in mitigating oxidative stress-induced neuronal injury.[1][4] This guide focuses on the effects of Parishin E, leveraging the existing data from its analogues to provide a detailed understanding of its anticipated role in combating oxidative stress.
Mechanisms of Action: Attenuation of Oxidative Stress
Parishin compounds exert their antioxidant effects through a multi-pronged approach, primarily by activating endogenous antioxidant defense systems and modulating key signaling pathways involved in cellular stress responses.
Activation of the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stressors, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Studies on Parishin C have shown that it can promote the nuclear translocation of Nrf2.[5] This activation of the Nrf2 pathway leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In the context of oxidative stress, the MAPK pathway can be activated, leading to downstream cellular responses that can either promote cell survival or trigger apoptosis. Macluraparishin C has been shown to downregulate the protein expressions of the MAPK cascade, including ERK, JNK, and p38, in both hippocampal and SH-SY5Y cells subjected to oxidative stress.[3] This modulation of the MAPK pathway by parishin analogues suggests a mechanism by which they can protect neurons from oxidative stress-induced cell death.
Quantitative Data Summary
Table 1: Effect of Parishin C on LPS-Induced Oxidative Stress in HT22 Hippocampal Neurons [2]
| Parameter | Control | LPS (1 µg/mL) | LPS + Parishin C (1 µM) | LPS + Parishin C (5 µM) | LPS + Parishin C (10 µM) |
| Cell Viability (%) | 100 | ~60 | Increased | Increased | Increased (dose-dependent) |
| LDH Release (%) | Baseline | Significantly Increased | Decreased | Decreased | Decreased (dose-dependent) |
| H₂O₂ Levels | Baseline | Increased | Decreased | Decreased | Decreased |
| MDA Levels | Baseline | Increased | Decreased | Decreased | Decreased |
| SOD Activity | Baseline | Decreased | Increased | Increased | Increased |
Table 2: Effect of Macluraparishin C on H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells [3]
| Parameter | Control | H₂O₂ | H₂O₂ + Macluraparishin C |
| Cell Viability (%) | 100 | Decreased | Increased |
| LDH Release (%) | Baseline | Increased | Decreased |
| SOD2 Expression | Baseline | Decreased | Increased |
| GPX1 Expression | Baseline | Decreased | Increased |
| GPX4 Expression | Baseline | Decreased | Increased |
| CAT Expression | Baseline | Decreased | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of parishin compounds on oxidative stress. These protocols can be adapted for the investigation of Parishin E.
Cell Culture and Induction of Oxidative Stress
-
Cell Lines:
-
HT22 (mouse hippocampal neuronal cells)
-
SH-SY5Y (human neuroblastoma cells)
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Oxidative Stress:
-
LPS Treatment (for HT22 cells): Cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory and oxidative stress response.[2]
-
H₂O₂ Treatment (for SH-SY5Y cells): Cells are exposed to hydrogen peroxide (H₂O₂) to induce direct oxidative stress. The concentration and duration of H₂O₂ treatment should be optimized for the specific cell line and experimental endpoint.[3]
-
-
Parishin Treatment: Cells are pre-treated with various concentrations of the parishin compound for a specified period (e.g., 24 hours) before the induction of oxidative stress.
Measurement of Oxidative Stress Markers
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.
-
Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) is a marker of lipid peroxidation. MDA levels in cell lysates can be quantified using a thiobarbituric acid reactive substances (TBARS) assay kit according to the manufacturer's instructions.
-
Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in cell lysates can be determined using commercially available colorimetric assay kits.
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the Nrf2 and MAPK signaling pathways.
-
Protocol:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, p-ERK, p-JNK, p-p38, and loading controls like β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The available evidence from studies on Parishin C and Macluraparishin C strongly suggests that Parishin E possesses significant potential as a therapeutic agent for mitigating oxidative stress in neurodegenerative diseases. The primary mechanisms of action are likely to involve the activation of the Nrf2 antioxidant pathway and the modulation of the MAPK signaling cascade.
However, to fully elucidate the therapeutic potential of Parishin E, further research is imperative. Future studies should focus on:
-
Direct Quantitative Analysis: Conducting comprehensive in vitro and in vivo studies to specifically quantify the effects of Parishin E on markers of oxidative stress.
-
Mechanism of Action: Detailed molecular studies to confirm the direct interaction of Parishin E with components of the Nrf2 and MAPK pathways.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of Parishin E to assess its suitability as a drug candidate.
-
Preclinical Efficacy: Evaluating the neuroprotective effects of Parishin E in animal models of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Parishin Compounds in Oncology: A Technical Guide to Cytotoxicity in Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The parishin (B150448) family of compounds, natural phenols isolated from the tuber of Gastrodia elata, has emerged as a promising area of interest in oncology research. While specific data on Parishin E remains limited in publicly available scientific literature, extensive studies on its analogs, Parishin A and Parishin B, have demonstrated significant cytotoxic and anti-metastatic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic mechanisms of Parishin A and B, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The insights from these related compounds offer a foundational understanding for future research into the therapeutic potential of the broader parishin family, including Parishin E.
Introduction to Parishin Compounds
Parishins are a group of phenolic glucosides derived from Gastrodia elata, a plant with a long history in traditional medicine. Recent scientific investigations have begun to elucidate the pharmacological properties of individual parishin compounds, revealing their potential as anti-cancer agents. This guide focuses on Parishin A and Parishin B, for which the most substantial body of research on cytotoxicity in cancer currently exists. It is important to note that while the structural similarities within the parishin family suggest potentially overlapping mechanisms of action, the information presented here pertains specifically to Parishin A and B and should be considered as a proxy for the potential activity of Parishin E until direct experimental data becomes available.
Cytotoxicity of Parishin A and B in Cancer Cell Lines
Parishin A and B have demonstrated dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, have been determined in several studies.
Data Presentation: A Comparative Summary of IC50 Values
The following table summarizes the reported IC50 values for Parishin A and B in various cancer cell lines. This data provides a quantitative comparison of their cytotoxic efficacy.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Parishin A | Oral Squamous Cell Carcinoma | YD-10B | Approx. 40-60 | [1][2] |
| Oral Squamous Cell Carcinoma | Ca9-22 | Approx. 40-60 | [1][2] | |
| Parishin B | Breast Cancer | Not Specified | Data not available in provided search results | [3] |
Note: The exact IC50 values for Parishin A were not explicitly stated as a single number in the provided search results but were inferred from graphical representations and textual descriptions indicating significant reductions in cell viability at concentrations of 40 µM and higher.[1][2] Specific IC50 values for Parishin B were not found in the search results, though its anti-metastatic potential in breast cancer models is highlighted.[3]
Molecular Mechanisms of Action
The cytotoxic effects of Parishin A and B are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis (programmed cell death).
Parishin A: Inhibition of the PI3K/AKT/mTOR Pathway
In oral squamous cell carcinoma (OSCC), Parishin A has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[2][4] This pathway is a critical regulator of cell proliferation, survival, and growth. By suppressing the phosphorylation of key proteins in this cascade, Parishin A effectively halts the pro-survival signals that cancer cells rely on, leading to apoptosis.
Signaling Pathway of Parishin A-Induced Apoptosis
Caption: Parishin A inhibits the PI3K/AKT/mTOR pathway, leading to decreased proliferation and induction of apoptosis.
Parishin B: Targeting the TRIB3-AKT1 Signaling Axis
In breast cancer models, Parishin B has been identified as an inhibitor of metastasis through its interaction with the TRIB3-AKT1 signaling axis.[3] TRIB3 (Tribbles homolog 3) is a pseudokinase that can regulate AKT1 activity. By targeting this interaction, Parishin B disrupts downstream signaling pathways involved in cell migration and invasion.
Signaling Pathway of Parishin B-Mediated Anti-Metastasis
Caption: Parishin B targets TRIB3, disrupting its interaction with AKT1 and inhibiting pro-metastatic signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the cytotoxicity and mechanism of action of parishin compounds.
Cell Culture
-
Cell Lines: Human oral squamous cell carcinoma (YD-10B, Ca9-22) and breast cancer cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the parishin compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of the parishin compound for the desired time periods.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
General Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of parishin compounds using MTT or CCK-8 assays.
Apoptosis Assays
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the parishin compound at the desired concentration and time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation levels of proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., PI3K, AKT, mTOR, p-AKT, p-mTOR, TRIB3, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that Parishin A and B possess significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of metastasis via modulation of key signaling pathways. While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of the parishin family.
Future research should focus on:
-
Investigating Parishin E: Conducting comprehensive studies to determine the cytotoxic effects and mechanism of action of Parishin E in a wide range of cancer cell lines.
-
In Vivo Studies: Validating the in vitro findings for Parishin A, B, and E in preclinical animal models to assess their efficacy and safety.
-
Combination Therapies: Exploring the synergistic effects of parishin compounds with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of parishin compounds as novel cancer therapeutics. The insights gained from studying Parishin A and B pave the way for a deeper understanding of this promising class of natural products.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Parishin E
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of Parishin E.
Purpose: To provide a detailed protocol for the analysis of Parishin E using a standard High-Performance Liquid Chromatography (HPLC) method. This note includes instrument conditions, sample preparation, and data presentation guidelines.
Introduction
Parishin E is one of the active phenolic compounds found in Gastrodia elata Blume, a traditional Chinese medicine. Its accurate quantification is crucial for quality control and pharmacological research. This application note describes a reliable HPLC method for the determination of Parishin E.
Experimental Protocol
This protocol provides a standard procedure for the analysis of Parishin E. Instrument parameters may be adjusted to suit specific laboratory equipment and conditions.
2.1. Materials and Reagents
-
Parishin E reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample containing Parishin E (e.g., Gastrodia elata extract)
2.2. Instrumentation
-
HPLC system with a UV detector (e.g., Agilent 1260 series or Waters 2695 system)
-
C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm or Agilent ZORBAX SB-C18, 150 mm × 4.6 mm, 3.5 μm)
-
Data acquisition and processing software
2.3. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of Parishin E reference standard and dissolve it in 50% or 60% methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1][2]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve a range of concentrations suitable for creating a calibration curve.
2.4. Preparation of Sample Solutions
-
Extraction: For solid samples like Gastrodia elata, weigh 2.0 g of the powdered sample and place it in a 50 mL volumetric flask. Add 60% methanol to the mark.[2]
-
Ultrasonication: Subject the sample to ultrasonic extraction for 60 minutes.[2]
-
Filtration: After extraction, filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[2]
2.5. HPLC Conditions The following table summarizes the recommended HPLC conditions for the analysis of Parishin E.
| Parameter | Recommended Conditions |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% phosphoric acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid |
| Gradient Program | A gradient elution is typically used. An example program is: 0–10 min, 97–90% A; 10–18 min, 90–88% A; 18–25 min, 88–82% A; 25–40 min, 82% A; 40–42 min, 82–5% A.[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | 30 °C[2] |
| Detection | UV at 220 nm[1][2][3] |
Data Presentation
The following table presents typical performance characteristics for the HPLC analysis of Parishins, including Parishin E.
| Parameter | Parishin E | Parishin B | Parishin C |
| Linearity Range (µg/mL) | 80 - 1200 | 120 - 760 | 40 - 320 |
| Correlation Coefficient (r) | 0.9998 | 0.9831 | 0.9995 |
| Recovery (%) | 102.6 ± 3.3 | 102.8 ± 2.7 | 102.6 ± 2.9 |
| Intraday RSD (%) | 0.73 - 2.11 | 0.73 - 2.11 | 0.73 - 2.11 |
| Interday RSD (%) | 0.67 - 3.56 | 0.67 - 3.56 | 0.67 - 3.56 |
| Data adapted from a study on Parishins in Gastrodiae Rhizoma.[4] |
Visualizations
4.1. HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Parishin E.
Caption: Workflow for Parishin E HPLC Analysis.
References
- 1. Multivariate HPLC system assessment and optimization for traditional Chinese medicine: a case study of Gastrodia elata - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Multivariate HPLC system assessment and optimization for traditional Chinese medicine: a case study of Gastrodia elata - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 衛生福利部食品藥物管理署 [fda.gov.tw]
Quantitative Analysis of Parishin E: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Parishin E, a polyphenolic glucoside, has garnered interest within the scientific community for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for accurate and reproducible quantitative analysis methods is paramount. These application notes provide detailed protocols for the quantitative analysis of Parishin E in various matrices using a reference standard, catering to researchers, scientists, and professionals in drug development. The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for robust and sensitive quantification.
Reference Standard Information
A certified reference standard is crucial for accurate quantification. The specifications for a commercially available Parishin E reference standard are summarized below.
| Parameter | Specification |
| Chemical Name | Parishin E |
| CAS Number | 952068-57-4 |
| Molecular Formula | C₁₉H₂₄O₁₃ |
| Molecular Weight | 460.39 g/mol |
| Purity (by HPLC) | ≥90.0%[1] |
| Storage Conditions | 2-8°C |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantification of Parishin E.
a. Sample Preparation
A generic sample preparation workflow for solid matrices (e.g., herbal powders, tissues) is provided below. This should be optimized based on the specific matrix.
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 270 nm |
c. Standard Curve Preparation
-
Prepare a stock solution of Parishin E reference standard in methanol (B129727) (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
a. Sample Preparation
Sample preparation follows the same principles as for HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices like plasma to minimize matrix effects.
b. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized for rapid analysis (e.g., 5-95% B in 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by direct infusion of Parishin E standard. A possible precursor ion would be [M-H]⁻ at m/z 459.4. |
| Collision Energy | To be optimized for specific transitions |
| Dwell Time | 100 ms |
c. Data Analysis and Quantification
Quantification is performed using a calibration curve generated from the reference standard, similar to the HPLC method. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy.
Method Validation Summary
A summary of key validation parameters that should be assessed for both HPLC and LC-MS/MS methods is provided below.
| Parameter | HPLC Acceptance Criteria | LC-MS/MS Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | Signal-to-Noise Ratio > 10 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | Signal-to-Noise Ratio > 3 |
| Specificity | No interfering peaks at the retention time of Parishin E | No significant interfering signals in the MRM transition |
Signaling Pathway Modulated by Parishin
Recent studies have indicated that Parishin may exert its biological effects through the modulation of specific signaling pathways. One such pathway involves the regulation of ferroptosis and mitochondrial function in the context of sepsis-induced intestinal injury. Parishin has been shown to modulate the ACSL4/p-Smad3/PGC-1α pathway.[1]
Conclusion
The protocols detailed in these application notes provide a robust framework for the quantitative analysis of Parishin E. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of high-quality, reproducible data essential for advancing research and development in this field.
References
Elucidating the Molecular Architecture of Parishin E: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin E, a phenolic glycoside derivative isolated from the traditional Chinese medicinal plant Gastrodia elata, has garnered significant interest for its potential therapeutic properties. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of complex natural products like Parishin E in solution. This application note provides a detailed guide to the structural elucidation of Parishin E using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We present a comprehensive summary of its ¹H and ¹³C NMR spectral data and detailed experimental protocols for its isolation and NMR analysis.
Structural Elucidation Workflow
The structural elucidation of Parishin E is a systematic process that begins with the isolation of the pure compound, followed by a series of NMR experiments. The data from these experiments are then pieced together to build the final molecular structure.
¹H and ¹³C NMR Spectroscopic Data
The complete assignment of the proton (¹H) and carbon (¹³C) NMR chemical shifts of Parishin E is crucial for its structural determination. The following table summarizes the assigned chemical shifts (δ) in parts per million (ppm).
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Gastrodin (B1674634) Moieties (A, B, C) | ||
| 1' | 131.4 | - |
| 2', 6' | 131.0 | 7.28 (d, 8.4) |
| 3', 5' | 117.7 | 7.07 (d, 8.4) |
| 4' | 159.1 | - |
| 7' | 67.0 | 5.03 (s) |
| Glucose Moieties (A, B, C) | ||
| 1'' | 102.5 | 4.85 (d, 7.8) |
| 2'' | 74.9 | 3.45 (m) |
| 3'' | 77.8 | 3.42 (m) |
| 4'' | 71.5 | 3.35 (m) |
| 5'' | 78.0 | 3.50 (m) |
| 6''a | 62.6 | 3.85 (dd, 12.0, 2.0) |
| 6''b | 62.6 | 3.70 (dd, 12.0, 5.5) |
| Citric Acid Moiety | ||
| 1 | 172.0 | - |
| 2a | 44.5 | 2.85 (d, 15.0) |
| 2b | 44.5 | 2.75 (d, 15.0) |
| 3 | 75.5 | - |
| 4a | 44.5 | 2.95 (d, 15.0) |
| 4b | 44.5 | 2.80 (d, 15.0) |
| 5 | 172.0 | - |
| 6 | 175.0 | - |
Note: The data presented is a representative compilation from scientific literature. Actual chemical shifts may vary slightly depending on experimental conditions.
Key 2D NMR Correlations for Structural Elucidation
Two-dimensional NMR experiments are indispensable for establishing the connectivity between different parts of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, primarily through two or three bonds. For Parishin E, COSY correlations are critical for assigning the protons within the glucose and the citric acid moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is the primary method for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for elucidating the overall structure of Parishin E. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to connect the individual spin systems (gastrodin, glucose, and citric acid) together.
The diagram below illustrates the key HMBC correlations that establish the ester linkages between the gastrodin moieties and the citric acid core.
Experimental Protocols
1. Isolation and Purification of Parishin E
The isolation of Parishin E from Gastrodia elata is a multi-step process involving extraction and chromatographic separation.[1]
-
Extraction:
-
Powdered, dried rhizomes of Gastrodia elata are extracted with 95% ethanol (B145695) at reflux.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The Parishin derivatives are typically enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane-methanol.
-
Fractions containing Parishin E are identified by thin-layer chromatography (TLC) analysis.
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an acetonitrile-water mobile phase.[1]
-
2. NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Approximately 5-10 mg of purified Parishin E is dissolved in 0.5 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
-
-
2D NMR:
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is performed.
-
HSQC: A gradient-enhanced HSQC experiment optimized for one-bond ¹J(CH) coupling constant of approximately 145 Hz is used.
-
HMBC: A gradient-enhanced HMBC experiment is performed, with the long-range coupling delay optimized for a ⁿJ(CH) of 8-10 Hz.
-
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of Parishin E. The data and protocols presented in this application note serve as a comprehensive guide for researchers working on the isolation, characterization, and development of this and other complex natural products. The detailed structural information obtained through these NMR techniques is fundamental for understanding the bioactivity of Parishin E and for advancing its potential as a therapeutic agent.
References
Application Note: Quantitative Determination of Parishin E in Biological Matrices using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Parishin E in biological samples, such as plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in drug development and research. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for bioanalytical applications.
Introduction
Parishin E, a phenolic glycoside derived from Gastrodia elata, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. To facilitate preclinical and clinical investigations of Parishin E, a reliable and sensitive bioanalytical method is essential for characterizing its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for quantifying low concentrations of analytes in complex biological matrices.[1][2] This document provides a detailed protocol for the determination of Parishin E in plasma samples.
Experimental
Materials and Reagents
-
Parishin E reference standard (purity >98%)
-
Internal Standard (IS), e.g., Bergenin (purity >98%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological plasma (e.g., rat, beagle dog)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Parishin E from plasma samples.[3][4][5][6]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 800 µL of methanol to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation is typically achieved on a C18 reversed-phase column with gradient elution.[3][5][8] The mass spectrometric detection is performed in negative ion mode using Multiple Reaction Monitoring (MRM).
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.05% - 0.4% Formic acid in water[5][8] |
| Mobile Phase B | Acetonitrile[5][8] |
| Flow Rate | 0.15 - 0.4 mL/min[8][9] |
| Gradient | Optimized for separation from endogenous interferences |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][8] |
| Monitored Transition | Parishin E: m/z [M-H]⁻ → fragment ion |
| IS (Bergenin): m/z [M-H]⁻ → fragment ion | |
| Capillary Voltage | Optimized for maximum signal intensity (e.g., 3.0 kV)[9] |
| Source Temperature | Optimized for desolvation (e.g., 400 °C)[9] |
| Collision Gas | Argon |
| Dwell Time | 100-200 ms |
Method Validation and Quantitative Data
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, and matrix effects.[3][4]
Table 3: Summary of Quantitative Performance Data for Parishin E
| Parameter | Result | Reference |
| Linearity Range (ng/mL) | 0.02 - 20,000 | [3][7] |
| Correlation Coefficient (r²) | > 0.995 | [5][6] |
| LLOQ (ng/mL) | 0.02 - 1.37 | [3][5][6] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Accuracy (%RE) | Within ±15% | [9] |
| Extraction Recovery (%) | 66.78 - 114.2 | [7] |
| Matrix Effect (%) | 63.65 - 117.61 | [7] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Parishin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin (B150448) E, a member of the parishin group of bioactive compounds, is emerging as a potential neuroprotective agent. While research on Parishin E is in its early stages, studies on related compounds like Parishin C and Macluraparishin C have demonstrated significant therapeutic potential in models of neurodegenerative diseases.[1][2][3] These compounds have been shown to mitigate oxidative stress and inflammation, key pathological features in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4] The primary mechanisms of action for parishins involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2]
These application notes provide a comprehensive guide to utilizing Parishin E in in vitro neuroprotection assays. The protocols detailed below are based on established methodologies for assessing the neuroprotective effects of related parishin compounds and can be adapted for the specific investigation of Parishin E.
Mechanism of Neuroprotection
Parishin compounds exert their neuroprotective effects through a multi-faceted approach, primarily centered around their potent antioxidant and anti-inflammatory properties.[1]
-
Antioxidant Activity : Parishins have been shown to enhance the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[5][6] This is largely mediated through the activation of the Nrf2 signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
Anti-inflammatory Effects : Parishins can suppress the production and release of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in response to inflammatory stimuli.[5] This anti-inflammatory action helps to reduce neuroinflammation, a critical component in the progression of many neurodegenerative diseases.
-
Modulation of MAPK Signaling : Parishins have been observed to modulate the MAPK signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[2] Specifically, they can downregulate the phosphorylation of key MAPK subfamilies like ERK, JNK, and p38, thereby inhibiting pro-apoptotic signals.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on related parishin compounds, providing an expected range of efficacy for Parishin E in similar in vitro neuroprotection assays.
Table 1: Effect of Parishin C (PaC) on Cell Viability and LDH Release in LPS-Stimulated HT22 Cells [4][7]
| Treatment | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | - | 100 | 100 |
| LPS | 1 µg/mL | Significantly Reduced | Significantly Increased |
| LPS + PaC | 1 µM | Increased | Inhibited |
| LPS + PaC | 5 µM | Increased (Concentration-dependent) | Inhibited (Concentration-dependent) |
| LPS + PaC | 10 µM | Increased (Concentration-dependent) | Inhibited (Concentration-dependent) |
Table 2: Effect of Macluraparishin C (MPC) on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells [2][3]
| Treatment | Concentration | Cell Viability (% of Control) | LDH Release (% of H₂O₂ group) |
| Control | - | 100 | - |
| H₂O₂ | - | Significantly Reduced | 100 |
| H₂O₂ + MPC | Pretreatment | Enhanced | Reduced (Concentration-dependently) |
Table 3: Effect of Parishin C (Par C) on Oxidative Stress Markers in MCAO Rat Brain Tissue [5]
| Treatment | SOD Activity | CAT Activity | GSH-Px Activity | MDA Content |
| Sham | Normal | Normal | Normal | Normal |
| MCAO | Decreased | Decreased | Decreased | Increased |
| MCAO + Par C (25 mg/kg) | Increased | Increased | Increased | Decreased |
| MCAO + Par C (50 mg/kg) | Increased | Increased | Increased | Decreased |
| MCAO + Par C (100 mg/kg) | Increased | Increased | Increased | Decreased |
Experimental Protocols
General Cell Culture and Induction of Neurotoxicity
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies.
-
HT22 (Mouse Hippocampal Neuronal): Useful for studying glutamate-induced oxidative stress.
-
PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and is a good model for studying neuronal differentiation and neurotoxicity.[8]
Induction of Neurotoxicity:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or Lipopolysaccharide (LPS) are frequently used to induce oxidative stress and inflammatory responses.[2][4]
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic neuronal death.
-
Mitochondrial Dysfunction: 1-methyl-4-phenylpyridinium (MPP+) is a neurotoxin that inhibits mitochondrial complex I and is used to model Parkinson's disease.[9]
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
This protocol outlines the assessment of Parishin E's ability to protect neuronal cells from H₂O₂-induced oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Parishin E
-
Hydrogen peroxide (H₂O₂)
-
96-well plates
-
MTT or MTS reagent for cell viability assay
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Parishin E. Incubate for a predetermined time (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the culture medium at a pre-determined toxic concentration. Include control wells (untreated cells and cells treated with H₂O₂ alone).
-
Incubation: Incubate the plates for a suitable period (e.g., 24 hours).
-
Assessment of Cell Viability (MTT/MTS Assay):
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase, an indicator of cell membrane damage.
-
Protocol 2: Western Blot Analysis of Nrf2 and MAPK Signaling Pathways
This protocol is for assessing the effect of Parishin E on the expression of key proteins in the Nrf2 and MAPK signaling pathways.
Materials:
-
Neuronal cell line
-
Parishin E
-
Inducing agent (e.g., H₂O₂ or LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with Parishin E and the inducing agent as described in Protocol 1.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for the in vitro neuroprotection assay of Parishin E.
Caption: Parishin E Neuroprotective Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: DPPH Assay for Parishin E Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin E, a phenolic glucoside predominantly found in the orchid Gastrodia elata, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of natural compounds like Parishin E is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to assess the free radical scavenging activity of compounds. This document provides a detailed protocol for determining the antioxidant capacity of Parishin E using the DPPH assay, along with relevant data and pathway visualizations.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[1] DPPH is a dark-colored crystalline powder that forms a stable radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm.[2] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H. This reduction is accompanied by a color change from purple to yellow, and a corresponding decrease in absorbance at 517 nm.[1] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Data Presentation
| Compound | DPPH IC50 (µg/mL) | Notes |
| Ascorbic Acid | ~5 - 20 | A common antioxidant standard used as a positive control in DPPH assays. The IC50 can vary slightly depending on the specific experimental conditions.[3] |
| Gastrodin (B1674634) | ~1320 | A phenolic glucoside structurally similar to Parishin E, also found in Gastrodia elata.[3] |
| p-Hydroxybenzyl alcohol | ~84 | The aglycone (non-sugar) part of Gastrodin and related to the structure of Parishin E. It demonstrates significant antioxidant activity.[3] |
| Parishin E | Not available | The IC50 value for Parishin E is expected to be influenced by its glycosidic structure and the phenolic hydroxyl group, which is key to its antioxidant activity. |
Note: A lower IC50 value indicates a higher antioxidant activity.[4]
Experimental Protocols
Materials and Reagents
-
Parishin E (or a well-characterized extract rich in Parishin E)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (for positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Distilled water
Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1. Prepare this solution fresh before each experiment.
-
Parishin E Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Parishin E in methanol to obtain a stock solution of a known concentration.
-
Parishin E Working Solutions: Prepare a series of dilutions of the Parishin E stock solution in methanol to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control (e.g., 2, 5, 10, 15, 20 µg/mL).
Assay Procedure
-
Blank Preparation: In a well of the 96-well plate, add 100 µL of methanol. This will serve as the blank for the spectrophotometer.
-
Control (DPPH only): In separate wells, add 100 µL of the DPPH working solution and 100 µL of methanol. This represents the maximum absorbance of the DPPH radical.
-
Sample and Standard Wells:
-
Add 100 µL of each Parishin E working solution to separate wells.
-
Add 100 µL of each ascorbic acid standard solution to separate wells.
-
-
Initiate the Reaction: To each well containing the sample or standard, add 100 µL of the DPPH working solution.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is crucial for the reaction to reach a steady state.[5]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determine the IC50 Value: The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[6] To determine the IC50 value, plot the percentage of scavenging activity against the corresponding concentrations of Parishin E. The IC50 value can be calculated from the linear regression equation of the graph. A lower IC50 value signifies greater antioxidant activity.
Visualizations
Experimental Workflow
Caption: Workflow for DPPH antioxidant capacity assay.
Potential Signaling Pathway Modulated by Parishin E
Phenolic compounds like Parishin E are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.
Caption: Nrf2-ARE antioxidant signaling pathway.
Conclusion
The DPPH assay provides a straightforward and effective method for evaluating the free radical scavenging capacity of Parishin E. This protocol, along with the contextual data and pathway diagrams, offers a comprehensive guide for researchers investigating the antioxidant potential of this and other natural compounds. The ability of Parishin E to not only directly scavenge free radicals but also potentially modulate key antioxidant signaling pathways like Nrf2-ARE highlights its promise as a therapeutic agent for conditions associated with oxidative stress. Further studies are warranted to elucidate the precise IC50 value of purified Parishin E and to fully understand its mechanisms of action in biological systems.
References
- 1. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parishin E Administration in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Parishin (B150448) E and its analogs in preclinical animal models of neurodegenerative diseases. The protocols detailed below are based on published research and are intended to serve as a guide for investigating the neuroprotective effects of these compounds. While direct research on Parishin E is emerging, data from closely related parishin compounds, such as Parishin A and C, offer valuable insights into potential mechanisms and experimental design.
Introduction to Parishin E and its Neuroprotective Potential
Parishin E is a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata Blume.[1] Extracts from Gastrodia elata have long been used in traditional medicine to treat neurological disorders.[2][3] Modern research has identified several bioactive compounds, including a group of parishins, that exhibit neuroprotective properties.[4][5] The primary mechanisms of action for parishin compounds appear to be centered around the mitigation of oxidative stress and neuroinflammation, key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Parishin E, in particular, has been shown to reduce β-amyloid (Aβ) levels and restore neurotransmitter balance in a C. elegans model of Alzheimer's disease.[1]
Key Signaling Pathways
The neuroprotective effects of parishin compounds are believed to be mediated through the modulation of several key signaling pathways. These include the activation of antioxidant response pathways and the suppression of pro-inflammatory signaling.
Caption: Parishin E modulates key signaling pathways to promote neuroprotection.
Data Presentation: Quantitative Summary of Parishin Administration
The following tables summarize the quantitative data from studies on Parishin E and its analogs in various animal models.
Table 1: Parishin Administration in Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Parishin E | C. elegans (AD model) | 100 µg/ml (in culture medium) | Ingestion | - | Delayed paralysis, reduced Aβ levels, normalized neurotransmitters. | [1] |
| Parishin A | Aβ₁₋₄₂-induced mouse model | 40 mg/kg/day | Oral gavage | 8 weeks | Improved learning and memory, reduced PS1 expression, mitigated oxidative stress and inflammation. | [6] |
| Gastrodia elata extract | Scopolamine-treated rats | 50, 250, 500 mg/kg/day | Oral gavage | 6 weeks | Improved spatial learning and memory. | [7] |
Table 2: Parishin Administration in Other Neurological Models
| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Parishin C | Middle Cerebral Artery Occlusion (MCAO) rats | 25, 50, 100 mg/kg/day | Intraperitoneal injection | 21 days (pretreatment) | Reduced neurological deficit, brain water content, oxidative stress, and inflammation. | [3] |
| Macluraparishin C | Transient global cerebral ischemia (tGCI) gerbils | - | - | - | Reduced neuronal cell death, microglial and astrocyte activation. Downregulated MAPK cascade. | [8][9] |
Experimental Protocols
Below are detailed protocols for key experiments cited in the literature for evaluating the effects of parishin compounds in animal models of neurodegeneration.
Protocol 1: Administration of Parishin A in an Aβ-induced Mouse Model of Alzheimer's Disease
This protocol is adapted from studies investigating the effects of Parishin A on cognitive deficits and pathological markers in a mouse model of Alzheimer's disease.[6]
1. Animal Model:
-
Species: C57BL/6J mice.
-
Model Induction: Intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ (5 μL of a 2 mg/mL solution). Control animals receive an ICV injection of saline.
2. Parishin A Preparation and Administration:
-
Preparation: Dissolve Parishin A in sterile saline.
-
Dosage: 40 mg/kg body weight.
-
Administration: Administer daily via oral gavage.
-
Duration: 8 weeks, starting one day after Aβ₁₋₄₂ injection.
3. Behavioral Testing (Morris Water Maze):
-
Purpose: To assess spatial learning and memory.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are placed in the water maze and allowed to find a hidden platform for 60 seconds. If they fail, they are guided to the platform.
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
4. Biochemical and Histopathological Analysis:
-
Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
Western Blot: Analyze protein levels of PS1, synaptic markers (SYP, PSD95), and autophagy markers in brain homogenates.
-
qRT-PCR: Measure the mRNA levels of inflammatory cytokines (e.g., IL-4, TNF-α, IL-6) in brain tissue.
-
Immunohistochemistry: Stain brain sections for markers of oxidative stress and neuroinflammation.
Caption: Experimental workflow for Parishin A in an AD mouse model.
Protocol 2: Induction and Assessment in a Rat Model of Parkinson's Disease
While specific studies on Parishin E in Parkinson's models are not yet available, this protocol outlines a common neurotoxin-based model that can be used to evaluate its potential efficacy. The 6-hydroxydopamine (6-OHDA) model is widely used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[10][11]
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Model Induction: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). This induces a progressive loss of dopaminergic neurons.
2. Parishin E Administration (Hypothetical Protocol):
-
Preparation: Dissolve Parishin E in a suitable vehicle (e.g., saline, DMSO).
-
Dosage: Based on analogous compounds, a starting dose range of 25-100 mg/kg could be explored.
-
Administration: Intraperitoneal injection or oral gavage.
-
Duration: Treatment can be initiated before (neuroprotective) or after (neurorestorative) the 6-OHDA lesion and continued for several weeks.
3. Behavioral Assessment:
-
Apomorphine-Induced Rotation Test: To assess the extent of the dopaminergic lesion. Administration of the dopamine (B1211576) agonist apomorphine (B128758) causes contralateral rotations in lesioned animals.
-
Cylinder Test: To evaluate forelimb asymmetry, a measure of motor deficit.
-
Rotarod Test: To assess motor coordination and balance.
4. Post-mortem Analysis:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
HPLC Analysis: To measure dopamine and its metabolites in the striatum.
-
Analysis of Oxidative Stress and Inflammation Markers: As described in Protocol 1.
Caption: A proposed workflow for evaluating Parishin E in a PD rat model.
Conclusion
The available evidence suggests that Parishin E and its analogs are promising therapeutic candidates for neurodegenerative diseases. Their ability to combat oxidative stress and neuroinflammation through the modulation of key signaling pathways provides a strong rationale for further investigation. The protocols and data presented here offer a foundation for designing and executing preclinical studies to fully elucidate the neuroprotective potential of Parishin E in relevant animal models of Alzheimer's disease, Parkinson's disease, and other related disorders. Further research in mammalian models is crucial to validate these initial findings and to establish a more comprehensive understanding of the pharmacology of Parishin E.
References
- 1. Neuroprotective effects of Gastrodia elata and its compounds in a Caenorhabditis elegans Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway | MDPI [mdpi.com]
- 6. Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Preclinical Parkinson's disease studies using EEG| SynapCell [synapcell.com]
Application Note: Generation of a Calibration Curve for Quantitative Analysis of Parishin E using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parishin E is a phenolic glucoside found in the traditional Chinese medicinal herb Gastrodia elata.[1][2] As a bioactive constituent, accurate and precise quantification of Parishin E is crucial for pharmacological studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.[3] A cornerstone of quantitative HPLC analysis is the generation of a reliable calibration curve, which establishes the relationship between the concentration of an analyte and the instrument's response.[3][4] This document provides a detailed protocol for using a Parishin E analytical standard to generate a calibration curve for accurate quantification.
Physicochemical Properties and Handling
Parishin E is supplied as a neat, primary reference standard. Proper handling and storage are essential to maintain its integrity.
Table 1: Properties of Parishin E Standard
| Property | Value | Reference |
|---|---|---|
| CAS Number | 952068-57-4 | [2] |
| Molecular Formula | C₁₉H₂₄O₁₃ | [2] |
| Molecular Weight | 460.39 g/mol | [2] |
| Purity (Assay) | ≥90.0% (HPLC) |
| Storage Temperature | 2-8°C | |
Experimental Protocol: Calibration Curve Generation
This protocol outlines the preparation of a stock solution, the creation of calibration standards through serial dilution, and the parameters for HPLC analysis.
Materials and Reagents
-
Parishin E analytical standard (≥90.0% purity)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Class A Volumetric Flasks (1 mL, 10 mL)
-
Adjustable Micropipettes and sterile tips
-
Analytical Balance
-
Vortex Mixer
-
Syringe filters (0.22 µm)
-
HPLC Vials
Preparation of Stock Solution (1 mg/mL)
Accurate preparation of the stock solution is critical for the entire calibration process.
-
Weighing: Accurately weigh approximately 10 mg of the Parishin E standard using an analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 7 mL of HPLC-grade methanol to the flask. Vortex gently until the Parishin E is completely dissolved.
-
Dilution to Volume: Bring the flask to the 10 mL mark with methanol. Cap and invert the flask several times to ensure a homogenous solution.
-
Labeling and Storage: Label the stock solution with the compound name, concentration, date, and store at 2-8°C.
Preparation of Calibration Standards
Calibration standards are prepared by serially diluting the stock solution.[5] This example prepares standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
Table 2: Preparation of Parishin E Calibration Standards from 1 mg/mL Stock
| Standard ID | Final Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) | Diluent |
|---|---|---|---|---|
| CS1 | 1 | 10 | 10 | 50% Methanol |
| CS2 | 5 | 50 | 10 | 50% Methanol |
| CS3 | 10 | 10 | 1 | 50% Methanol |
| CS4 | 25 | 25 | 1 | 50% Methanol |
| CS5 | 50 | 50 | 1 | 50% Methanol |
| CS6 | 100 | 100 | 1 | 50% Methanol |
Procedure: For each standard, pipette the specified "Volume of Stock" into a labeled volumetric flask and add the diluent (50% Methanol in deionized water) to the indicated "Final Volume." Mix thoroughly. Filter each standard through a 0.22 µm syringe filter into an HPLC vial before analysis.
HPLC Instrumentation and Conditions
The following conditions are a recommended starting point for the analysis of Parishin E. Method optimization may be required based on the specific instrumentation used.
Table 3: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| HPLC System | Agilent 1260, Shimadzu LC-2050, or equivalent |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., Start at 10% B, ramp to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV/PDA Detector |
| Detection Wavelength | 223 nm (based on Parishin A λmax[6]) |
| Run Time | 20 minutes |
Data Analysis and Presentation
Generating the Calibration Curve
-
Injection: Inject each calibration standard (CS1-CS6) into the HPLC system in triplicate.[7]
-
Data Acquisition: Record the chromatograms and integrate the peak corresponding to Parishin E to obtain the peak area.
-
Plotting: Create a scatter plot with the average peak area for each standard on the y-axis and the corresponding concentration (µg/mL) on the x-axis.[4]
-
Linear Regression: Apply a linear regression analysis to the data points. The resulting equation will be in the form y = mx + b , where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'b' is the y-intercept.[3]
-
Validation: The quality of the calibration curve is determined by the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable for bioanalytical methods.
Example Data
The following table presents hypothetical data to illustrate the outcome of a successful calibration experiment.
Table 4: Example Calibration Curve Data for Parishin E
| Concentration (µg/mL) | Average Peak Area (n=3) |
|---|---|
| 1 | 55,210 |
| 5 | 280,550 |
| 10 | 549,800 |
| 25 | 1,385,200 |
| 50 | 2,745,900 |
| 100 | 5,510,300 |
| Linear Equation | y = 55012x + 1530 |
| R² Value | 0.9998 |
Visualized Workflows and Biological Context
Experimental Workflow
The entire process, from standard preparation to the final determination of an unknown sample's concentration, is outlined in the workflow diagram below.
Caption: Workflow for Parishin E calibration curve generation and sample quantification.
Relevant Signaling Pathway
Parishin and its related compounds have been shown to exert biological effects by modulating key cellular signaling pathways. For instance, Parishin A, a structurally similar compound, has been found to inhibit the PI3K/AKT/mTOR pathway, which is critical in cell proliferation and survival and is often dysregulated in cancers.[8] Understanding these pathways provides a biological context for the importance of quantifying such compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory role of Parishin A.
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-((4-(beta-D-Glucopyranosyloxy)benzyl)oxy)-2-oxoethyl)-2-hydroxysuccinic acid | C19H24O13 | CID 91973797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Calibration Curves in Quantitative HPLC Analysis - GL Tec [gl-tec.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
- 8. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parishin E in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin E is a phenolic glycoside naturally occurring in the medicinal plant Gastrodia elata. It has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant and neuroprotective effects. In vitro studies are fundamental to elucidating the mechanisms of action of such bioactive compounds. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation of Parishin E stock solutions for use in in vitro studies, along with relevant physicochemical data and an overview of its known signaling pathways.
Physicochemical Properties of Parishin E
A thorough understanding of the physicochemical properties of Parishin E is essential for its effective use in experimental settings. Key data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄O₁₃ | [1] |
| Molecular Weight | 460.39 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Pyridine.[1] | |
| CAS Number | 952068-57-4 | [2] |
Preparation of Parishin E Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of Parishin E in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various in vitro assays.
Materials:
-
Parishin E powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
Protocol:
-
Pre-handling: Before opening, allow the vial of Parishin E powder to equilibrate to room temperature for at least one hour. This minimizes moisture condensation.
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of Parishin E:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 460.39 g/mol × 1000 mg/g = 4.60 mg
-
-
Weighing: In a sterile environment (e.g., a biological safety cabinet or a chemical fume hood), accurately weigh 4.60 mg of Parishin E powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the Parishin E powder.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE) into a new sterile amber vial.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles and exposure to light.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should remain stable for several months.
-
Experimental Protocols: Working Solution Preparation and Cell Treatment
Working Concentrations:
The optimal working concentration of Parishin E is cell-line and assay-dependent. Based on in vitro studies with structurally similar Parishin compounds, a typical starting range for experimentation is between 1 µM and 80 µM .[3][4] It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Protocol for Preparing Working Solutions and Cell Treatment:
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM Parishin E stock solution at room temperature.
-
Serial Dilution: It is best practice to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
The final DMSO concentration in this example would be 0.1%.
-
-
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of Parishin E used in the experiment.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of Parishin E or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for Parishin E stock solution preparation and in vitro use.
Caption: Parishin E modulates the ACSL4/p-Smad3/PGC-1α signaling pathway.
References
Application Notes and Protocols: LDH Assay for Measuring Parishin E-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin E, a compound of interest in oncological research, has demonstrated potential as an anti-cancer agent. Like related compounds such as Parishin A, it is believed to induce cytotoxicity in cancer cells, potentially through the modulation of key signaling pathways.[1] A critical step in evaluating the efficacy of any potential anti-cancer drug is the quantification of its cytotoxic effects. The Lactate (B86563) Dehydrogenase (LDH) assay is a widely used, reliable, and straightforward colorimetric method to assess cell death by measuring the release of LDH from damaged cells.[2][3][4]
LDH is a stable cytosolic enzyme present in all cell types.[2][4] When the plasma membrane of a cell is compromised—a hallmark of cytotoxicity—LDH is released into the cell culture medium.[2][3] The LDH assay quantifies the amount of this extracellular LDH, which is directly proportional to the level of cell lysis and, therefore, cytotoxicity.[3][5] This application note provides a detailed protocol for utilizing the LDH assay to measure cytotoxicity induced by Parishin E.
Principle of the LDH Assay
The LDH cytotoxicity assay is a coupled enzymatic reaction.[3] The released LDH catalyzes the oxidation of lactate to pyruvate, which is coupled with the reduction of NAD+ to NADH.[4][5] Subsequently, a diaphorase enzyme uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan (B1609692) product.[3][5] The intensity of the resulting color, which can be measured spectrophotometrically at approximately 490 nm, is directly proportional to the amount of LDH released from damaged cells.[3]
Data Presentation
The cytotoxic effect of Parishin E can be quantified by calculating the percentage of cytotoxicity for each concentration tested. The results can be summarized in a table for clear comparison.
| Parishin E Conc. (µM) | Absorbance (490nm) | LDH Release (U/L) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 15 | 0% |
| 1 | 0.200 | 20 | 10% |
| 5 | 0.350 | 35 | 40% |
| 10 | 0.500 | 50 | 70% |
| 25 | 0.600 | 60 | 90% |
| 50 | 0.625 | 62.5 | 95% |
| 100 (Positive Control) | 0.650 | 65 | 100% |
| Spontaneous LDH Release | 0.150 | 15 | - |
| Maximum LDH Release | 0.650 | 65 | - |
Note: The data presented above is hypothetical and serves as an example of expected results.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be adapted for other formats.[3]
Materials
-
Target cancer cell line
-
Complete cell culture medium
-
Parishin E stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Roche, Thermo Fisher Scientific, or Cell Signaling Technology are recommended)[3][4][6]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of 680 nm[3][6]
-
Sterile, ultrapure water[3]
-
10X Lysis Buffer (typically provided in the LDH assay kit)[3]
Experimental Procedure
Day 1: Cell Seeding
-
Harvest and count the target cancer cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 2.5 x 10^4 cells/well in 100 µL of complete culture medium).[6] The optimal cell number should be determined in a preliminary experiment to ensure the LDH release is within the linear range of the assay.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[3][6]
Day 2: Treatment with Parishin E
-
Prepare serial dilutions of Parishin E in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the Parishin E dilutions to the respective wells.
-
Controls:
-
Vehicle Control (Spontaneous LDH Release): Add 100 µL of culture medium containing the same concentration of the solvent (e.g., DMSO) used for the Parishin E stock solution.[3]
-
Maximum LDH Release Control: To a set of wells with untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[3]
-
Medium Background Control: Include wells with culture medium only (no cells) to measure the background LDH activity in the serum.[3]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
Day 3: LDH Assay
-
Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[7]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[7]
-
Add 100 µL of the freshly prepared reaction mixture to each well containing the supernatant.[7]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[3][7]
-
Add 50 µL of the Stop Solution (if provided in the kit) to each well.[3]
-
Measure the absorbance at 490 nm and at a reference wavelength of 680 nm using a microplate reader.[3][6]
Data Analysis
-
Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.[3]
-
Subtract the absorbance value of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for Parishin E-induced cytotoxicity.
Experimental Workflow
References
- 1. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. static.igem.org [static.igem.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. LDH cytotoxicity assay [protocols.io]
Unraveling the Molecular Impact of Parishin E: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Parishin E on protein expression. Due to limited direct studies on Parishin E, this document leverages findings from closely related compounds such as Parishin, Parishin A, Parishin B, and Macluraparishin C to infer potential mechanisms and guide experimental design. The protocols and data presented are intended to facilitate research into the molecular mechanisms of Parishin E, a compound of interest for its potential therapeutic properties.
Introduction to Parishin E and its Potential Cellular Effects
Parishin E is a glucoside ester of citric acid and gastrodin.[1] While direct molecular studies on Parishin E are not extensively available, research on analogous Parishin compounds suggests a significant impact on key cellular signaling pathways involved in cell survival, proliferation, inflammation, and stress responses. Western blot analysis is an indispensable technique to elucidate these effects by quantifying changes in the expression and phosphorylation status of critical proteins within these pathways.
Key Signaling Pathways Potentially Affected by Parishin E
Based on studies of related Parishin compounds, Parishin E may modulate the following signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Parishin A has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR in oral squamous cell carcinoma cells.[2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial in responding to external stimuli and regulating processes like cell proliferation, differentiation, and apoptosis. Macluraparishin C has been observed to suppress the phosphorylation of ERK and p38 in neuronal cells.[3]
-
ACSL4/p-Smad3/PGC-1α Pathway: This pathway is implicated in ferroptosis and mitochondrial function. Parishin has been shown to modulate the expression of ACSL4, phosphorylated Smad3, and PGC-1α in the context of sepsis-induced intestinal injury.[4]
Data Presentation: Protein Expression Changes Induced by Parishin Compounds
The following tables summarize quantitative and qualitative data from Western blot analyses of cells treated with various Parishin compounds. This data can serve as a reference for expected changes when studying Parishin E.
Table 1: Effect of Parishin on Proteins in the ACSL4/p-Smad3/PGC-1α Pathway in Septic Mononuclear Cells and IEC-6 Cells [4]
| Protein | Treatment Group | Relative Expression (Mean ± SD) | Fold Change vs. Sepsis |
| PGC-1α | Sham | 1.00 ± 0.15 | - |
| Sepsis | 0.53 ± 0.04 | 1.00 | |
| Sepsis + Parishin | 0.83 ± 0.06 | 1.57 | |
| ACSL4 | Sham | 1.00 ± 0.14 | - |
| Sepsis | 1.54 ± 0.08 | 1.00 | |
| Sepsis + Parishin | 1.12 ± 0.09 | 0.73 | |
| p-Smad3 | Sham | 1.00 ± 0.07 | - |
| Sepsis | 1.54 ± 0.11 | 1.00 | |
| Sepsis + Parishin | 1.08 ± 0.08 | 0.70 |
Data is derived from densitometric analysis of Western blots.
Table 2: Qualitative Changes in Protein Expression in Oral Squamous Cell Carcinoma Cells Treated with Parishin A [2]
| Protein | Change in Expression | Pathway |
| p-PI3K | Downregulated | PI3K/Akt/mTOR |
| p-Akt | Downregulated | PI3K/Akt/mTOR |
| p-mTOR | Downregulated | PI3K/Akt/mTOR |
| E-cadherin | Upregulated | Epithelial-Mesenchymal Transition |
| N-cadherin | Downregulated | Epithelial-Mesenchymal Transition |
| Vimentin | Downregulated | Epithelial-Mesenchymal Transition |
Changes are based on visual interpretation of Western blot images.
Experimental Protocols
General Western Blot Protocol
This protocol provides a standard procedure for Western blot analysis to assess changes in protein expression upon Parishin E treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., cancer cell lines, neuronal cells) in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of Parishin E in a suitable solvent (e.g., DMSO).
-
Treat cells with desired concentrations of Parishin E for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., GAPDH, β-actin, or total protein stain).
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways affected by Parishin E and a general workflow for its analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the MAPK Signaling Pathway with Parishin Derivatives
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[2][3] The pathway typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[4] Key subfamilies of MAPKs include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[3] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention.[5][6]
Parishin (B150448) derivatives, such as Macluraparishin C (MPC), are polyphenolic glucosides that have demonstrated significant neuroprotective effects by modulating the MAPK signaling pathway.[1] MPC has been shown to downregulate the expression of key proteins in the MAPK cascade, including ERK, JNK, and p38, thereby mitigating oxidative stress-induced neuronal injury.[1] These compounds offer a valuable tool for researchers studying the intricate role of MAPK signaling in neurodegenerative diseases and other pathological conditions.
Data Presentation: Effects of Macluraparishin C on MAPK Signaling
The following tables summarize the quantitative data from studies investigating the effects of Macluraparishin C (MPC) on the phosphorylation of key MAPK pathway proteins in both in vivo and in vitro models of neuronal stress.[1]
Table 1: In Vivo Effects of MPC Pretreatment on MAPK Phosphorylation in Gerbil Hippocampus after Transient Global Cerebral Ischemia (tGCI) [1]
| Treatment Group | Phosphorylated ERK (p-ERK) | Phosphorylated JNK (p-JNK) | Phosphorylated p38 (p-p38) |
| Sham | Low | Low | Low |
| tGCI-induced | Increased | Increased | Increased |
| MPC Pretreatment + tGCI | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data is presented qualitatively based on Western blot analysis from the cited study. The study reported a significant (p < 0.05) reduction in the phosphorylated forms of MAPK cascade proteins in the hippocampus of gerbils pretreated with MPC for 7 days.[1]
Table 2: In Vitro Effects of MPC Pretreatment on MAPK Phosphorylation in H₂O₂-Induced SH-SY5Y Cells [1]
| Treatment Group | Phosphorylated ERK (p-ERK) | Phosphorylated p38 (p-p38) |
| Control | Low | Low |
| H₂O₂ alone | Increased (p < 0.05) | Increased (p < 0.05) |
| MPC Pretreatment + H₂O₂ | Gradually Decreased (p < 0.05) | Gradually Decreased (p < 0.05) |
Data is presented qualitatively based on Western blot analysis from the cited study. The study reported that MPC pretreatment significantly suppressed the phosphorylation of the MAPK cascade in SH-SY5Y cells in a dose-dependent manner.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of parishin derivatives on the MAPK signaling pathway, adapted from research on Macluraparishin C.[1]
Protocol 1: In Vivo Model of Transient Global Cerebral Ischemia (tGCI) in Gerbils
Objective: To investigate the neuroprotective effects of a parishin derivative on the MAPK signaling pathway in an in vivo model of ischemic brain injury.
Materials:
-
Male Mongolian gerbils (6 months old, 70-80g)
-
Macluraparishin C (MPC)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for vascular occlusion
-
Perfusion solutions (saline, paraformaldehyde)
-
Tissue homogenization buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-p-ERK, anti-p-JNK, anti-p-p38, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Animal Groups and MPC Treatment:
-
Divide gerbils into experimental groups (e.g., Sham, tGCI-induced, MPC pretreatment + tGCI).
-
Administer MPC orally for 7 consecutive days to the pretreatment group.
-
-
Induction of tGCI:
-
Anesthetize the gerbils.
-
Induce tGCI by occluding the bilateral common carotid arteries for a specified duration.
-
Reperfuse by releasing the occlusion.
-
The sham group undergoes the same surgical procedure without artery occlusion.
-
-
Tissue Collection and Preparation:
-
After a designated post-operative period (e.g., 5 days), euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Dissect the hippocampal region and homogenize in lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a protein assay kit.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against p-ERK, p-JNK, and p-p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Protocol 2: In Vitro Model of Oxidative Stress in SH-SY5Y Cells
Objective: To assess the protective effects of a parishin derivative on the MAPK signaling pathway in a cellular model of oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Macluraparishin C (MPC)
-
Hydrogen peroxide (H₂O₂)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-p-ERK, anti-p-p38, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in standard conditions.
-
Pretreat the cells with varying concentrations of MPC for a specified time.
-
Induce oxidative stress by exposing the cells to H₂O₂.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Measure the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1 to analyze the phosphorylation levels of ERK and p38.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MAPK signaling pathway and the inhibitory action of parishin derivatives.
Experimental Workflow Diagram
Caption: Workflow for studying parishin derivatives' effects on MAPK signaling.
References
- 1. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjoncology.com [vjoncology.com]
- 6. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Parishin E Effects on Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and disease. Their activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative disorders. Parishin E, a phenolic glucoside derived from Gastrodia elata, has been identified as a compound with potential anti-inflammatory and neuroprotective properties. These application notes provide a comprehensive set of protocols to investigate the effects of Parishin E on microglia activation, focusing on key inflammatory pathways and functional outcomes. While direct quantitative data for Parishin E is emerging, the protocols outlined here are based on established methods for assessing microglial function and the known effects of structurally related compounds like Parishin C.[1][2][3]
Data Presentation: Hypothetical Quantitative Data on Parishin E Effects
The following tables summarize hypothetical data on the effects of Parishin E on microglia activation, based on the observed effects of the related compound, Parishin C.[1][2][3] These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of Parishin E on LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglia
| Treatment | Concentration | NO Production (μM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 1 µg/mL | 25.8 ± 2.1 | - |
| LPS + Parishin E | 1 µM | 18.5 ± 1.5 | 28.3% |
| LPS + Parishin E | 5 µM | 11.2 ± 1.1 | 56.6% |
| LPS + Parishin E | 10 µM | 6.4 ± 0.8 | 75.2% |
Table 2: Effect of Parishin E on LPS-Induced Pro-inflammatory Cytokine mRNA Expression in Primary Microglia (Fold Change vs. Control)
| Treatment | Concentration | TNF-α mRNA | IL-6 mRNA | IL-1β mRNA |
| Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| LPS | 1 µg/mL | 15.7 ± 1.8 | 22.4 ± 2.5 | 18.9 ± 2.0 |
| LPS + Parishin E | 5 µM | 8.9 ± 1.1 | 12.1 ± 1.4 | 10.3 ± 1.2 |
| LPS + Parishin E | 10 µM | 4.2 ± 0.7 | 6.5 ± 0.9 | 5.1 ± 0.6 |
Table 3: Effect of Parishin E on NF-κB p65 Nuclear Translocation in LPS-Stimulated Microglia
| Treatment | Concentration | Nuclear p65 (Relative Density) | % Inhibition of Translocation |
| Control | - | 0.1 ± 0.02 | - |
| LPS | 1 µg/mL | 0.9 ± 0.1 | - |
| LPS + Parishin E | 10 µM | 0.3 ± 0.05 | 66.7% |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Lines:
-
BV-2 murine microglial cell line.
-
Primary microglia isolated from neonatal mouse pups.
1.2. Culture Conditions:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Culture primary microglia in DMEM/F12 with 10% FBS, 1% penicillin/streptomycin, and 10 ng/mL GM-CSF.
-
Maintain all cells at 37°C in a humidified atmosphere of 5% CO2.
1.3. Treatment Protocol:
-
Seed microglia in appropriate culture plates (e.g., 96-well for viability assays, 24-well for gene expression, 6-well for protein analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Parishin E (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO production, 6 hours for mRNA analysis, 30 minutes for protein phosphorylation).
Assessment of Microglial Activation Markers
2.1. Nitric Oxide (NO) Production - Griess Assay
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
After treatment, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.[4][5][6]
2.2. Immunocytochemistry for Iba1 and CD68
This protocol allows for the visualization of microglial morphology and phagocytic activity.
-
Seed microglia on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-Iba1 and rat anti-CD68) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-rat Alexa Fluor 594) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Visualize using a fluorescence microscope. Activated microglia will typically exhibit an amoeboid morphology with increased Iba1 and CD68 expression.[7][8]
Gene Expression Analysis - Quantitative PCR (qPCR)
This protocol quantifies the mRNA expression of pro-inflammatory cytokines.
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh or Actb).
-
Primer Sequences (Mouse):
-
TNF-α: Forward: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Reverse: 5'-GCCATAGAACTGATGAGAGGGAG-3'
-
IL-6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'[7]
-
IL-1β: Forward: 5'-GCAACTGTTCCTGAACTCAACT-3', Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'
-
GAPDH: Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[9]
Signaling Pathway Analysis
4.1. NF-κB Activation - Western Blot for Nuclear p65
This protocol assesses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
-
After treatment, perform nuclear and cytoplasmic fractionation of cell lysates.
-
Determine the protein concentration of each fraction.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure the purity of the fractions.[1][2]
4.2. Nrf2 Activation - Western Blot for Nuclear Nrf2
This protocol measures the nuclear translocation of Nrf2, a key regulator of the antioxidant response.
-
Follow the Western blot protocol as described for NF-κB p65 (4.1).
-
Use a primary antibody against Nrf2.
-
Analyze both nuclear and cytoplasmic fractions to observe the translocation. An increase in nuclear Nrf2 indicates activation of this protective pathway.[1][3]
4.3. NLRP3 Inflammasome Activation Assay
This protocol measures the activation of the NLRP3 inflammasome through the detection of cleaved caspase-1 and mature IL-1β.
-
Priming Step: Treat microglia with LPS (e.g., 500 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Activation Step: Following priming, stimulate the cells with NLRP3 activators such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 1 hour).[8][10][11]
-
Analysis:
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute IL-6 exposure triggers canonical IL6Ra signaling in hiPSC microglia, but not neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols: Parishin E in Gastroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin E, a phenolic glucoside derived from the traditional Chinese medicinal herb Gastrodia elata, is a member of the Parishin group of compounds which have demonstrated notable anti-inflammatory and antioxidant properties.[1] While direct research on Parishin E for gastroprotection is limited, the known biological activities of related compounds, such as Parishin and Parishin C, suggest its potential as a gastroprotective agent.[1][2] This document provides a comprehensive overview of the potential application of Parishin E in gastroprotective research, including hypothesized mechanisms of action, detailed experimental protocols for its evaluation, and relevant signaling pathways.
The gastrointestinal mucosa is constantly exposed to aggressive factors such as gastric acid, pepsin, and exogenous substances like nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol (B145695).[3][4] The maintenance of mucosal integrity depends on a delicate balance between these aggressive factors and various protective mechanisms.[5] Disruption of this balance can lead to mucosal injury and ulceration.[4]
This document will explore the potential of Parishin E in modulating key signaling pathways involved in gastric mucosal defense, drawing parallels from existing research on related compounds and established gastroprotective mechanisms.
Hypothesized Mechanisms of Action and Supporting Data from Related Compounds
Table 1: Summary of Relevant Quantitative Data from Related Compounds
| Compound/Agent | Model/Assay | Key Findings | Reference |
| Parishin | Sepsis-induced intestinal injury in mice | Reduced plasma levels of TNF-α, IL-1β, and IL-6.[1] | [1] |
| Parishin C | LPS-stimulated HT22 and BV2 cells | Promoted nuclear translocation of Nrf2 and increased expression of downstream antioxidant factors HO-1 and NQO1.[2] | [2] |
| Myricetin | Ethanol-induced gastric ulcer in rats | Pretreatment significantly decreased gastric ulcer, hemorrhage, and hyperemia. Reduced malondialdehyde (MDA) levels and increased total glutathione (B108866) (GSSG/GSH) and superoxide (B77818) dismutase (SOD) in gastric tissues.[6] | [6] |
| Naringenin | Ethanol-induced gastric ulcer in mice | Pretreatment with 10 or 20 mg/kg for 3 days prior to ethanol induction improved macroscopic and histological damage of the gastric mucosa.[7] | [7] |
| Biochanin A | Ethanol-induced gastric ulcer in rats | Pretreatment with 25 and 50 mg/kg showed significant reductions in ulcer area (62.2% and 74.68%, respectively).[8] | [8] |
Based on the known anti-inflammatory and antioxidant effects of related Parishins, it is hypothesized that Parishin E may exert gastroprotective effects through the following mechanisms:
-
Antioxidant Activity: By activating the Nrf2 signaling pathway, Parishin E could enhance the expression of antioxidant enzymes, thereby mitigating oxidative stress-induced mucosal damage.[2]
-
Anti-inflammatory Action: Parishin E may inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are implicated in the pathogenesis of gastric ulcers.[1]
-
Modulation of Prostaglandin (B15479496) Synthesis: Prostaglandins (B1171923), particularly PGE₂, play a crucial role in gastric cytoprotection.[9][10][11] Parishin E might influence the synthesis of these protective mediators.
Experimental Protocols for Evaluating the Gastroprotective Effects of Parishin E
The following are detailed protocols for key experiments to assess the gastroprotective potential of Parishin E.
Ethanol-Induced Gastric Ulcer Model in Rats
This is a widely used and reliable model for evaluating the cytoprotective effects of a compound.[4][12][13][14]
Objective: To determine the in vivo gastroprotective activity of Parishin E against ethanol-induced gastric lesions.
Materials:
-
Male Wistar rats (200-250 g)
-
Parishin E (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Absolute ethanol
-
Normal saline
-
Formalin (10% buffered)
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping: Divide the rats into the following groups (n=6-8 per group):
-
Normal Control (vehicle only)
-
Ulcer Control (vehicle + ethanol)
-
Reference Drug (Omeprazole + ethanol)
-
Parishin E treated (different doses of Parishin E + ethanol)
-
-
Dosing: Administer the vehicle, reference drug, or Parishin E orally to the respective groups.
-
Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to all groups except the normal control group.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with normal saline. Measure the ulcer index by scoring the number and severity of lesions.
-
Histopathological Examination: Fix a portion of the gastric tissue in 10% buffered formalin for histopathological analysis (H&E and PAS staining).[8]
NSAID-Induced Gastric Ulcer Model in Rats
This model is relevant for assessing the protective effects against ulcers caused by nonsteroidal anti-inflammatory drugs.[4][13]
Objective: To evaluate the ability of Parishin E to protect against indomethacin-induced gastric ulcers.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Parishin E
-
Indomethacin (B1671933) (suspended in 1% carboxymethylcellulose)
-
Reference drug (e.g., Ranitidine, 50 mg/kg)[12]
Procedure:
-
Animal Preparation: Follow the same acclimatization and fasting procedures as in the ethanol-induced model.
-
Grouping and Dosing: Similar grouping and pretreatment with Parishin E or a reference drug.
-
Ulcer Induction: One hour after pretreatment, administer indomethacin (e.g., 30 mg/kg, orally) to induce gastric ulcers.
-
Evaluation: Four hours after indomethacin administration, euthanize the animals and evaluate the gastric lesions macroscopically and histopathologically as described previously.
In Vitro Antioxidant Assays
Objective: To determine the direct antioxidant capacity of Parishin E.
Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of Parishin E to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Another common assay to evaluate antioxidant capacity.
Measurement of Biochemical Parameters in Gastric Tissue
Objective: To quantify the effect of Parishin E on markers of oxidative stress and inflammation in gastric tissue homogenates from the in vivo models.
Parameters to Measure:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.[6]
-
Superoxide Dismutase (SOD) and Catalase (CAT): Key antioxidant enzymes.[6]
-
Glutathione (GSH): A major non-enzymatic antioxidant.[6]
-
Myeloperoxidase (MPO): An indicator of neutrophil infiltration and inflammation.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Measured by ELISA.[1]
-
Prostaglandin E₂ (PGE₂): Measured by ELISA to assess the involvement of the prostaglandin pathway.[6]
Signaling Pathways in Gastroprotection and Potential Role of Parishin E
The following diagrams illustrate key signaling pathways involved in gastroprotection and the hypothesized points of intervention for Parishin E.
Caption: Hypothesized Nrf2-mediated antioxidant pathway for Parishin E.
Caption: Potential anti-inflammatory mechanism of Parishin E via NF-κB inhibition.
Caption: The role of prostaglandins in gastroprotection and potential modulation by Parishin E.
Conclusion
Parishin E represents a promising candidate for further investigation as a gastroprotective agent. Although direct evidence is currently lacking, the well-documented anti-inflammatory and antioxidant properties of related Parishin compounds provide a strong rationale for its potential efficacy. The experimental protocols and hypothesized mechanisms of action outlined in this document offer a comprehensive framework for researchers to systematically evaluate the gastroprotective effects of Parishin E and elucidate its underlying signaling pathways. Such research could pave the way for the development of novel, nature-derived therapeutic strategies for the prevention and treatment of gastric mucosal injury.
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental gastric mucosal injury: laboratory models reveal mechanisms of pathogenesis and new therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eajm.org [eajm.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biochanin A Gastroprotective Effects in Ethanol-Induced Gastric Mucosal Ulceration in Rats | PLOS One [journals.plos.org]
- 9. [Gastrointestinal cytoprotection by prostaglandin E and EP receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin EP receptors involved in modulating gastrointestinal mucosal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Navigating Parishin E Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility challenges with Parishin E in aqueous solutions. Parishin E, a polyphenolic glucoside found in medicinal plants such as Gastrodia elata and Maclura tricuspidata, often presents solubility issues that can impede experimental progress. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the effective use of Parishin E in your research.
Troubleshooting Guide: Common Parishin E Solubility Issues
This guide addresses specific problems you may encounter when preparing Parishin E solutions and offers step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Parishin E powder does not dissolve in aqueous buffer. | Parishin E has low intrinsic aqueous solubility due to its chemical structure. | 1. Use an organic co-solvent: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727). 2. Optimize pH: The solubility of phenolic compounds like Parishin E can be pH-dependent. Experiment with buffers at different pH values to find the optimal range for solubility. 3. Gentle heating: Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures. 4. Sonication: Use a sonicator to break down powder aggregates and enhance dissolution. |
| Precipitation occurs when the organic stock solution is diluted into an aqueous buffer. | The concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of Parishin E. | 1. Increase the final co-solvent concentration: If your experimental system allows, increase the percentage of the organic co-solvent in the final solution. 2. Slow addition and mixing: Add the stock solution to the aqueous buffer slowly while continuously stirring or vortexing to ensure rapid and even dispersion. 3. Use a surfactant: In some cases, a small amount of a biocompatible surfactant can help to maintain solubility. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of Parishin E in the experimental medium. | 1. Visually inspect solutions: Before each experiment, carefully inspect your Parishin E solutions for any signs of precipitation or cloudiness. 2. Prepare fresh solutions: Avoid using old stock solutions, as Parishin E may degrade or precipitate over time. Prepare fresh solutions for each experiment. 3. Filter sterilize: If working with cell cultures, filter sterilize your final Parishin E solution through a 0.22 µm filter to remove any undissolved particles or microbial contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Parishin E in aqueous solutions?
A1: Direct quantitative solubility data for Parishin E in aqueous solutions is limited in publicly available literature. However, based on its chemical structure as a polyphenolic glucoside and data from the closely related compound Parishin A, Parishin E is expected to have low solubility in purely aqueous buffers. For Parishin A, the solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 has been reported to be 10 mg/mL. It is reasonable to expect Parishin E to have a similar solubility profile.
Q2: Which organic solvents are recommended for preparing Parishin E stock solutions?
A2: Based on data for the related compound Parishin A, Dimethyl Sulfoxide (DMSO), ethanol, and methanol are effective solvents for preparing high-concentration stock solutions. Parishin A has shown solubility of up to 25 mg/mL in DMSO and 20 mg/mL in ethanol.
Q3: How should I store my Parishin E stock solutions?
A3: It is recommended to store stock solutions of Parishin E at -20°C for long-term storage. For short-term storage, 4°C is acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I adjust the pH of my buffer to improve Parishin E solubility?
A4: Yes, the solubility of phenolic compounds like Parishin E can be influenced by pH. The presence of ionizable groups in its structure suggests that adjusting the pH of your aqueous buffer may enhance solubility. It is recommended to perform small-scale solubility tests at different pH values to determine the optimal condition for your specific experimental setup.
Q5: What are the known biological activities and signaling pathways of Parishin E?
A5: Research has indicated that Parishin compounds are biologically active. For instance, Parishin has been shown to protect against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway.[1] Additionally, the related compound Parishin A has been found to inhibit oral squamous cell carcinoma through the PI3K/AKT/mTOR signaling pathway.
Quantitative Solubility Data (for the related compound Parishin A)
The following table summarizes the known solubility of Parishin A in various solvents, which can serve as a valuable reference for working with Parishin E.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 |
| Dimethylformamide (DMF) | 20 |
| Ethanol | 20 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Parishin E Stock Solution in DMSO
Materials:
-
Parishin E powder (Molecular Weight: 460.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of Parishin E:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 460.39 g/mol * 1000 mg/g = 4.6039 mg
-
-
Weighing Parishin E:
-
Carefully weigh approximately 4.6 mg of Parishin E powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.60 mg of Parishin E, add 1.0 mL of DMSO.
-
Vortex the tube thoroughly until the Parishin E is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM Parishin E stock solution in aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution of Parishin E in Cell Culture Medium
Materials:
-
10 mM Parishin E stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration of Parishin E for your experiment.
-
Calculate the required volume of the stock solution:
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added (unknown)
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of the working solution (e.g., 1 mL)
-
-
Example for a 10 µM working solution in 1 mL: (10,000 µM) * V1 = (10 µM) * (1 mL) V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Dilution:
-
In a sterile tube, add the desired final volume of cell culture medium (e.g., 1 mL).
-
Add the calculated volume of the 10 mM Parishin E stock solution (e.g., 1 µL) to the cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO without Parishin E to an equal volume of cell culture medium. This is crucial to account for any effects of the solvent on your experimental system.
-
-
Use Immediately:
-
It is best to use the freshly prepared working solution immediately for your experiments.
-
Visualizing Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate signaling pathways that have been associated with Parishin compounds.
Caption: Parishin E's role in the ACSL4/p-Smad3/PGC-1α pathway.
Caption: Parishin A's inhibitory effect on the PI3K/AKT/mTOR pathway.
References
How to dissolve Parishin E (Standard) for cell culture
This guide provides detailed instructions and troubleshooting advice for dissolving and using Parishin E in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Parishin E?
A1: For initial solubilization to create a stock solution, Dimethyl Sulfoxide (DMSO) is recommended. Other potential solvents that may be effective include ethanol, methanol, and pyridine.[1] The choice of solvent may depend on the specific requirements of your cell line and experimental design.
Q2: How should I prepare a stock solution of Parishin E?
A2: It is advisable to prepare a concentrated stock solution, for example, at 10 mM in DMSO. This can then be diluted to the final working concentration in your cell culture medium. Preparing concentrated stock solutions is a standard practice that minimizes the number of repetitive operations and reduces the potential for error.[2]
Q3: What should I do if the Parishin E does not dissolve completely?
A3: If you encounter solubility issues, gentle warming of the solution (e.g., in a 37°C water bath) and vortexing can aid dissolution. Ensure the Parishin E has been allowed to equilibrate to room temperature for at least one hour before attempting to dissolve it.[1] If precipitation occurs upon dilution in aqueous media, consider reducing the final concentration or exploring the use of a carrier.
Q4: How should I store the Parishin E stock solution?
A4: Parishin E stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Protect the solution from light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Parishin E powder is difficult to weigh accurately for small volumes. | The required amount is below the accurate range of the laboratory balance. | Prepare a higher concentration stock solution and perform serial dilutions to achieve the desired final concentration. |
| The compound precipitates out of solution when added to the cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has low aqueous solubility. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. If precipitation persists, try lowering the working concentration of Parishin E. |
| Inconsistent experimental results are observed. | The stock solution may not be homogeneous, or the compound may have degraded. | Ensure the stock solution is thoroughly mixed before each use. Prepare fresh stock solutions regularly and store them properly in aliquots to maintain compound integrity. |
| Cloudiness is observed in the culture medium after adding the Parishin E solution. | The compound is not fully dissolved in the stock solution, or it is precipitating upon dilution. | Centrifuge the stock solution to pellet any undissolved compound before adding the supernatant to the medium. Sterile filter the final diluted solution before adding it to the cells. |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Recommended Solvent | DMSO | Ethanol, Methanol, and Pyridine are also potential solvents.[1] |
| Stock Solution Concentration | 10 mM (or higher, depending on solubility) | A 100x or 1000x stock solution is common practice.[2] |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. |
| Final DMSO Concentration in Media | ≤ 0.1% | Higher concentrations can be toxic to cells. |
Experimental Protocol: Preparation of Parishin E for Cell Culture
This protocol outlines the steps for preparing a 10 mM stock solution of Parishin E in DMSO and its subsequent dilution for use in cell culture.
Materials:
-
Parishin E (Standard) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Equilibrate Parishin E: Allow the vial of Parishin E powder to come to room temperature for at least one hour before opening.[1]
-
Weighing the Compound: Accurately weigh the desired amount of Parishin E powder in a sterile microcentrifuge tube.
-
Preparing the Stock Solution:
-
Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. If necessary, the final diluted solution in culture medium can be sterile-filtered.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Preparation of Working Solution:
-
Thaw an aliquot of the Parishin E stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Mix the working solution gently by pipetting up and down before adding it to your cell culture plates.
-
Experimental Workflow
Caption: Workflow for preparing Parishin E stock and working solutions.
References
Technical Support Center: Preventing Parishin E Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Parishin E in experimental media.
Frequently Asked Questions (FAQs)
Q1: My Parishin E, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is causing this?
A1: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[1][2] The DMSO disperses quickly in the medium, leaving the hydrophobic Parishin E molecules to agglomerate and precipitate.
Q2: How can I prepare my Parishin E working solution to avoid this immediate precipitation?
A2: A stepwise dilution process is recommended to prevent rapid solvent exchange.[3] First, create a high-concentration stock solution of Parishin E in 100% DMSO. Then, perform an intermediate dilution step by adding a small volume of the DMSO stock to pre-warmed (37°C) culture medium while gently vortexing.[1][4] This allows for a more gradual transition for the compound into the aqueous environment. Finally, add this intermediate dilution to the bulk of your pre-warmed medium to reach the final desired concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] High concentrations of DMSO can be detrimental to cell health and may not prevent precipitation upon significant dilution.
Q4: I observe precipitation of Parishin E in my incubator over time. What could be the reason?
A4: Delayed precipitation can be caused by several factors, including:
-
Temperature shifts: Changes in temperature between your workbench and the 37°C incubator can affect the solubility of Parishin E.[4]
-
pH changes: The CO2 environment in an incubator can alter the pH of the medium, which can impact the solubility of pH-sensitive compounds like phenolic glycosides.[1][4] Generally, the solubility of phenolic compounds is higher in very acidic or very alkaline conditions and lower at neutral pH.[1]
-
Evaporation: Over time, evaporation of water from the culture medium can increase the concentration of Parishin E beyond its solubility limit.[4]
-
Interactions with media components: Parishin E may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[4]
Q5: Will the serum in my culture medium help to keep Parishin E in solution?
A5: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to solubilize them.[1][4] However, this effect has its limits, and at high concentrations, Parishin E may still precipitate even in the presence of serum. Human serum albumin (HSA) is a known carrier of various molecules and can interact with phenolic compounds.[4][5][6]
Q6: If I see a precipitate, can I just filter the media?
A6: It is generally not recommended to filter the media after precipitation has occurred.[1] The precipitate is your compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, leading to unreliable experimental results. It is better to address the root cause of the precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Immediate Precipitation | Rapid solvent exchange ("crashing out"). | Prepare a high-concentration stock in 100% DMSO. Perform a serial dilution in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing. | [1][2][7] |
| High final DMSO concentration. | Keep the final DMSO concentration below 0.5%, ideally below 0.1%. This may require making a more dilute stock solution. | [1][3] | |
| Precipitation Over Time | Temperature fluctuations. | Pre-warm media to 37°C before adding Parishin E. Minimize the time culture vessels are outside the incubator. | [4] |
| pH shift in the incubator. | Ensure the media is properly buffered for the incubator's CO2 concentration. Test the stability of Parishin E in the specific medium over the intended duration of the experiment. | [4] | |
| Media evaporation. | Use humidified incubators and culture plates with low-evaporation lids. For long-term experiments, consider sealing plates with gas-permeable membranes. | [4] | |
| Precipitate in Frozen Stock | Poor solubility at low temperatures. | Gently warm the stock solution to 37°C and vortex to redissolve before use. Aliquot stock solutions to minimize freeze-thaw cycles. If precipitation persists, prepare fresh stock solutions for each experiment. | [4] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of Parishin E in Cell Culture Media
This protocol is adapted from standard procedures for assessing compound solubility.[2]
Objective: To determine the highest concentration of Parishin E that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Parishin E powder
-
100% DMSO
-
The specific cell culture medium to be used in the experiment (e.g., DMEM, RPMI-1640), supplemented as it would be for the experiment (e.g., with serum).
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Pipettes and sterile tips.
-
Vortex mixer.
-
Incubator at 37°C with the appropriate CO2 concentration.
-
Microscope.
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve Parishin E in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing can be used if necessary.
-
-
Prepare Serial Dilutions in Media:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the Parishin E stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution. For example, to test a top concentration of 100 µM, you would dilute your 50 mM stock 1:500 (e.g., 1 µL of stock in 499 µL of media).
-
Vortex gently immediately after adding the stock to the media.
-
Include a "vehicle control" tube with the same final concentration of DMSO as the highest Parishin E concentration, but without the compound.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration of the experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at different time points.
-
For a more sensitive assessment, transfer a small aliquot of each dilution to a 96-well plate and examine under a microscope (at 20x magnification) for the presence of crystalline structures.[2]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is considered the maximum soluble concentration for Parishin E in that specific medium under those conditions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Aggregated Cationic Porphyrins with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of hypericin with serum albumins: surface-enhanced Raman spectroscopy, resonance Raman spectroscopy and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Parishin E Concentration for Neuroprotection Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Parishin E in neuroprotection assays. As direct experimental data for Parishin E is limited, the following recommendations are largely extrapolated from studies on its close analogs, Parishin C and Macluraparishin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for Parishin compounds?
Parishin compounds, including analogs like Parishin C, exert their neuroprotective effects primarily through potent antioxidant and anti-inflammatory activities.[1] These effects are mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2][3] Activation of the Nrf2 pathway leads to the increased expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
Q2: What are the typical cell lines used to evaluate the neuroprotective effects of Parishin compounds?
Commonly used neuronal cell lines for these assays include HT22 hippocampal neurons and SH-SY5Y neuroblastoma cells.[2][3] For studying anti-inflammatory effects, BV2 microglial cells are often used in co-culture systems with neuronal cells.[2][4]
Q3: What are the recommended starting concentrations for Parishin E in in vitro neuroprotection assays?
Based on studies with Parishin A and C, a starting concentration range of 1 µM to 100 µM is recommended for initial screening. Parishin A has been shown to be effective in cancer cell lines at concentrations between 20 µM and 80 µM.[5] Parishin C has shown concentration-dependent protective effects in HT22 and BV2 cells.[2][6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare Parishin E for cell culture experiments?
Due to the hydrophobic nature of many phenolic compounds, it is recommended to dissolve Parishin E in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What positive controls can be used in neuroprotection assays with Parishin compounds?
A known neuroprotective agent can be used as a positive control. For instance, 3-N-Butylphthalide (NBP), which also acts by activating the Nrf2 pathway, has been used as a positive control in studies with Parishin C.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death in vehicle control wells | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration as the highest Parishin E concentration well. |
| Inconsistent results between experiments | 1. Parishin E instability in solution. 2. Variation in cell passage number or health. | 1. Prepare fresh dilutions of Parishin E from the stock solution for each experiment. 2. Use cells within a consistent and low passage number range. Regularly check cell morphology and viability. |
| No observable neuroprotective effect | 1. Parishin E concentration is too low. 2. The chosen model of neurotoxicity is not responsive to Parishin E's mechanism of action. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM). 2. Ensure the neurotoxic stimulus (e.g., LPS, H₂O₂) is appropriate for studying oxidative stress or inflammation-mediated cell death. |
| Parishin E precipitates in the culture medium | Poor solubility of the compound at the tested concentration. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. 2. Consider using a solubilizing agent, but first test its effect on cell viability. 3. Do not store diluted Parishin E solutions for extended periods. |
Quantitative Data Summary
The following tables summarize effective concentrations of Parishin analogs from relevant studies. These should be used as a reference for designing experiments with Parishin E.
Table 1: Effective Concentrations of Parishin Analogs in in vitro Studies
| Compound | Cell Line | Model of Neurotoxicity | Effective Concentration Range | Observed Effects | Reference |
| Parishin C | HT22 Hippocampal Neurons | Lipopolysaccharide (LPS) | Concentration-dependent | Increased cell viability, decreased LDH release, reduced ROS levels. | [2][6] |
| Parishin C | BV2 Microglia | Lipopolysaccharide (LPS) | Concentration-dependent | Inhibited release of pro-inflammatory cytokines. | [4] |
| Macluraparishin C | SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | Not specified | Decreased neurotoxicity, reduced LDH release, enhanced BDNF expression. | [3][7][8] |
| Parishin A | YD-10B & Ca9-22 Oral Squamous Carcinoma | N/A (Cytotoxicity study) | 20 - 80 µM | Inhibited cell viability in a dose- and time-dependent manner. | [5] |
Table 2: in vivo Dosing of Parishin C
| Compound | Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Parishin C | Rat model of middle cerebral artery occlusion (MCAO) | 25, 50, or 100 mg/kg/day for 21 days | Intraperitoneal (i.p.) | Improved neurological function, reduced oxidative stress and inflammation. | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the viability of neuronal cells treated with Parishin E.
-
Materials:
-
Neuronal cells (e.g., HT22 or SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Parishin E stock solution (in DMSO)
-
Neurotoxic agent (e.g., LPS or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Parishin E (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a negative control (medium only).
-
Induce neurotoxicity by adding the specific neurotoxic agent (e.g., 1 µg/mL LPS or 100 µM H₂O₂) to the wells (except for the negative control) and incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Cells and reagents as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
-
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.
-
After the 24-hour incubation with the neurotoxic agent, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
-
Visualizations
Caption: Signaling pathways of Parishin E-mediated neuroprotection.
Caption: General experimental workflow for neuroprotection assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway | MDPI [mdpi.com]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E stability testing and storage conditions
Parishin E Technical Support Center
Introduction
This technical support center provides guidance on the stability testing and storage of Parishin E. Parishin E is a phenolic glucoside isolated from Gastrodia elata. Due to the limited availability of specific stability data for Parishin E in published literature, this guide is based on the chemical properties of phenolic glycosides and esters, as well as general principles of pharmaceutical stability testing outlined in the International Council for Harmonisation (ICH) guidelines. This information is intended to assist researchers, scientists, and drug development professionals in designing and executing stability studies for Parishin E.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Parishin E?
A1: Based on its structure as a phenolic glucoside with ester linkages, the primary factors affecting the stability of Parishin E are likely to be:
-
pH: Parishin E may be susceptible to hydrolysis under both acidic and alkaline conditions, leading to the cleavage of its ester and glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[1]
-
Light: As a phenolic compound, Parishin E may be sensitive to light, which can induce photolytic degradation.
-
Oxidizing agents: The phenolic moiety may be prone to oxidation.
-
Moisture: The presence of water can facilitate hydrolysis of the ester and glycosidic linkages.
Q2: What are the likely degradation products of Parishin E?
A2: The degradation of Parishin E is expected to occur primarily through the hydrolysis of its ester and glycosidic bonds. This would result in the formation of gastrodin, 4-hydroxybenzyl alcohol, and citric acid derivatives.
Q3: What are the recommended storage conditions for Parishin E?
A3: While comprehensive stability data is not publicly available, a supplier of Parishin E reference standard recommends storage at 2-8°C. For long-term storage, it is advisable to store Parishin E in a tightly sealed container, protected from light and moisture, at a controlled low temperature.
Q4: How should a stability study for Parishin E be designed?
A4: A stability study for Parishin E should be designed in accordance with ICH guidelines.[2][3] This typically involves:
-
Long-term stability testing: Performed under recommended storage conditions to establish the re-test period or shelf life.
-
Accelerated stability testing: Conducted under stressed conditions (e.g., higher temperature and humidity) to predict the long-term stability profile.
-
Forced degradation studies: Involve exposing Parishin E to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and establish the specificity of the analytical method.
Q5: What analytical methods are suitable for stability testing of Parishin E?
A5: A stability-indicating analytical method is required, which can separate and quantify the intact Parishin E from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable technique.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Appearance of new peaks in HPLC chromatogram during stability study | Degradation of Parishin E. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. This will help in understanding the degradation pathway. |
| Decrease in the area of the Parishin E peak over time | Instability of the compound under the tested conditions. | Re-evaluate the storage conditions. Consider lowering the temperature and protecting the sample from light and moisture. |
| Changes in physical appearance (e.g., color change) | Potential oxidative or other degradation. | Document the changes and correlate with analytical data. Investigate the need for an inert atmosphere during storage. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate HPLC method parameters. | Optimize the mobile phase composition, pH, column type, and temperature to achieve better separation of Parishin E from its degradants. |
Storage and Stability Data
Recommended Storage Conditions
| Condition | Temperature | Humidity | Light | Container |
| Long-Term | 2-8°C or -20°C | Controlled/Low | Protected from light | Tightly sealed, inert material |
| Short-Term (Working Solutions) | 2-8°C | N/A | Protected from light | Tightly sealed glass vials |
Example Stability Study Table
This table is a template for researchers to record their stability data for Parishin E.
| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Purity (% by HPLC) | Degradation Products (% by HPLC) |
| 25°C / 60% RH | 0 Months | White powder | 100.0 | 99.5 | Not Detected |
| 3 Months | |||||
| 6 Months | |||||
| 40°C / 75% RH | 0 Months | White powder | 100.0 | 99.5 | Not Detected |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months |
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
This is a general protocol and should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B, and gradually increase the concentration of B over time to elute the compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Parishin E (e.g., 220 nm and 270 nm). For higher specificity and identification of degradation products, a mass spectrometer can be used as the detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare solutions of Parishin E in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a known concentration.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve Parishin E in a solution of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve Parishin E in a solution of 0.1 M NaOH and incubate at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve Parishin E in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid Parishin E to dry heat (e.g., 80°C) for a specified time.
-
Photostability: Expose a solution of Parishin E to light according to ICH Q1B guidelines.
Visualizations
Caption: Potential degradation pathways of Parishin E via hydrolysis.
Caption: General workflow for Parishin E stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Official web site : ICH [ich.org]
- 3. Ich guideline for stability testing | PPTX [slideshare.net]
- 4. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. ijtsrd.com [ijtsrd.com]
Technical Support Center: Parishin E HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the HPLC analysis of Parishin E.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems in Parishin E HPLC analysis.
Issue 1: Peak Tailing
Peak tailing is a common issue where the peak asymmetry is distorted, leading to inaccurate integration and reduced resolution. For phenolic compounds like Parishin E, this is often due to secondary interactions with the stationary phase.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Parishin E's phenolic hydroxyl groups can interact with residual silanol groups on the silica-based C18 column, causing tailing. Lowering the mobile phase pH with an additive like phosphoric acid (e.g., 0.1%) can suppress the ionization of silanol groups, minimizing these interactions. |
| Mobile Phase pH | An inappropriate pH can lead to the ionization of Parishin E's phenolic groups, causing peak distortion. It's crucial to maintain a consistent and optimal mobile phase pH. |
| Column Overload | Injecting too much sample can saturate the column. If you observe broader or tailing peaks, try diluting your sample. |
| Column Contamination or Degradation | Accumulation of matrix components from samples like Gastrodia elata extracts can lead to active sites that cause tailing. Regular column flushing with a strong solvent is recommended. If the problem persists, using a guard column or replacing the analytical column may be necessary. |
Issue 2: Poor Resolution
Inadequate separation between Parishin E and other components, such as Parishin B, Parishin C, or matrix interferences, can compromise quantification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase is critical. For Parishin E and related compounds, a gradient elution is often employed to achieve optimal separation. Adjusting the gradient profile can significantly improve resolution. |
| Incorrect Column Chemistry | While C18 columns are commonly used, the specific brand and end-capping can affect selectivity. If resolution is a persistent issue, trying a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl) might be beneficial. |
| Flow Rate | A lower flow rate can sometimes enhance separation, although it will increase the run time. |
| Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention time and affect resolution. Using a column oven to maintain a stable temperature is recommended. |
Issue 3: Baseline Noise or Drift
An unstable baseline can interfere with the detection and integration of peaks, especially at low concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Impurities in solvents or additives can cause baseline noise. Always use HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase through a 0.45 µm filter is also a good practice. |
| Air Bubbles in the System | Air bubbles in the pump or detector can lead to an unstable baseline. Degassing the mobile phase before use is essential. |
| Detector Lamp Issues | An aging detector lamp can cause baseline drift. If the noise is consistent across different methods, the lamp may need replacement. |
| Column Equilibration | Insufficient column equilibration before starting a run can cause the baseline to drift. Ensure the column is properly equilibrated with the initial mobile phase conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Parishin E analysis?
A good starting point for the analysis of Parishin E, often in the context of Gastrodia elata extracts, is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like methanol or acetonitrile (B52724) is commonly used. Detection is typically performed using a UV detector at around 220 nm.
Q2: How should I prepare my sample for Parishin E HPLC analysis?
For plasma samples, a protein precipitation step is often employed. For plant extracts like those from Gastrodia elata, a common method is to dissolve the sample in a solvent compatible with the mobile phase, such as 60% methanol, and then filter it through a 0.45 µm syringe filter before injection.
Q3: My Parishin E peak is showing up at a different retention time than expected. What could be the cause?
Shifts in retention time can be caused by several factors, including:
-
Changes in mobile phase composition: Even small variations in the solvent ratios or pH can affect retention times.
-
Flow rate fluctuations: Inconsistent pump performance can lead to variable retention.
-
Column temperature changes: As mentioned earlier, temperature affects retention.
-
Column aging: Over time, the stationary phase can degrade, leading to changes in retention characteristics.
Q4: I am not seeing any peak for Parishin E. What should I check?
If you are not observing a peak for Parishin E, consider the following:
-
Sample degradation: Parishin E, being a glycoside, might be susceptible to degradation under strong acidic or basic conditions, or at high temperatures. Ensure your sample preparation and storage conditions are appropriate.
-
Incorrect detection wavelength: Verify that your UV detector is set to a wavelength where Parishin E absorbs, typically around 220 nm.
-
Injection issues: Check for any problems with your autosampler or manual injector that might prevent the sample from being introduced into the system.
-
Low concentration: The concentration of Parishin E in your sample might be below the limit of detection of your method.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated HPLC methods for Parishin analysis.
Table 1: HPLC Method Parameters for Parishin Analysis
| Parameter | Method 1 | Method 2 |
| Column | Cosmosil 5C18-AR | Not Specified |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acetonitrile |
| Mobile Phase B | Methanol | Water with 0.1% Phosphoric Acid |
| Elution | Gradient | Gradient |
| Detection | UV at 220 nm | UV at 220 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 35 °C |
Table 2: Validation Data for Parishin HPLC Methods
| Parameter | Parishin | Parishin B | Parishin C |
| Linearity Range (µg/mL) | 80 - 1200 | 120 - 760 | 40 - 320 |
| Correlation Coefficient (r) | 0.9998 | 0.9831 | 0.9995 |
| Recovery (%) | 102.6 ± 3.3 | 102.8 ± 2.7 | 102.6 ± 2.9 |
| Intraday RSD (%) | 0.73 - 2.11 | 0.73 - 2.11 | 0.73 - 2.11 |
| Interday RSD (%) | 0.67 - 3.56 | 0.67 - 3.56 | 0.67 - 3.56 |
Experimental Protocols
Protocol 1: HPLC Analysis of Parishins in Gastrodia Rhizoma
This protocol is adapted from a method for the simultaneous determination of Parishin, Parishin B, and Parishin C.
1. Sample Preparation:
- Weigh a suitable amount of powdered Gastrodia Rhizoma.
- Extract with an appropriate solvent (e.g., 60% methanol) using ultrasonication.
- Filter the extract through a 0.45 µm membrane filter prior to injection.
2. Chromatographic Conditions:
- Column: Cosmosil 5C18-AR (or equivalent C18 column).
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and methanol (B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: UV at 220 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare a series of standard solutions of Parishin, Parishin B, and Parishin C of known concentrations.
- Construct a calibration curve by plotting peak area against concentration for each standard.
- Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues in Parishin E analysis.
Caption: Logical relationships of key HPLC parameters influencing resolution.
Technical Support Center: Optimizing Parishin E Chromatography
Welcome to the technical support center for the chromatographic analysis of Parishin E. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution and achieve reliable, high-quality analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when analyzing Parishin E using HPLC?
A1: Parishin E, a phenolic glucoside found in plants like Gastrodia elata, can present several chromatographic challenges.[1][2] Due to its polar nature and potential for interaction with the stationary phase, common issues include poor peak shape (tailing or fronting), inadequate resolution from other structurally similar parishins or matrix components, and retention time variability.[3][4]
Q2: What is a good starting point for an HPLC method for Parishin E analysis?
A2: A reversed-phase HPLC method is commonly employed for the analysis of parishins. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (like water with a small percentage of acid, e.g., 0.1% phosphoric acid) and an organic modifier (such as methanol (B129727) or acetonitrile).[5] The gradient would typically involve increasing the proportion of the organic modifier over time to elute compounds of increasing hydrophobicity.
Q3: My Parishin E peak is showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing for a compound like Parishin E is often caused by secondary interactions between the analyte and active sites on the silica-based stationary phase (silanols).[3][4] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or phosphoric acid) can suppress the ionization of silanol (B1196071) groups, reducing these unwanted interactions.[3]
-
Increase Buffer Strength: If using a buffer, increasing its concentration can also help to mask residual silanol activity.[3]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping are designed to minimize silanol interactions.[6]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[4]
Q4: I am having trouble separating Parishin E from another closely eluting peak. How can I improve the resolution?
A4: Improving resolution between closely eluting peaks involves manipulating the efficiency, selectivity, or retention of your chromatographic system. Consider the following strategies:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[7]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) can provide the necessary change in selectivity.
-
Adjust the Temperature: Increasing the column temperature can improve efficiency and may also alter selectivity. However, be mindful of the thermal stability of Parishin E.[8]
-
Decrease the Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with Parishin E peak resolution.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column. | - Lower the mobile phase pH with an acid additive (e.g., 0.1% formic acid).- Use a highly end-capped, high-purity silica column.- Increase the buffer concentration in the mobile phase.[3] |
| Column Overload. | - Reduce the sample concentration or injection volume.[4] | |
| Extra-column dead volume. | - Use shorter tubing with a smaller internal diameter between the injector, column, and detector.[4] | |
| Poor Peak Shape (Fronting) | Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload. | - Reduce the sample concentration or injection volume. | |
| Poor Resolution | Insufficient separation between Parishin E and other components. | - Optimize the mobile phase composition (change organic solvent, adjust gradient slope).- Try a different column stationary phase to alter selectivity.- Decrease the flow rate.- Increase the column length or use a column with smaller particles to increase efficiency. |
| Variable Retention Times | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Pump issues (leaks, air bubbles). | - Purge the pump to remove air bubbles and check for leaks in the system.[10] | |
| Split Peaks | Column contamination or void at the inlet. | - Backflush the column with a strong solvent.- If the problem persists, replace the column. |
| Incompatible injection solvent. | - Ensure the sample solvent is compatible with the mobile phase.[4] |
Experimental Protocols
Protocol 1: General HPLC Method for Parishin Analysis
This protocol is a starting point for the analysis of Parishin E in extracts from sources like Gastrodia elata.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Methanol
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 60 40 40 40 60 50 10 90 | 60 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This is a general method and may require optimization for specific sample matrices and analytical goals.
Visual Troubleshooting and Logic Diagrams
Caption: Troubleshooting workflow for improving Parishin E peak resolution.
Caption: Relationship between key parameters and HPLC peak resolution.
References
- 1. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. silicycle.com [silicycle.com]
- 5. 衛生福利部食品藥物管理署 [fda.gov.tw]
- 6. researchgate.net [researchgate.net]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijnrd.org [ijnrd.org]
Technical Support Center: Parishin E Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parishin E. The information provided is designed to address specific issues that may be encountered during experimental analysis of Parishin E and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is Parishin E and why is its stability important?
Parishin E is a polyphenolic glucoside found in medicinal plants such as Gastrodia elata and Maclura tricuspidata. As a potential therapeutic agent, understanding its stability is crucial for drug development. Degradation of Parishin E can lead to a loss of efficacy and the formation of potentially harmful impurities. Stability studies, including forced degradation, are essential to identify degradation pathways and develop stable formulations.
Q2: What are the likely degradation pathways for Parishin E?
Based on its chemical structure, which includes ester linkages and a glycosidic bond, Parishin E is susceptible to degradation through several pathways:
-
Hydrolysis: The ester bonds are prone to cleavage under both acidic and basic conditions, which is a primary degradation pathway. This would likely yield gastrodin (B1674634) and citric acid.
-
Oxidation: The phenolic group and the benzyl (B1604629) alcohol moiety are susceptible to oxidation.
-
Photodegradation: The aromatic rings in Parishin E can absorb UV light, potentially leading to photolytic degradation.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
Q3: What are the expected major degradation products of Parishin E?
While specific forced degradation studies on Parishin E are not extensively reported in the public domain, based on its structure and the degradation of related compounds, the following are the most probable degradation products:
-
Gastrodin (4-(β-D-glucopyranosyloxy)benzyl alcohol): Formed by the hydrolysis of the ester linkage between the citric acid core and the gastrodin moiety.
-
Citric Acid: The central acid core released upon hydrolysis of the ester bonds.
-
4-Hydroxybenzyl alcohol (4-HBA): A potential further degradation product of gastrodin through the cleavage of the glycosidic bond.
-
Oxidized derivatives: Oxidation of the aromatic ring or the benzylic alcohol could lead to various oxidized products.
Troubleshooting Guides
Issue 1: Poor Separation of Parishin E and its Degradation Products in HPLC
Symptoms:
-
Co-elution of peaks.
-
Broad or tailing peaks for Parishin E or its degradation products.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reverse-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer. A gradient elution may be necessary to resolve compounds with different polarities. |
| Incorrect pH of the Mobile Phase | The ionization of acidic (citric acid) and phenolic groups can affect retention. Adjust the pH of the aqueous portion of the mobile phase. A slightly acidic pH (e.g., using formic acid or phosphoric acid) can often improve peak shape for acidic analytes. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Flush the column with a strong solvent or replace the column if it has been used extensively or with harsh conditions. |
| Inadequate Method Development | A systematic approach to method development is crucial. Consider using a scouting gradient to determine the approximate elution conditions and then optimize the gradient slope and time. |
Issue 2: Difficulty in Identifying Degradation Products by LC-MS
Symptoms:
-
No clear molecular ion peaks for expected degradation products.
-
Complex mass spectra that are difficult to interpret.
-
Low signal intensity for degradation products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ionization Mode | Parishin E and its likely degradation products have acidic and phenolic protons. Negative ion mode electrospray ionization (ESI-) is often more suitable for such compounds. However, it is advisable to test both positive and negative modes. |
| Suboptimal MS Parameters | Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to enhance the signal of the target analytes. |
| Low Concentration of Degradation Products | Concentrate the sample before analysis. Ensure that the forced degradation conditions are sufficient to produce a detectable amount of degradation products (typically aiming for 5-20% degradation of the parent compound). |
| Matrix Effects | If analyzing samples from complex matrices (e.g., formulations), matrix components can suppress the ionization of the analytes. Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to clean up the sample. |
| Complex Fragmentation | Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent ion. This can help in the structural elucidation of the degradation products. |
Issue 3: Inconsistent Results in Forced Degradation Studies
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
Formation of different degradation products under the same stress conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poorly Controlled Stress Conditions | Ensure precise control over temperature, pH, and light intensity. Use calibrated equipment (e.g., ovens, pH meters, photostability chambers). |
| Sample Preparation Inconsistency | Use a standardized and validated procedure for sample preparation. Ensure complete dissolution of Parishin E and accurate concentrations of stress agents (acid, base, oxidizing agent). |
| Secondary Degradation | Excessive stress can lead to the degradation of primary degradation products into secondary products, complicating the degradation profile. Monitor the degradation over time to identify primary and secondary products. |
| Instability of Degradation Products | Some degradation products may themselves be unstable. Analyze the stressed samples as soon as possible after the stress period. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on Parishin E. These are for illustrative purposes to guide researchers in presenting their own data.
Table 1: Summary of Forced Degradation Results for Parishin E
| Stress Condition | % Degradation of Parishin E | Number of Degradation Products Detected | Major Degradation Products (Hypothetical Rt) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 18.5 | 2 | DP1 (4.2 min), DP2 (6.8 min) |
| Base Hydrolysis (0.1 M NaOH, RT, 4h) | 25.2 | 2 | DP1 (4.2 min), DP2 (6.8 min) |
| Oxidative (3% H₂O₂, RT, 24h) | 12.8 | 3 | DP3 (8.1 min), DP4 (9.5 min), DP5 (11.2 min) |
| Thermal (80°C, 48h) | 8.3 | 2 | DP1 (4.2 min), DP2 (6.8 min) |
| Photolytic (ICH Q1B, 24h) | 5.1 | 1 | DP6 (13.4 min) |
Table 2: Identification of Major Degradation Products by LC-MS (Hypothetical Data)
| Degradation Product ID | Retention Time (min) | [M-H]⁻ (m/z) | Proposed Structure |
| Parishin E | 15.6 | 459.1 | - |
| DP1 | 4.2 | 191.0 | Citric Acid |
| DP2 | 6.8 | 285.1 | Gastrodin |
| DP3 | 8.1 | 475.1 | Oxidized Parishin E |
| DP4 | 9.5 | 301.1 | Oxidized Gastrodin |
| DP5 | 11.2 | 153.0 | 4-Hydroxybenzoic acid |
| DP6 | 13.4 | 457.1 | Photodegradation Isomer |
Experimental Protocols
Protocol 1: Forced Degradation Study of Parishin E
-
Preparation of Stock Solution: Prepare a stock solution of Parishin E in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of Parishin E in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of Parishin E to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Parishin E
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Predicted degradation pathways of Parishin E under various stress conditions.
Caption: Experimental workflow for the identification of Parishin E degradation products.
Troubleshooting Parishin E variability in experimental results
Welcome to the technical support center for Parishin E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Parishin E and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and sources of variability that may be encountered during the experimental use of Parishin E.
Q1: My Parishin E solution appears to have low solubility or precipitates out of solution. What can I do?
A1: Poor solubility is a common challenge with natural product compounds.
-
Solvent Selection: Ensure you are using an appropriate solvent. Parishin E is a polyphenolic glucoside and may have limited solubility in purely aqueous solutions. Consider using a small amount of a polar organic solvent like DMSO or ethanol (B145695) to initially dissolve the compound, followed by dilution in your aqueous experimental medium.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Slightly warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures.
-
pH Adjustment: The pH of your buffer can influence the solubility of phenolic compounds. Experiment with slight adjustments to the pH to see if it improves solubility, while ensuring the pH remains compatible with your experimental system.
-
Visual Inspection: Always visually inspect your solution for any precipitate before use. If precipitation occurs after dilution, you may need to adjust your final concentration or the solvent composition.[1]
Q2: I am observing inconsistent or no biological activity with my Parishin E treatment. What are the potential causes?
A2: Variability in biological activity can stem from several factors.
-
Compound Stability: Parishin E, like many natural products, may be susceptible to degradation.[1] To mitigate this:
-
Storage: Store the solid compound and stock solutions at the recommended temperature, typically -20°C or -80°C, and protect from light.
-
Fresh Preparations: Prepare fresh working solutions from your stock for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Optimal Conditions: Ensure that your assay conditions (e.g., pH, temperature, incubation time) are optimal for your specific cell line or experimental model and are not inadvertently inactivating the compound.[1]
-
Phenotype-based vs. Target-based Assays: If you are not observing activity in a highly specific target-based assay, consider that Parishin E might act through a different mechanism. A broader, phenotype-based assay might be more suitable for initial screening.[1]
-
-
Concentration Range: Test a wide range of concentrations to ensure you are not missing a narrow window of activity.
Q3: I am seeing high background or non-specific effects in my cellular assays. How can I troubleshoot this?
A3: Non-specific effects can mask the true activity of your compound.
-
Cytotoxicity: At higher concentrations, Parishin E may exhibit cytotoxicity. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH assay) in parallel with your primary screen to differentiate non-specific cytotoxic effects from targeted biological activity.[1]
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence). If you suspect this, consider a counter-screen using a different detection method.[1]
-
Pan-Assay Interference Compounds (PAINS): Be aware of the potential for your compound to be a PAINS, which can show activity in multiple, unrelated assays through non-specific mechanisms. While Parishin E is not a widely reported PAIN, it is good practice to confirm activity with orthogonal assays.[1][2]
Q4: How can I ensure the reproducibility of my results with Parishin E?
A4: Reproducibility is key to reliable scientific findings.
-
Consistent Protocols: Adhere strictly to your established and optimized experimental protocols.
-
Reagent Quality: Use high-quality reagents and ensure their consistency between experiments.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate your assay performance.
-
Detailed Record Keeping: Maintain meticulous records of your experimental conditions, including lot numbers of reagents and any deviations from the protocol.
Data on Parishin Compounds
The following tables summarize quantitative data from studies on Parishin and its derivatives, which may serve as a reference for expected experimental outcomes.
Table 1: Effect of Parishin A on Oral Squamous Cell Carcinoma (OSCC) Cell Viability and Colony Formation [3]
| Cell Line | Treatment | Concentration (µM) | Cell Viability (% of Control) | Colony Formation (% of Control) |
| YD-10B | Parishin A | 20 | ~90% | Not specified |
| 40 | ~75% | ~60% | ||
| 80 | ~50% | ~40% | ||
| Ca9-22 | Parishin A | 20 | ~95% | Not specified |
| 40 | ~80% | ~70% | ||
| 80 | ~55% | ~50% |
Table 2: Effect of Parishin on Yeast Replicative Lifespan [4][5][6]
| Treatment | Concentration (µM) | Average Lifespan (generations) |
| Control | 0 | 7.38 ± 0.44 |
| Resveratrol | 10 | 9.23 ± 0.59 |
| Parishin | 3 | 8.83 ± 0.56 |
| 10 | 9.20 ± 0.52 | |
| 30 | 8.98 ± 0.58 |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows related to Parishin compounds are provided below.
Caption: Parishin's role in mitigating sepsis-induced intestinal injury.[7]
Caption: Neuroprotective mechanism of Macluraparishin C.[1][8]
Caption: General workflow for in vitro evaluation of Parishin E.
Experimental Protocols
Below are generalized methodologies for key experiments commonly used in the evaluation of Parishin compounds.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Parishin A.[3]
-
Cell Seeding: Seed cells (e.g., YD-10B, Ca9-22) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Parishin E (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Western Blot Analysis
This protocol is a general guide for assessing protein expression changes.
-
Cell Lysis: After treatment with Parishin E, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-AKT, mTOR, E-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
In Vivo Animal Study (General Outline)
This is a generalized outline based on a study using Parishin in a mouse model of vascular aging.[9]
-
Animal Model: Utilize an appropriate animal model for your research question (e.g., aged mice, disease-induced model).
-
Grouping: Randomly divide the animals into groups: a control group, a vehicle control group, and one or more Parishin E treatment groups at different dosages (e.g., 10 mg/kg/day, 20 mg/kg/day).
-
Administration: Administer Parishin E via a suitable route (e.g., oral gavage) for a specified duration (e.g., 8 weeks).
-
Monitoring: Monitor the animals for changes in health, body weight, and relevant physiological parameters throughout the study.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues for analysis (e.g., blood, specific organs).
-
Analysis: Perform desired analyses on the collected samples, such as immunohistochemistry, immunofluorescence, or western blotting, to evaluate the effects of Parishin E.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
- 3. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parishin from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parishin from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference from Novel Compounds in Common Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected or confounding results when working with novel compounds, such as Parishin E. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential interference with common assay reagents and formats.
Frequently Asked Questions (FAQs)
Q1: My novel compound, "Compound X," shows activity in multiple, unrelated assays. Could this be due to assay interference?
A1: Yes, this is a strong indication of potential assay interference. Compounds that exhibit activity across a range of unrelated biological targets are often termed "promiscuous inhibitors." This behavior is frequently caused by non-specific interactions with assay components rather than specific binding to the intended target.[1][2] Common mechanisms of such promiscuity include compound aggregation, chemical reactivity, and interference with the assay's detection system.[3][4][5]
Q2: What are the most common mechanisms by which a compound like "Compound X" can interfere with an assay?
A2: The primary mechanisms of assay interference can be broadly categorized as follows:
-
Compound Aggregation: Many organic molecules can form colloidal aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[1][2][5]
-
Chemical Reactivity: The compound may be chemically reactive and covalently modify proteins, particularly those with reactive cysteine residues.[3][6] It can also react with assay reagents, such as thiol-containing molecules (e.g., DTT, CoA) or detection probes.[3]
-
Spectroscopic Interference: The compound itself may absorb light or fluoresce at the same wavelengths used for assay readout, leading to false-positive or false-negative results.[3][5] This is particularly relevant for absorbance, fluorescence, and luminescence-based assays.
-
Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide (H₂O₂), which can disrupt cellular processes or directly interfere with assay chemistry.[3][6]
Q3: How can I determine if my compound is forming aggregates?
A3: Several methods can be employed to investigate compound aggregation:
-
Detergent Attenuation: The inhibitory effect of aggregating compounds is often significantly reduced in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[5]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to directly detect the presence of sub-micron particles in a solution.[1][2]
-
Target Concentration Dependence: For well-behaved inhibitors, the IC₅₀ should be independent of the enzyme concentration. However, for aggregators, increasing the enzyme concentration often leads to a significant decrease in apparent inhibition.[2][5]
Q4: My assay uses a fluorescent readout. How can I check for spectroscopic interference?
A4: To test for spectroscopic interference, you should run control experiments in the absence of the biological target.
-
Fluorescence Quenching/Enhancement: Prepare a solution of your fluorescent probe at the concentration used in the assay. Add "Compound X" at various concentrations and measure the fluorescence. A change in fluorescence intensity indicates direct interference.
-
Compound Autofluorescence: Measure the fluorescence of "Compound X" alone in the assay buffer at the excitation and emission wavelengths of your assay. Significant autofluorescence can contribute to the background signal.[7][8]
Troubleshooting Guides
Issue 1: Apparent Inhibition in an Enzyme Activity Assay
Symptoms:
-
Potent inhibition observed in the primary screen.
-
Inhibition is time-dependent but reversible.[2]
-
Poor structure-activity relationship (SAR).[2]
-
Activity is observed against multiple, unrelated enzymes.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound aggregation.
Issue 2: Signal Fluctuation in a Thiol-Based Fluorescence Assay (e.g., using CPM probe)
Symptoms:
-
Inconsistent or non-reproducible results in an assay that measures a thiol-containing product (e.g., Coenzyme A).[3]
-
The compound has a chemical structure suggestive of reactivity (e.g., Michael acceptors).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected thiol reactivity.
Data Summary Tables
Table 1: Example Data for Investigating Compound Aggregation
| Experimental Condition | "Compound X" IC₅₀ (µM) | % Inhibition |
| Standard Assay Buffer | 5.2 | 95% at 20 µM |
| + 0.01% Triton X-100 | > 100 | 12% at 20 µM |
| Enzyme Conc. = 1X | 5.2 | 95% at 20 µM |
| Enzyme Conc. = 10X | 45.8 | 35% at 20 µM |
Table 2: Example Data for Investigating Spectroscopic Interference
| Condition | Fluorescence Intensity (RFU) |
| Assay Buffer Only | 150 |
| Fluorescent Probe Only | 8,500 |
| "Compound X" (20 µM) Only | 2,100 |
| Fluorescent Probe + "Compound X" (20 µM) | 6,300 |
Detailed Experimental Protocols
Protocol 1: Detergent Attenuation Assay
Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.
Materials:
-
Enzyme and substrate
-
Assay buffer
-
"Compound X" stock solution
-
10% Triton X-100 stock solution
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set ("Standard Condition"), perform the enzyme inhibition assay according to your standard protocol. This includes a concentration gradient of "Compound X".
-
In the second set ("Detergent Condition"), prepare the assay buffer to contain a final concentration of 0.01% Triton X-100.
-
Add the enzyme, substrate, and the same concentration gradient of "Compound X" to the detergent-containing buffer.
-
Incubate both sets of reactions for the standard duration.
-
Measure the activity on a microplate reader.
-
Compare the IC₅₀ values and maximal inhibition between the two conditions. A significant rightward shift in the IC₅₀ or a drastic reduction in inhibition in the presence of Triton X-100 suggests aggregation-based activity.[5]
Protocol 2: Thiol-Reactivity Counter-Screen
Objective: To assess if a compound interferes with an assay by reacting with free thiols.
Materials:
-
Thiol-reactive fluorescent probe (e.g., CPM)
-
Thiol-containing molecule (e.g., Coenzyme A or DTT)
-
Assay buffer (e.g., PBS)
-
"Compound X" stock solution
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the thiol-containing molecule (e.g., 10 µM CoA) in assay buffer.
-
Add a concentration gradient of "Compound X" to the wells of a microplate containing the thiol solution.
-
Incubate for 15-30 minutes at room temperature to allow for any potential reaction.
-
Add the fluorescent probe (e.g., 5 µM CPM) to all wells. The probe will react with the remaining free thiols to generate a fluorescent signal.
-
Incubate for an additional 10 minutes.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths.
-
A dose-dependent decrease in the fluorescent signal indicates that "Compound X" is reacting with the thiol-containing molecule, making it unavailable to react with the detection probe.[3]
References
- 1. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 2. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Cell Viability Challenges with High Concentrations of Parishin Compounds
Disclaimer: This technical support guide addresses common cell viability problems encountered when working with high concentrations of Parishin compounds. It is important to note that as of December 2025, specific peer-reviewed data on the cytotoxic effects of Parishin E is limited in publicly accessible scientific literature. Therefore, this guide has been developed using available data on closely related and well-studied Parishin compounds, such as Parishin A and Parishin C, to provide relevant troubleshooting strategies and technical information for researchers.
Frequently Asked Questions (FAQs)
Q1: What are Parishin compounds and what is their known mechanism of action?
Parishins are phenolic glucosides isolated from Gastrodia elata, a traditional Chinese medicinal herb.[1][2] These compounds, including Parishin A and C, have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] Their mechanism of action often involves the modulation of key signaling pathways. For instance, Parishin A has been shown to inhibit the PI3K/AKT/mTOR pathway in oral squamous cell carcinoma, leading to reduced cell proliferation.[3] Other Parishins have been found to influence pathways such as the Nrf2, Sir2/Uth1/TOR, and Klotho/FoxO1 signaling cascades.[4][5][6]
Q2: I'm observing a rapid decline in cell viability at high concentrations of Parishin. Is this necrosis or apoptosis?
High concentrations of bioactive compounds can sometimes induce a shift from a controlled, programmed cell death (apoptosis) to a more rapid and inflammatory form of cell death (necrosis). To distinguish between the two, it is recommended to use an Annexin V/Propidium Iodide (PI) assay.
-
Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages.
-
Necrotic cells will stain positive for PI and negative for Annexin V.
-
Late apoptotic/secondary necrotic cells will stain positive for both.
Q3: Are there known issues with the solubility of Parishin compounds in cell culture media?
Like many natural products, Parishin compounds may have limited solubility in aqueous solutions. It is common to dissolve them in a solvent such as dimethyl sulfoxide (B87167) (DMSO) before preparing final dilutions in cell culture media. Always prepare a vehicle control (media with the same concentration of DMSO) to account for any solvent-induced effects on cell viability. If you observe precipitation upon dilution in your media, consider gentle warming or sonication to aid dissolution.
Troubleshooting Guide
Problem 1: Inconsistent or Non-Reproducible Cell Viability Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent cell number for all wells and experiments.
-
-
Possible Cause: Variability in Parishin compound preparation.
-
Solution: Prepare fresh stock solutions of the Parishin compound for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
Problem 2: Unexpectedly High Cell Viability Readings at High Concentrations
-
Possible Cause: Direct reduction of the viability assay reagent.
-
Solution: Parishin compounds, being phenolic in nature, may have antioxidant properties that can directly reduce tetrazolium salts (like in MTT or XTT assays) or resazurin, leading to a false positive signal. To test for this, run a cell-free control where the Parishin compound is incubated with the assay reagent in media alone.[7]
-
-
Possible Cause: Interference from the compound's color.
-
Solution: If the Parishin solution has a color that absorbs light at the same wavelength as the assay's readout, it can interfere with absorbance measurements. Use a plate reader with a spectral scanning feature to check for overlapping absorbance spectra. Consider switching to a fluorescence-based or luminescence-based viability assay.
-
Problem 3: Morphological Changes in Cells Not Correlating with Viability Assay Results
-
Possible Cause: The chosen assay may not be sensitive enough to detect subtle cytotoxic effects.
-
Solution: Use a combination of viability assays that measure different cellular parameters. For example, complement a metabolic assay (like MTT) with a cytotoxicity assay that measures membrane integrity (like LDH release) and a morphological assessment using microscopy.
-
-
Possible Cause: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations.
-
Solution: Perform a cell proliferation assay, such as a BrdU incorporation assay or a direct cell count over time, to distinguish between cytostatic and cytotoxic effects.
-
Data Presentation
Table 1: Reported Effects of Parishin Compounds on Cancer Cell Viability
| Cell Line | Cancer Type | Parishin Compound | Assay | Concentration | Observed Effect |
| Ca9-22 | Oral Squamous Cell Carcinoma | Parishin A | CCK-8 | ≥ 40 µM | Significant dose- and time-dependent decrease in cell viability.[3] |
| YD-10B | Oral Squamous Cell Carcinoma | Parishin A | CCK-8 | ≥ 40 µM | Significant dose- and time-dependent decrease in cell viability.[3] |
Table 2: Reported Effects of Parishin Compounds on Neuronal Cell Viability
| Cell Line | Cell Type | Parishin Compound | Assay | Concentration | Observed Effect |
| HT22 | Hippocampal Neurons | Parishin C | MTT | 20 µM | Significant reduction in cell viability.[4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the Parishin compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate at 37°C for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis vs. Necrosis Determination using Annexin V/PI Staining
This flow cytometry-based assay differentiates between apoptotic and necrotic cells.
-
Cell Preparation: After treatment with the Parishin compound, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Mandatory Visualization
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parishin from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Adjusting pH for optimal Parishin E activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parishin (B150448) E. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Parishin E activity?
Q2: How does pH affect the stability of Parishin compounds?
A2: The stability of Parishin compounds, which are glycosides, can be significantly affected by pH. For instance, Parishin A hydrolysis is accelerated in neutral and alkaline conditions, leading to its degradation. It is reasonable to hypothesize that Parishin E exhibits similar pH-dependent stability. Therefore, when designing experiments, it is critical to consider the pH of your buffers and incubation solutions to ensure the integrity of the compound throughout the assay.
Q3: What are the known signaling pathways modulated by Parishin compounds?
A3: Research on various Parishin compounds has revealed their involvement in several signaling pathways. While the specific pathways for Parishin E are still under investigation, related compounds have been shown to modulate the following:
-
ACSL4/p-Smad3/PGC-1α Pathway: Parishin has been found to protect against sepsis-induced intestinal injury by modulating this pathway.[1]
-
Antioxidant/MAPK Signaling Pathway: Macluraparishin C, a novel parishin compound, enhances neuroprotection by activating this pathway.
-
AKT/mTOR Signaling Pathway: Parishin A has been shown to inhibit oral squamous cell carcinoma through the AKT/mTOR signaling pathway.
It is plausible that Parishin E may also interact with these or similar pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no Parishin E activity | Suboptimal pH: The pH of the assay buffer may not be optimal for Parishin E activity or stability. | Perform a pH optimization experiment by testing a range of buffer pH values (e.g., from 5.0 to 8.0) to determine the optimal condition for your assay. |
| Compound Degradation: Parishin E may have degraded due to improper storage or handling, or instability in the assay buffer. | Ensure Parishin E is stored under recommended conditions (e.g., -20°C, protected from light). Prepare fresh stock solutions and minimize the time the compound spends in aqueous solutions before use, especially at neutral or alkaline pH. | |
| Incorrect Assay Conditions: Other assay parameters such as temperature, incubation time, or substrate concentration may be suboptimal. | Review and optimize other assay parameters. Ensure all reagents are correctly prepared and that the experimental setup is appropriate for the intended measurement. | |
| High background signal | Non-enzymatic hydrolysis: The substrate may be hydrolyzing spontaneously at the assay pH. | Run a control experiment without Parishin E to measure the rate of non-enzymatic substrate hydrolysis. If significant, consider adjusting the pH or using a more stable substrate. |
| Interference from buffer components: Components in your assay buffer may be interfering with the detection method. | Test for interference by running the assay with and without individual buffer components. Consider using an alternative buffer system. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Calibrate pipettes regularly and use proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations. |
| Temperature fluctuations: Inconsistent temperature during incubation. | Use a calibrated incubator or water bath to ensure a constant and uniform temperature for all samples. |
Experimental Protocols
Determining the Optimal pH for Parishin E Activity (Generic Protocol)
This protocol provides a general framework for determining the optimal pH for an enzymatic or cell-based assay involving Parishin E.
Materials:
-
Parishin E
-
Assay-specific substrate
-
A series of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 5.0-6.0, phosphate (B84403) buffer for pH 6.0-8.0)
-
Enzyme or cell line of interest
-
Microplate reader or other appropriate detection instrument
-
96-well plates
Procedure:
-
Prepare Buffers: Prepare a set of at least five different buffers with pH values spanning the expected optimal range (e.g., 5.0, 6.0, 6.5, 7.0, 7.5, 8.0).
-
Prepare Reagents: Prepare stock solutions of Parishin E and the substrate in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
In a 96-well plate, add the appropriate buffer to each well.
-
Add the enzyme or cells to each well.
-
Add the Parishin E solution to the test wells and an equivalent volume of solvent to the control wells.
-
Pre-incubate the plate at the desired temperature for a short period.
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time.
-
Detection: Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (wells without enzyme/cells) from all readings.
-
Calculate the activity of Parishin E at each pH by comparing the signal in the test wells to the control wells.
-
Plot the activity of Parishin E as a function of pH to determine the optimal pH.
-
Visualizations
Caption: Workflow for determining the optimal pH for Parishin E activity.
Caption: Potential signaling pathways modulated by Parishin compounds.
References
Parishin E shelf life and re-testing guidelines
Technical Support Center: Parishin E
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the shelf life and re-testing guidelines for Parishin E.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of Parishin E?
A1: The recommended shelf life of Parishin E is determined through comprehensive stability studies conducted under specific storage conditions. For detailed information on the shelf life of your specific lot, please refer to the Certificate of Analysis (CoA) provided with your shipment. Stability testing is a critical component in determining product expiration dates to ensure efficacy and safety.[1]
Q2: How should Parishin E be stored to ensure its stability?
A2: To maintain the integrity and stability of Parishin E, it is crucial to store it under the recommended conditions outlined in the product's CoA and technical data sheet. Stability is significantly influenced by environmental factors such as temperature, humidity, and light.[1][2]
Q3: Can I use Parishin E after its recommended shelf life has expired?
A3: It is not recommended to use Parishin E after its expiration date. The expiration date is established through stability testing to guarantee the product's quality, purity, and potency.[1] Using the product beyond this date may lead to unreliable experimental results due to potential degradation.
Q4: What is the purpose of re-testing Parishin E?
A4: Re-testing of Parishin E may be considered to extend the shelf life of a specific batch. This process involves performing a set of analytical tests to confirm that the material still meets the established specifications for purity, potency, and other critical quality attributes.
Q5: How often should Parishin E be re-tested?
A5: The frequency of re-testing depends on the stability profile of Parishin E. For long-term studies, a typical testing frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4][5]
General Stability Testing Conditions
The following table summarizes general conditions for stability testing based on International Council for Harmonisation (ICH) guidelines, which are applicable to pharmaceutical substances like Parishin E.
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4][5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | A minimum of four time points, including the initial and final time points (e.g., 0, 6, 9, 12 months).[4] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[3][4][5] |
Experimental Protocol: Re-testing of Parishin E
This protocol outlines a general procedure for the re-evaluation of Parishin E to ensure it meets the required quality standards.
1. Objective: To assess the purity, potency, and identity of a batch of Parishin E that is approaching or has exceeded its recommended shelf life.
2. Materials and Equipment:
-
Parishin E sample from the batch to be re-tested
-
Reference standard of Parishin E
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or PDA)[6]
-
Mass Spectrometer (MS)[6]
-
Nuclear Magnetic Resonance (NMR) Spectrometer[6]
-
Appropriate solvents and reagents (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
3. Methodology:
3.1. Visual Inspection:
-
Visually inspect the Parishin E sample for any changes in physical appearance (e.g., color, crystallinity) compared to the reference standard and the initial batch specifications.
3.2. Purity Assessment by HPLC:
-
Prepare a standard solution of the Parishin E reference standard of a known concentration.
-
Prepare a sample solution of the Parishin E batch to be re-tested at the same concentration.
-
Analyze both solutions using a validated, stability-indicating HPLC method. The method should be capable of separating Parishin E from its potential degradation products.[6]
-
Compare the chromatogram of the test sample with that of the reference standard.
-
Calculate the purity of the test sample by determining the area percentage of the main peak relative to the total peak area.
-
Identify and quantify any degradation products present.
3.3. Identity Confirmation by Mass Spectrometry and NMR:
-
Confirm the molecular weight of the Parishin E in the test sample using Mass Spectrometry.
-
Verify the chemical structure of the Parishin E in the test sample using NMR spectroscopy.[6] Compare the resulting spectra with those of the reference standard.
4. Acceptance Criteria:
-
The re-tested batch of Parishin E must meet the pre-defined specifications for purity (e.g., ≥98%), identity, and physical appearance as stated in the Certificate of Analysis.
-
The levels of any degradation products should not exceed the specified limits.
5. Decision:
-
If the batch meets all acceptance criteria, the shelf life may be extended for a defined period.
-
If the batch fails to meet any of the acceptance criteria, it should be discarded.
Logical Workflow for Re-testing
Caption: Workflow for Parishin E re-testing decision-making.
References
- 1. japsonline.com [japsonline.com]
- 2. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Matrix Effects in Parishin E Quantification from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Parishin E in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Parishin E quantification?
A1: The "matrix" refers to all components in a plasma sample other than Parishin E. These endogenous components, such as phospholipids, proteins, and salts, can interfere with the ionization of Parishin E in the mass spectrometer source, leading to either ion suppression or enhancement.[1] This phenomenon is known as the matrix effect and can result in inaccurate and unreliable quantification, affecting the precision and sensitivity of your assay.[1][2]
Q2: I am observing low and inconsistent signal intensity for Parishin E. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity, particularly ion suppression, is a common manifestation of matrix effects.[1] Co-eluting matrix components can compete with Parishin E for ionization, reducing its signal.[3] If you observe a significant drop in signal when analyzing plasma samples compared to a pure standard solution, it is highly indicative of ion suppression.
Q3: How can I determine if my assay is experiencing matrix effects?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spiking method.[1][4] This involves comparing the peak area of Parishin E in a blank plasma extract that has been spiked with the analyte to the peak area of Parishin E in a neat solvent at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4]
Q4: What is an acceptable range for the matrix factor?
A4: Ideally, the matrix factor should be close to 1, indicating minimal matrix effect. For a robust bioanalytical method, the absolute matrix factors for the target analyte should ideally be between 0.75 and 1.25.[1] Furthermore, the internal standard (IS) normalized matrix factor (the ratio of the analyte MF to the IS MF) should be close to 1.0.[1]
Q5: What are the common sample preparation techniques to mitigate matrix effects for Parishin E analysis?
A5: For the quantification of Parishin E and related compounds in plasma, protein precipitation with methanol (B129727) has been shown to be an effective sample preparation method.[2] This technique is relatively simple and rapid.[5] Other common techniques to reduce matrix effects include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which provide more thorough sample cleanup.[5]
Q6: How can an internal standard (IS) help in managing matrix effects?
A6: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, standards, and quality controls.[6][7] A stable isotope-labeled (SIL) internal standard of Parishin E is the ideal choice as it will co-elute and experience the same degree of ion suppression or enhancement as Parishin E.[6] By using the ratio of the analyte peak area to the IS peak area for quantification, variability due to matrix effects can be effectively compensated.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of Parishin E | Inefficient extraction from plasma proteins. | Optimize the protein precipitation procedure by adjusting the ratio of methanol to plasma or exploring alternative precipitation solvents like acetonitrile.[2] Consider more rigorous extraction methods like LLE or SPE. |
| High variability in signal between different plasma lots | Significant lot-to-lot variation in plasma composition causing differential matrix effects. | Evaluate the matrix effect in at least six different lots of blank plasma during method validation to ensure consistency.[1] If variability persists, a more effective sample cleanup or the use of a SIL-IS is recommended. |
| Ion suppression observed at the retention time of Parishin E | Co-elution of interfering endogenous components, such as phospholipids. | Modify the chromatographic conditions to improve the separation of Parishin E from the interfering peaks. This can include changing the mobile phase composition, gradient profile, or using a different stationary phase. |
| Inconsistent internal standard response | Poor mixing of the IS with the plasma sample, or the IS is not effectively compensating for the matrix effect. | Ensure thorough vortexing after adding the IS to the plasma. If using an analog IS, its chromatographic behavior might differ from Parishin E, leading to differential matrix effects. The use of a SIL-IS is strongly recommended. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Parishin E in plasma using a UHPLC-MS/MS method with protein precipitation.
Table 1: Extraction Recovery and Matrix Effect of Parishin E in Rat Plasma
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Parishin E | 50 | 66.78 - 114.2 | 63.65 - 117.61 |
| 1000 | 66.78 - 114.2 | 63.65 - 117.61 | |
| 20000 | 66.78 - 114.2 | 63.65 - 117.61 |
Data adapted from a study on the simultaneous quantification of multiple analytes in rat plasma. The ranges represent the overall performance for fourteen compounds, including Parishin E.[2]
Table 2: Method Validation Parameters for Parishin E in Beagle Dog Plasma
| Parameter | Parishin E |
| LLOQ | 0.02 ng/mL |
| Linearity Range | 0.02 - 20 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (RE%) | ± 15% |
| Extraction Recovery | Within acceptable range |
| Matrix Effect | Within acceptable range |
Data from a validated pharmacokinetic study in beagle dogs.[3]
Experimental Protocols
Protocol: Protein Precipitation for Parishin E Extraction from Plasma
This protocol describes a common method for extracting Parishin E from plasma samples prior to LC-MS/MS analysis.[2]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Astragalin or a SIL-IS for Parishin E)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Protocol: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol outlines the procedure to quantify the matrix effect on Parishin E analysis.[1][4]
Materials:
-
Blank plasma from at least six different sources
-
Parishin E standard solution
-
Internal Standard (IS) solution
-
Methanol (LC-MS grade)
-
Neat solvent (e.g., mobile phase initial composition)
Procedure:
-
Prepare Post-Extraction Spiked Samples:
-
Extract blank plasma samples using the protein precipitation protocol described above.
-
After obtaining the supernatant, spike it with the Parishin E standard solution and IS solution to achieve the desired low and high QC concentrations.
-
-
Prepare Neat Solutions:
-
Spike the neat solvent with the Parishin E standard solution and IS solution to the same final concentrations as the post-extraction spiked samples.
-
-
Analysis:
-
Analyze both the post-extraction spiked samples and the neat solutions using the validated LC-MS/MS method.
-
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area of Parishin E in Post-Extraction Spiked Sample) / (Peak Area of Parishin E in Neat Solution)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Parishin E) / (MF of IS)
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in Parishin E quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Optimized and Sensitive Pharmacokinetic Quantitative Method of Investigating Gastrodin, Parishin, and Parishin B, C and E in Beagle Dog Plasma using LC-MS/MS after Intragastric Administration of Tall Gastrodia Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
Technical Support Center: Optimizing In Vitro Assays with Parishin E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times and troubleshooting in vitro assays involving Parishin E.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the incubation time for Parishin E in a cell viability assay (e.g., MTT, XTT)?
A1: For initial experiments, it is advisable to perform a time-course and dose-response experiment. Based on protocols for related phenolic compounds, a typical starting point would be to incubate cells with various concentrations of Parishin E for 24, 48, and 72 hours.[1] This will help determine the time- and dose-dependent effects on cell viability. For some cell lines and similar compounds, significant effects are observed after 24 hours of treatment.[2]
Q2: How long should I incubate cells with Parishin E to observe apoptosis?
A2: The induction of apoptosis is a time-dependent process. For Annexin V/PI staining, a common method for detecting apoptosis, an incubation period of 24 to 48 hours is a good starting point.[3][4] It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting early and late apoptotic events.
Q3: What is the typical incubation time for primary and secondary antibodies when performing a Western blot to analyze signaling pathways affected by Parishin E?
A3: For primary antibody incubation in Western blotting, a common practice is to incubate the membrane overnight at 4°C with gentle agitation.[2][5][6] Alternatively, a shorter incubation of 1-2 hours at room temperature can also be effective, depending on the antibody's affinity and concentration.[5] Secondary antibody incubation is typically performed for 1 hour at room temperature.[2]
Q4: I am observing inconsistent results in my assays. Could this be related to the stability of Parishin E?
A4: Yes, the stability of phenolic compounds like Parishin E in cell culture media can be a concern and may lead to inconsistent results. It is recommended to prepare fresh solutions of Parishin E for each experiment. The stability of similar compounds can be affected by factors like pH and temperature.[7] If you suspect stability issues, consider performing a stability test of Parishin E in your specific cell culture medium at 37°C over your experimental time course.
Q5: What is the best solvent to dissolve Parishin E for in vitro assays?
Data Presentation
Table 1: Recommended Incubation Time Ranges for Various In Vitro Assays with Parishin E
| Assay Type | Recommended Starting Incubation Time | Key Considerations |
| Cell Viability (e.g., MTT, XTT) | 24, 48, and 72 hours | Perform a full dose-response curve at each time point to determine IC50. |
| Apoptosis (Annexin V/PI Staining) | 12, 24, and 48 hours | Analyze for both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. |
| Western Blotting (Signaling Pathway Analysis) | Varies by target (typically 15 min to 24 hours post-treatment) | Optimize based on the known kinetics of the signaling pathway being investigated. |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol outlines a general procedure for determining the effect of Parishin E on the viability of adherent cells.
Materials:
-
Parishin E
-
Adherent cells of choice
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of Parishin E in complete medium from a concentrated DMSO stock. The final DMSO concentration should be ≤ 0.1%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of Parishin E or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with Parishin E
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with Parishin E for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol provides a general workflow for analyzing changes in protein expression in response to Parishin E treatment.
Materials:
-
Cells treated with Parishin E
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with Parishin E for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[2]
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.[2]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid edge effects by not using the outer wells of the 96-well plate. |
| Parishin E precipitation | Visually inspect the treatment media for any precipitate. Prepare fresh stock solutions in anhydrous DMSO. Consider the final DMSO concentration in your assay. |
| Compound instability | Prepare fresh dilutions of Parishin E for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
| Interference with assay reagent | As a phenolic compound, Parishin E may interfere with redox-based assays. Run a control with Parishin E in cell-free medium to check for direct reaction with the assay reagent.[13] |
Problem 2: No significant induction of apoptosis observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal incubation time | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to capture the peak of apoptosis. |
| Incorrect Parishin E concentration | Perform a dose-response experiment to find the optimal concentration for inducing apoptosis without causing widespread necrosis. |
| Cell line resistance | Consider using a different cell line that may be more sensitive to Parishin E-induced apoptosis. |
| Apoptosis pathway not activated | Investigate alternative cell death mechanisms, such as necrosis or autophagy. |
Problem 3: Weak or no signal in Western blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal dilution. |
| Insufficient protein loading | Increase the amount of protein loaded per lane (e.g., up to 40 µg). |
| Poor protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Incorrect incubation times | Ensure adequate incubation times for both primary (overnight at 4°C is recommended) and secondary antibodies.[2] |
| Inactive HRP enzyme | Use fresh ECL reagents and secondary antibodies. |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. micronanoeducation.org [micronanoeducation.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Parishin E and Parishin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two prominent phenolic glycosides, Parishin (B150448) E and Parishin A. While direct, head-to-head quantitative comparisons in single studies are limited, this document synthesizes available data to offer insights into their respective and comparative efficacies in key biological processes.
Introduction
Parishin A and Parishin E are naturally occurring compounds predominantly found in the medicinal plant Gastrodia elata, with Parishin E also being identified in Maclura tricuspidata.[1][2] Both compounds are part of a larger family of parishin derivatives, which are esters of gastrodin (B1674634) and citric acid or its derivatives.[1] These compounds have garnered significant interest for their diverse pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[3][4] Recent research has highlighted the potential of Parishin E as a key bioactive component, particularly in processed Gastrodia elata, for managing inflammatory conditions like rheumatoid arthritis.[5] Parishin A has been more extensively studied for its roles in neuroprotection and its anti-cancer activities.[6][7]
This guide aims to provide a clear comparison of their biological activities based on current scientific literature, present available quantitative data, and detail the experimental protocols used to evaluate these effects.
Chemical Structures
The distinct biological activities of Parishin E and Parishin A can be attributed to their unique chemical structures.
Parishin E
Caption: Chemical structure of Parishin E.[8]
Parishin A
Caption: Chemical structure of Parishin A.[9]
Comparative Biological Activity
Antioxidant Activity
A study on the fruit extracts of Maclura tricuspidata, which contains a mixture of parishins including A, B, C, and E, demonstrated significant antioxidant activity. The DPPH radical scavenging activity of the extract was reported with an IC50 value of 355.821 ± 8.343 µg/mL.[10] While this value represents the combined effect of all constituents, it underscores the antioxidant potential of the parishin family.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Maclura tricuspidata Fruit Extract (containing Parishin A and E) | DPPH Radical Scavenging | 355.821 ± 8.343 | [10] |
Anti-inflammatory Activity
Recent research has positioned Parishin E as a potent anti-inflammatory agent. A 2025 study highlighted that Parishin E, a major component in ginger-processed Gastrodia elata, alleviates rheumatoid arthritis by modulating histone lactylation.[5] This suggests a significant and specific anti-inflammatory mechanism for Parishin E.
Parishin A has also been noted for its anti-inflammatory effects, contributing to its neuroprotective and anti-cancer properties.[4][7] For instance, Parishin C, a closely related derivative, has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated microglial cells.[11] This provides a basis to infer similar, though potentially quantitatively different, anti-inflammatory actions for Parishin A and E.
Neuroprotective Effects
The neuroprotective effects of parishins are well-documented. A study comparing gastrodin, a general parishin mixture, and Parishin C found that Parishin C was the most potent in improving scopolamine-induced cognitive deficits in mice.[6] This finding is significant as it demonstrates that the specific structure of the parishin derivative plays a crucial role in its biological efficacy. While direct comparative data for Parishin E and Parishin A on neuroprotection is lacking, it is plausible that they exhibit different potencies in this regard as well. Macluraparishin C, a novel parishin compound, has also been shown to have strong neuroprotective effects against oxidative stress-induced neurodegeneration.[12]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve Parishin E or Parishin A in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Parishin E or Parishin A for 1 hour.
-
Stimulation: After the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group without LPS and a vehicle control group with LPS are included.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_LPS - Nitrite_sample) / Nitrite_LPS] x 100 Where Nitrite_LPS is the nitrite concentration in the LPS-stimulated group and Nitrite_sample is the nitrite concentration in the sample-treated group.
-
IC50 Value: The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of parishin compounds are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by stimuli like LPS.
Caption: Simplified NF-κB signaling pathway in inflammation.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and comparing the biological activities of compounds like Parishin E and Parishin A.
Caption: General workflow for comparing compound bioactivity.
Conclusion
Parishin E and Parishin A are both promising bioactive compounds with significant therapeutic potential. While current research suggests a particularly strong anti-inflammatory role for Parishin E, especially in the context of rheumatoid arthritis, Parishin A has a broader documented history of neuroprotective and anti-cancer activities. The available data on related parishin derivatives indicates that subtle structural differences can lead to significant variations in biological potency.
To definitively establish a comparative profile of Parishin E and Parishin A, further studies employing standardized protocols to directly compare their activities in various biological assays are essential. Such research will be invaluable for elucidating their structure-activity relationships and guiding the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-((4-(beta-D-Glucopyranosyloxy)benzyl)oxy)-2-oxoethyl)-2-hydroxysuccinic acid | C19H24O13 | CID 91973797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Parishin A | C45H56O25 | CID 10557926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Parishin E and Resveratrol
An Objective Guide for Researchers and Drug Development Professionals
The growing prevalence of neurodegenerative diseases worldwide necessitates the exploration and development of novel neuroprotective agents. Natural polyphenolic compounds have emerged as promising candidates due to their multifaceted mechanisms of action, particularly their ability to counteract oxidative stress and neuroinflammation—two key pathological drivers in neurodegeneration.
This guide provides a comparative analysis of the neuroprotective effects of resveratrol (B1683913), a well-studied stilbenoid, and parishins, a class of phenolic glucosides. It is important to note that while the user requested a specific comparison with Parishin (B150448) E , a comprehensive review of current scientific literature reveals a significant lack of specific experimental data on the neuroprotective properties of this particular compound. One study has identified Parishin E as a constituent of a plant extract with neuroprotective activity, but its individual contribution was not assessed.[1]
Therefore, to provide a meaningful and data-supported comparison, this guide will focus on Parishin C (PaC) and Macluraparishin C (MPC) , two closely related and more extensively researched members of the parishin family.[2][3][4][5] These compounds will be used as representatives to compare the neuroprotective mechanisms and efficacy of the parishin class against those of resveratrol.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a direct comparison of the neuroprotective efficacy of representative parishins and resveratrol under various experimental conditions.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System | Insult | Concentration/Dose | Key Quantitative Results | Reference |
| Parishin C (PaC) | HT22 Hippocampal Neurons | LPS (1 µg/mL) | 1, 5, 10 µM | Increased cell viability and dose-dependently inhibited LDH release. | [5][6] |
| Macluraparishin C (MPC) | SH-SY5Y Neuroblastoma Cells | H₂O₂ | Pretreatment | Dose-dependently reduced LDH release and enhanced cell viability. | [4][7][8] |
| Resveratrol | Primary Neuronal Cultures | OGD/Reperfusion | 0.1, 1, 10 µM | Concentration-dependently reduced cell death and caspase-3/12 mRNA overexpression. | |
| Resveratrol | HT22 Hippocampal Neurons | High Glutamate | - | Reduced mitochondrial oxidative stress via induction of SOD2. | |
| Resveratrol | Primary Mixed-Glial Cultures | LPS | 25-100 µM | Provided neuroprotection via free radical and ROS-scavenging. |
LPS: Lipopolysaccharide; LDH: Lactate (B86563) Dehydrogenase; OGD: Oxygen-Glucose Deprivation; ROS: Reactive Oxygen Species; SOD2: Superoxide Dismutase 2.
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Insult | Dosage | Key Quantitative Results | Reference |
| Parishin C (PaC) | Rat | MCAO | 25, 50, 100 mg/kg/day | Dose-dependently decreased neurological deficit scores and brain water content. | [3] |
| Macluraparishin C (MPC) | Gerbil | tGCI | 20 mg/kg | Significantly reduced the death of neurons in the hippocampal CA1 area. | [4][7][8] |
| Resveratrol | Rat | pMCAO | 30 mg/kg | Reduced ischemia-reperfusion induced damage; upregulated Bcl-2 and downregulated Bax. | |
| Resveratrol | Rat | Stroke (MCAO) | 10-40 mg/kg | Reduced expression of pro-inflammatory cytokines IL-1β and TNF-α. | |
| Resveratrol | Mouse | Cerebral Ischemia | 50 mg/kg (7 days) | Significantly reduced infarct area. |
MCAO: Middle Cerebral Artery Occlusion; tGCI: transient Global Cerebral Ischemia; pMCAO: permanent Middle Cerebral Artery Occlusion; IL-1β: Interleukin-1 beta; TNF-α: Tumor Necrosis Factor-alpha.
Comparative Neuroprotective Mechanisms
Both parishins and resveratrol exert their neuroprotective effects by modulating multiple cellular pathways, primarily targeting oxidative stress, neuroinflammation, and apoptosis. However, the specific molecular targets and signaling cascades they activate show both overlap and divergence.
Parishin Compounds (Parishin C and Macluraparishin C)
The neuroprotective activity of parishins is strongly linked to their ability to enhance endogenous antioxidant defenses and modulate stress-activated protein kinases.[2][4]
-
Antioxidant Effects: Parishin C has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[5][9] This leads to the nuclear translocation of Nrf2 and subsequent upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) peroxidase 4 (GPX4).[5] Similarly, Macluraparishin C upregulates key antioxidant enzymes including SOD2, CAT, GPX1, and GPX4.[4][7]
-
Anti-inflammatory Effects: Parishin C can suppress the release of pro-inflammatory factors.[2] In BV2 microglia, it inhibits the production of pro-inflammatory cytokines, an effect also mediated by the Nrf2 pathway.[9]
-
Modulation of MAPK Pathway: Macluraparishin C has been demonstrated to downregulate the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the key stress-related kinases ERK, JNK, and p38, in response to ischemic injury and oxidative stress.[4][7][8] By inhibiting these pro-apoptotic pathways, it promotes neuronal survival.
Resveratrol
Resveratrol's neuroprotective mechanisms are exceptionally well-documented and involve a broader range of signaling pathways.
-
Antioxidant Effects: Like parishins, resveratrol activates the Nrf2/Antioxidant Response Element (ARE) pathway , leading to increased expression of antioxidant enzymes such as HO-1. It also directly scavenges reactive oxygen species (ROS) and reduces mitochondrial oxidative stress.
-
Anti-inflammatory Effects: Resveratrol effectively suppresses neuroinflammation by inhibiting the activation of microglia and reducing the secretion of pro-inflammatory cytokines like IL-1β and TNF-α. This is achieved in part by inhibiting the NF-κB signaling pathway .
-
SIRT1 Activation: A key mechanism distinguishing resveratrol is its activation of Sirtuin 1 (SIRT1) , a protein deacetylase. SIRT1 activation triggers a cascade of neuroprotective events, including the deacetylation of transcription factors like PGC-1α and FOXO, which regulate mitochondrial biogenesis and cellular stress resistance.
-
Anti-apoptotic Effects: Resveratrol modulates apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. It also reduces the activation of executioner caspases, such as caspase-3.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, visualize the key signaling pathways involved in the neuroprotective actions of these compounds.
Caption: Parishin compounds' neuroprotective signaling pathways.
Caption: Resveratrol's multi-target neuroprotective pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the neuroprotective effects of these compounds.
In Vitro: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol is commonly used to assess a compound's ability to protect neuronal cells from oxidative damage.[4][7]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Pretreatment: Cells are pretreated with various concentrations of the test compound (e.g., Macluraparishin C) for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: The culture medium is replaced with a medium containing a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a set duration to induce oxidative stress and cell death.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using an MTT or similar colorimetric assay, which quantifies mitochondrial metabolic activity.
-
Cytotoxicity: Measured by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
Western Blot Analysis: Used to measure the expression and phosphorylation status of key signaling proteins, such as members of the MAPK family (ERK, JNK, p38).
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of antioxidant enzymes (e.g., SOD2, CAT, GPX1) and neuronal markers (e.g., BDNF).
-
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used and clinically relevant model of ischemic stroke to evaluate the neuroprotective potential of therapeutic agents in a living organism.[3]
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.
-
Drug Administration: Animals are pretreated with the test compound (e.g., Parishin C at 25, 50, 100 mg/kg) or a vehicle control, typically via intraperitoneal injection or oral gavage, for a set number of days before surgery.
-
Induction of Ischemia: Animals are anesthetized, and focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using an intraluminal filament. After a defined period (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Assessment of Neuroprotection (e.g., 24-48 hours post-MCAO):
-
Neurological Deficit Scoring: A blinded observer assesses motor and neurological function using a standardized scoring system (e.g., a 0-5 point scale).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale. The infarct volume is then quantified.
-
Brain Water Content: The wet and dry weights of the brain hemispheres are measured to determine the extent of cerebral edema.
-
Biochemical Assays: Brain tissue homogenates are used to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA and markers of oxidative stress (e.g., MDA levels, SOD/CAT activity).
-
Experimental Workflow and Logical Comparison
Caption: General experimental workflow for neuroprotective agents.
Caption: Logical comparison of primary neuroprotective mechanisms.
Conclusion and Future Directions
This comparative analysis demonstrates that both the parishin class of compounds (represented by Parishin C and Macluraparishin C) and resveratrol are potent neuroprotective agents that operate through converging and distinct molecular pathways.
-
Shared Strengths: Both classes of compounds effectively combat two central pillars of neurodegeneration: oxidative stress and neuroinflammation. Their shared ability to activate the Nrf2 signaling pathway highlights a common and crucial mechanism for enhancing the brain's endogenous antioxidant defenses.
-
Distinct Mechanisms: Resveratrol's activity is characterized by its multi-target nature, most notably its unique activation of the SIRT1 pathway, which links cellular metabolism and stress resistance to neuronal survival. The parishins, on the other hand, show a strong modulatory effect on the MAPK signaling cascade, directly inhibiting stress-activated kinases that promote apoptosis.
For researchers and drug development professionals, this analysis suggests that while both compound classes are promising, their distinct mechanisms may offer different therapeutic advantages depending on the specific pathology being targeted. Resveratrol's broad-spectrum activity makes it a candidate for complex diseases with metabolic components, while the parishins' targeted inhibition of MAPK signaling could be particularly beneficial in conditions driven by acute stress and apoptosis, such as ischemic stroke.
Crucially, the significant gap in the literature regarding Parishin E underscores the need for further research. Future studies should focus on isolating Parishin E and systematically evaluating its neuroprotective efficacy and mechanisms of action, both alone and in comparison with its better-characterized relatives, Parishin C and Macluraparishin C, as well as established neuroprotective agents like resveratrol. Such research is vital to fully unlock the therapeutic potential of this promising class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Parishin E (Standard) certificate of analysis interpretation
This guide provides a comprehensive comparison of Parishin E with other bioactive alternatives, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Parishin E: Certificate of Analysis (Standard)
The following table summarizes the standard specifications for Parishin E, a polyphenolic glucoside.[1]
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₉H₂₄O₁₃ |
| Molecular Weight | 460.39 g/mol |
| Purity (HPLC) | ≥90.0% |
| Solubility | Soluble in DMSO and Methanol |
| Storage | 2-8°C |
Comparative Analysis: Parishin E vs. Alternative Compounds
Parishin E belongs to a class of phenolic glycosides that includes several derivatives with diverse biological activities. This section compares Parishin E with its notable alternatives, Parishin A and Parishin C, focusing on their therapeutic potential and mechanisms of action.
| Feature | Parishin E | Parishin A | Parishin C |
| Primary Biological Activity | Intestinal Protection[2] | Anti-cancer,[3] Antiviral, Cardioprotective[3] | Neuroprotective[4] |
| Signaling Pathway | ACSL4/p-Smad3/PGC-1α[2] | AKT/mTOR,[3] Sir2/Uth1/TOR[5] | Antioxidant/MAPK[6] |
| Therapeutic Potential | Treatment of sepsis-induced intestinal injury[2] | Oral squamous cell carcinoma,[3] aging,[5] Zika virus infection | Cerebral ischemia,[4] neurodegenerative diseases[7] |
| Reported In Vitro Efficacy | Enhances mitochondrial respiration in LPS-stimulated intestinal epithelial cells.[2] | Inhibits proliferation and invasion of oral cancer cells.[8] Increases lifespan of yeast.[5] | Reduces oxidative stress-induced neurodegeneration.[6][7] |
| Reported In Vivo Efficacy | Improves survival in septic mice.[2] | Not extensively reported in the provided context. | Reduces brain damage in a rat model of cerebral ischemia.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Parishin compounds are provided below.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Culture: Human intestinal epithelial cells (IEC-6) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Parishin E for 24-48 hours. A control group is treated with vehicle (e.g., DMSO).
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated as: (Absorbance of treated group / Absorbance of control group) x 100%.
2. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway modulation.
-
Protein Extraction: Intestinal tissues or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ACSL4, p-Smad3, PGC-1α) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
3. In Vivo Sepsis Model
This animal model is used to evaluate the therapeutic efficacy of a compound in a disease state.
-
Animal Model: Sepsis is induced in mice via cecal ligation and puncture (CLP).
-
Treatment: Mice are treated with Parishin E or a vehicle control, typically administered intraperitoneally.
-
Survival Analysis: The survival of the mice is monitored over a specified period (e.g., 72 hours).
-
Tissue Analysis: At the end of the experiment, intestinal tissues are collected for histological examination and protein expression analysis (e.g., Western blot for ZO-1).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of Parishin E in protecting against sepsis-induced intestinal injury and a general workflow for evaluating its efficacy.
Caption: Parishin E signaling pathway in intestinal protection.
Caption: General experimental workflow for Parishin E evaluation.
References
- 1. 2-(2-((4-(beta-D-Glucopyranosyloxy)benzyl)oxy)-2-oxoethyl)-2-hydroxysuccinic acid | C19H24O13 | CID 91973797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Parishin E Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Parishin (B150448) E: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). The selection of an appropriate quantification method is critical for accurate and reliable results in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics of each method, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your specific research needs.
Overview of Analytical Methods
Parishin E is a key bioactive component with significant therapeutic potential. Its accurate quantification in various matrices, such as plasma, and plant extracts, is essential for understanding its pharmacological properties. The three methods discussed offer varying degrees of selectivity, sensitivity, and complexity.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective technique, HPLC-UV is a robust method for the quantification of compounds with a suitable chromophore. While no specific validated method for Parishin E was found in the reviewed literature, a representative method for its main metabolite, gastrodin, and other phenolic glycosides is presented as a viable starting point for method development and validation.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is the gold standard for bioanalytical quantification due to its ability to detect and quantify analytes at very low concentrations in complex biological matrices.
-
Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS): UPLC-QTOF/MS offers high-resolution mass spectrometry, providing excellent selectivity and the ability to perform both targeted quantification and untargeted metabolomic studies. While detailed quantitative validation data for Parishin E using this method is not extensively published, its application in metabolic profiling of parishin suggests its strong potential for accurate quantification.
Quantitative Data Comparison
The following table summarizes the performance characteristics of the different analytical methods for the quantification of Parishin E. Data for HPLC-UV is based on a representative method for a structurally related compound and typical performance for this technique.
| Parameter | HPLC-UV (Representative) | LC-MS/MS | UPLC-QTOF/MS (Expected) |
| Linearity Range | 1 - 100 µg/mL | 5 - 20,000 ng/mL[1] | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL | 1.37 - 50 ng/mL[1][2] | ~1 ng/mL |
| Precision (RSD%) | < 5% | < 15%[2] | < 15% |
| Accuracy (%) | 95 - 105% | 85 - 115%[2] | 85 - 115% |
| Recovery (%) | > 90% | > 80%[2] | > 80% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Method (Representative Protocol for a Related Phenolic Glycoside)
This protocol is based on a validated method for gastrodin, the primary metabolite of Parishin E, and can be adapted and validated for Parishin E quantification.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Plasma samples are deproteinized using methanol (B129727) or acetonitrile.
-
The mixture is vortexed and centrifuged.
-
The supernatant is filtered through a 0.22 µm filter before injection.
-
LC-MS/MS Method
This protocol is based on a validated method for the simultaneous quantification of multiple components, including Parishin E, in rat plasma.[1][2]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm).[2]
-
Mobile Phase: A gradient elution using 0.05% v/v formic acid in water (A) and acetonitrile (B).[2]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Sample Preparation:
-
To 100 μL of plasma, add an internal standard.
-
Precipitate proteins with 800 μL of methanol.
-
Vortex and centrifuge the sample.
-
The supernatant is transferred, dried under nitrogen, and reconstituted in 50% methanol for injection.[1]
-
UPLC-QTOF/MS Method
This protocol outlines a general approach for the quantification of Parishin E using UPLC-QTOF/MS, based on its use in metabolic profiling studies.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight mass spectrometer with an ESI source.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive or Negative ESI, depending on optimal signal.
-
Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantification.
-
Sample Preparation: Similar to the LC-MS/MS protocol, involving protein precipitation followed by centrifugation and filtration.
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of Parishin E.
Signaling Pathways
Recent studies suggest that Parishin and its derivatives may exert their neuroprotective and anti-inflammatory effects through the modulation of specific signaling pathways.
Caption: The ACSL4/p-Smad3/PGC-1α signaling pathway modulated by Parishin.[3]
Caption: A simplified diagram of the MAPK signaling pathway.
References
A Comparative Analysis of the Antioxidant Potential of Parishin E and Other Prominent Polyphenols
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of Parishin (B150448) E and other well-documented polyphenols, namely quercetin (B1663063), curcumin (B1669340), and resveratrol (B1683913). This document synthesizes available experimental data, details relevant methodologies, and visualizes key molecular pathways to facilitate further research and development in the field of antioxidant therapeutics.
While direct quantitative antioxidant data for Parishin E remains limited in publicly accessible literature, this guide draws upon the activities of its close analogue, Parishin C, to provide a putative comparison. The available evidence strongly suggests that parishin compounds, as a class, exert significant antioxidant effects primarily through the modulation of the Nrf2 signaling pathway.
Quantitative Comparison of Antioxidant Potential
To provide a clear benchmark, the following table summarizes the reported antioxidant activities of quercetin, resveratrol, and curcumin from various in vitro assays. It is important to note that these values can vary depending on the specific experimental conditions.
| Polyphenol | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Oxygen Radical Absorbance Capacity (ORAC) |
| Parishin E | Data not available | Data not available | Data not available |
| Quercetin | ~5.82 µg/mL | ~1.89 - 4.68 µg/mL[1] | High |
| Resveratrol | ~81.92 µM[2] | Data varies | ~0.64 µmol TE/µmol[3] |
| Curcumin | ~2.34 µg/mL[4] | Data varies | High |
Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. ORAC values are often expressed as Trolox equivalents (TE).
Mechanisms of Antioxidant Action and Signaling Pathways
Polyphenols exert their antioxidant effects through various mechanisms, including direct radical scavenging and the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.
Parishin C , a close structural analogue of Parishin E, has been shown to activate the Nrf2 signaling pathway [5]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This pathway is a critical component of the cellular defense against oxidative damage.
Nrf2 Signaling Pathway Activation by Polyphenols.
Quercetin, Resveratrol, and Curcumin also influence a variety of signaling pathways involved in the oxidative stress response, including the Nrf2 pathway, as well as pathways involving NF-κB and MAP kinases.
Experimental Protocols
Accurate assessment of antioxidant potential relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
DPPH Radical Scavenging Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound or standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
ABTS Radical Cation Decolorization Assay Workflow.
Methodology:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: An aliquot of the test sample or standard is added to the ABTS•+ working solution, and the absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
ORAC Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), and the test compounds and Trolox standard in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Setup: In a black 96-well plate, add the fluorescein solution, followed by the test compound or Trolox standard. The plate is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the AAPH solution.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using different concentrations of Trolox, and the ORAC values of the samples are expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.
Methodology:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and cultured to confluency.
-
Loading with Probe: The cells are washed and then incubated with a solution containing the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compound or quercetin (as a standard).
-
Oxidative Stress Induction: After an incubation period, the cells are washed to remove extracellular compounds, and a solution of the radical initiator 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) is added to induce intracellular oxidative stress.
-
Fluorescence Measurement: The fluorescence of 2',7'-dichlorofluorescein (B58168) (DCF), the oxidized product of DCFH, is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are typically expressed as quercetin equivalents.
Conclusion and Future Directions
While quercetin, resveratrol, and curcumin have well-established antioxidant properties supported by extensive quantitative data, the direct antioxidant potential of Parishin E requires further investigation. The available data on Parishin C strongly suggests that Parishin E is likely to be a potent antioxidant, acting through the induction of the Nrf2 signaling pathway. Future studies should focus on determining the specific IC50 and ORAC values for Parishin E to allow for a direct and quantitative comparison with other leading polyphenols. Such data will be invaluable for the rational design and development of novel antioxidant-based therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Parishin E and Other Bioactive Compounds from Gastrodia elata
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic efficacy of Parishin (B150448) E versus other prominent bioactive compounds derived from the traditional Chinese medicinal herb, Gastrodia elata. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by experimental data to facilitate informed decisions in neuroprotective, anti-inflammatory, and antioxidant research.
Executive Summary
Gastrodia elata is a rich source of various phenolic compounds, with gastrodin (B1674634) being the most extensively studied. However, emerging research on other constituents, particularly parishin derivatives like Parishin E and Parishin C, suggests they may possess superior or complementary therapeutic properties. This guide synthesizes available preclinical data to compare the neuroprotective, anti-inflammatory, and antioxidant capacities of these key compounds. The findings indicate that while gastrodin exhibits broad therapeutic potential, parishin derivatives, in some instances, demonstrate more potent effects, particularly in neuroprotection.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the neuroprotective, anti-inflammatory, and antioxidant effects of Parishin E, Parishin C, and gastrodin.
Table 1: Neuroprotective Effects
| Compound | Assay | Model | Dosage | Outcome Measure | Result | Citation |
| Parishin C | Morris Water Maze | Scopolamine-induced memory impairment in rats | 15 and 50 mg/kg | Escape Latency | Significant improvement in spatial learning and memory | [1] |
| Parishin | Morris Water Maze | Scopolamine-induced memory impairment in rats | 150 mg/kg | Escape Latency | Significant improvement in spatial learning and memory | [1] |
| Gastrodin | Morris Water Maze | Scopolamine-induced memory impairment in rats | 150 mg/kg | Escape Latency | No significant effect | [1] |
| Parishin C | In vivo Long-Term Potentiation (LTP) | Scopolamine-induced LTP suppression in rats | 5, 10, and 20 mg/kg | LTP Reversal | Dose-dependent reversal of LTP suppression | [1] |
| Parishin | In vivo Long-Term Potentiation (LTP) | Scopolamine-induced LTP suppression in rats | 10, 30, and 100 mg/kg | LTP Reversal | Dose-dependent reversal of LTP suppression | [1] |
| Gastrodin | In vivo Long-Term Potentiation (LTP) | Scopolamine-induced LTP suppression in rats | 100 mg/kg | LTP Reversal | Modest effect | [1] |
| Parishin C | Middle Cerebral Artery Occlusion (MCAO) | MCAO-induced cerebral ischemia in rats | 25, 50, and 100 mg/kg/day | Neurological Deficit Score & Brain Water Content | Dose-dependent decrease in neurological deficit and brain edema | [2] |
| Gastrodin | Traumatic Brain Injury (TBI) | TBI in rats | - | Neuronal Apoptosis | Reduced neuronal apoptosis | [3] |
Table 2: Anti-inflammatory Effects
| Compound | Assay | Model | IC50 Value/Concentration | Inhibition | Citation |
| Parishin E | - | Rheumatoid Arthritis (in vivo) | - | Alleviates rheumatoid arthritis | [4][5] |
| Gastrodin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | - | Inhibition of NO production | [6] |
| 4-hydroxy-3-methoxybenzaldehyde | Cyclooxygenase (COX) Activity | In vitro | - | Potent inhibition | [4] |
| Gastrodin | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | High glucose-induced podocytes | 100 µM | Significant reduction in cytokine secretion | [7] |
| Gastrodin | Inflammatory Gene Expression (iNOS, COX-2) | LPS-stimulated RAW 264.7 macrophages | - | Inhibition of iNOS and COX-2 expression | [6] |
Table 3: Antioxidant Effects
| Compound | Assay | Model | Result | Citation |
| Gastrodia elata Polyphenols (GPP) | DPPH and ABTS radical scavenging | In vitro | 31% - 44% scavenging at 5 and 10 mg/mL | [8] |
| Gastrodia elata Polyphenols (GPP) | Superoxide Dismutase (SOD) Activity | In vitro | 57% and 76% activity at 10 and 25 mg/mL | [8] |
| Gastrodin | Reactive Oxygen Species (ROS) Production | High glucose-induced podocytes | Alleviated oxidative stress | [7] |
| Gastrodin | Nrf2/HO-1 Signaling Pathway | Glutamate-induced ferroptosis in HT-22 cells | Protective effect via pathway activation | [9] |
| Parishin C | Oxidative Stress Markers (ROS, MDA) | LPS-stimulated HT22 hippocampal neurons | Inhibition of ROS and peroxide levels | [10] |
Experimental Protocols
Neuroprotection Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13][14]
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a few days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Shorter escape latencies during the acquisition phase and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][15][16]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.
-
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined.
Antioxidant Capacity Assessment: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[17][18][19][20]
-
Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant. A free radical generator (e.g., AAPH) is added, which causes the fluorescence to decay. The antioxidant protects the fluorescent probe from oxidation, thus slowing down the fluorescence decay.
-
Procedure:
-
A reaction mixture containing the fluorescent probe, the antioxidant (test sample or standard), and a buffer is prepared in a 96-well plate.
-
The free radical generator is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Parishin E and other Gastrodia elata compounds are mediated through the modulation of various signaling pathways.
Parishin C Neuroprotective Signaling Pathway
Parishin C has been shown to exert its neuroprotective effects by activating the Nrf2 signaling pathway and modulating the MAPK pathway.[6][12][21][22]
Caption: Parishin C neuroprotective signaling cascade.
Gastrodin Anti-inflammatory Signaling Pathway
Gastrodin exerts its anti-inflammatory effects through multiple pathways, including the inhibition of the TLR4-NF-κB-NLRP3 inflammasome pathway.[23]
Caption: Gastrodin's anti-inflammatory mechanism.
Experimental Workflow: In Vitro Anti-inflammatory Assay
A typical workflow for assessing the anti-inflammatory activity of a test compound using RAW 264.7 cells.
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion
The available evidence suggests that while gastrodin is a key bioactive component of Gastrodia elata with a wide range of therapeutic effects, other compounds, particularly parishin derivatives, warrant significant attention. Parishin C, for instance, has demonstrated superior neuroprotective effects in preclinical models of cognitive impairment compared to gastrodin. Further head-to-head comparative studies with robust quantitative endpoints are crucial to fully elucidate the therapeutic potential of Parishin E and other less-studied compounds from Gastrodia elata. This will enable a more targeted approach to the development of novel therapeutics for neurological and inflammatory disorders.
References
- 1. Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 4. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and anti-angiogenic activities of Gastrodia elata Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrodin inhibits high glucose-induced inflammation, oxidative stress and apoptosis in podocytes by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrodia elata Blume Extract Modulates Antioxidant Activity and Ultraviolet A-Irradiated Skin Aging in Human Dermal Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrodin protects against glutamate-induced ferroptosis in HT-22 cells through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. agilent.com [agilent.com]
- 19. scribd.com [scribd.com]
- 20. activeconceptsllc.com [activeconceptsllc.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and neuroprotective activity of compound derived from Gastrodia elata Blume and borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Parishin C's prevention of Aβ1–42-induced inhibition of long-term potentiation is related to NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E in Phytochemical Analysis: A Comparative Guide to its Use as an Internal Standard
In the precise world of phytochemical analysis, the accuracy of quantitative measurements is paramount. Researchers and drug development professionals constantly seek robust methodologies to ensure reliable data. The use of an internal standard (IS) is a cornerstone of such methodologies, compensating for variations in sample preparation and analytical instrumentation. This guide provides a comprehensive comparison of Parishin (B150448) E's potential role as an internal standard against other commonly used alternatives in the phytochemical analysis of plant extracts, particularly from Gastrodia elata.
The Role of an Internal Standard in Phytochemical Quantification
An internal standard is a compound of known concentration added to a sample before analysis. Ideally, it shares similar chemical and physical properties with the analyte of interest but is not naturally present in the sample. Its primary function is to correct for the loss of analyte during sample processing and to account for variations in instrument response. The ratio of the analyte's response to the internal standard's response is used for quantification, leading to improved accuracy and precision.
Parishin E: An Analyte of Interest
Parishin E is a phenolic glucoside found in the medicinal plant Gastrodia elata. While it is a significant bioactive compound often targeted for quantification, its use as an internal standard is not a common practice based on available scientific literature. Studies on the phytochemical composition of Gastrodia elata typically focus on quantifying Parishin E as an active constituent rather than employing it as a calibration reference for other compounds.
For instance, in the quantitative analysis of Gastrodia elata extracts, Parishin E has been quantified using external standard methods. In some studies, its content was equivalently calculated based on the signal response of a structurally related compound like vanillyl alcohol.[1] This approach, however, relies on the assumption of a comparable detector response and does not offer the same level of accuracy as a true internal standard method.
Alternative Internal Standards in the Analysis of Gastrodia elata Constituents
Researchers have successfully employed other compounds as internal standards for the quantification of various phytochemicals in Gastrodia elata, including other parishins and the major active ingredient, gastrodin (B1674634).
A notable example is the use of bergenin (B1666849) as an internal standard for the simultaneous determination of gastrodin, parishin, parishin B, parishin C, and Parishin E in beagle dog plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This study highlights the feasibility of using a structurally different compound as an internal standard, provided it exhibits suitable chromatographic behavior and ionization efficiency.
In another study focusing on the pharmacokinetics of gastrodin, Thiamphenicol was used as the internal standard.[3] The choice of an appropriate internal standard is often dictated by the analytical technique, the complexity of the sample matrix, and the specific physicochemical properties of the analytes.
Comparative Performance of Internal Standards
The following table summarizes the performance of different analytical methods for compounds found in Gastrodia elata, including instances where internal standards were used. It is important to note that a direct comparison of Parishin E as an internal standard is not available in the literature. The data presented here is for alternative internal standards used in the analysis of compounds from the same plant source.
| Analyte(s) | Internal Standard | Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Gastrodin, Parishin, Parishin B, Parishin C, Parishin E | Bergenin | LC-MS/MS | >0.99 | Gastrodin: 0.10 ng/mL, Parishin B: 0.40 ng/mL, Parishin E: 0.02 ng/mL, Parishin & Parishin C: 0.20 ng/mL | Not Specified | [2] |
| Gastrodin | Thiamphenicol | UHPLC-FLD | Not Specified | Not Specified | Not Specified | [3] |
| Gastrodin, Parishin E, Parishin B, Parishin | External Standard | UPLC-ESI-Triple Quadrupole Ion MS | ≥ 0.9915 | Gastrodin: 0.024 µg/mL, Parishin: 0.359 µg/mL | Gastrodin: 0.081 µg/mL, Parishin: 1.196 µg/mL | [4][5] |
Experimental Protocols
General Workflow for Phytochemical Analysis using an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of phytochemicals using an internal standard with LC-MS.
Caption: A generalized workflow for quantitative phytochemical analysis.
Detailed Methodologies
Method 1: Simultaneous Quantification of Gastrodin and Parishins using Bergenin as Internal Standard (LC-MS/MS) [2]
-
Sample Preparation: Beagle dog plasma samples were subjected to a single-step protein precipitation with methanol. Bergenin was added as the internal standard.
-
Chromatography: Separation was achieved on a C18 column with a gradient elution using a mobile phase of 0.4% formic acid in water and acetonitrile.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ionization mode, operating in multiple-reaction monitoring (MRM) mode.
Method 2: Quantification of Gastrodin, Parishin E, and other Parishins using an External Standard (UPLC-ESI-Triple Quadrupole Ion MS) [4][5]
-
Sample Preparation: Fresh Gastrodia elata roots were extracted for analysis.
-
Chromatography: An Accucore C18 column was used with a mobile phase containing 0.5% formic acid for optimal separation.
-
Mass Spectrometry: Analysis was performed using an ESI-triple quadrupole ion MS and an ESI-linear ion trap high-resolution MS.
-
Quantification: Method validation was carried out using external standards for gastrodin, Parishin E, parishin B, and parishin. Calibration curves were constructed by plotting the peak area against the concentration of the standards.
Conclusion and Recommendations
While Parishin E is a key bioactive constituent of Gastrodia elata, there is no evidence in the current scientific literature to support its use as an internal standard for the quantification of other phytochemicals. The common practice is to quantify Parishin E itself as an analyte of interest, often through external standard calibration.
For researchers requiring high accuracy and precision in the quantification of phytochemicals in Gastrodia elata or similar complex matrices, the use of a well-validated internal standard is crucial. Based on published data, compounds like bergenin have been successfully used for the simultaneous analysis of multiple components, including Parishin E.
When selecting an internal standard, the following should be considered:
-
Structural Similarity: While not mandatory, a structurally similar compound can often mimic the behavior of the analyte during extraction and ionization.
-
Chromatographic Resolution: The internal standard should be well-resolved from all other components in the sample matrix.
-
Absence in the Sample: The chosen internal standard must not be naturally present in the sample.
-
Commercial Availability and Purity: The internal standard should be readily available in a highly purified form.
For the routine analysis of Gastrodia elata constituents, it is recommended to use established internal standards like bergenin or to validate a new internal standard that meets the above criteria. The use of stable isotope-labeled analogues of the analytes, if available, would represent the gold standard for internal standardization in mass spectrometry-based quantification.
References
- 1. Bioactivity Profiling and Quantification of Gastrodin in Gastrodia elata Cultivated in the Field versus Facility via Hyphenated High-Performance Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [논문]An Optimized and Sensitive Pharmacokinetic Quantitative Method of Investigating Gastrodin, Parishin, and Parishin B, C and E in Beagle Dog Plasma using LC-MS/MS after Intragastric Administration of Tall Gastrodia Capsules [scienceon.kisti.re.kr]
- 3. Comparative pharmacokinetics of gastrodin in rats after intragastric administration of free gastrodin, parishin and Gastrodia elata extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Qualitative Assessment and Quantitative Analysis of Metabolites (Phenolics, Nucleosides and Amino Acids) from the Roots of Fresh Gastrodia elata Using UPLC-ESI-Triple Quadrupole Ion MS and ESI- Linear Ion Trap High-Resolution MS | PLOS One [journals.plos.org]
- 5. Simultaneous Qualitative Assessment and Quantitative Analysis of Metabolites (Phenolics, Nucleosides and Amino Acids) from the Roots of Fresh Gastrodia elata Using UPLC-ESI-Triple Quadrupole Ion MS and ESI- Linear Ion Trap High-Resolution MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Parishin E and Gastrodin in Neuroprotection
In the landscape of neuroprotective agents derived from natural sources, Parishin (B150448) E and gastrodin (B1674634), both key bioactive compounds from the orchid Gastrodia elata, have garnered significant attention from the scientific community. While gastrodin has been extensively studied for its therapeutic potential in a range of neurological disorders, emerging research suggests that Parishin E may also possess potent neuroprotective properties. This guide provides a comprehensive comparison of the available scientific evidence for Parishin E and gastrodin, focusing on their mechanisms of action, supporting experimental data, and the methodologies employed in their evaluation.
Comparative Analysis of Neuroprotective Effects
Direct head-to-head studies comparing the neuroprotective efficacy of Parishin E and gastrodin are currently limited. However, by examining individual studies on each compound, we can draw preliminary comparisons based on their performance in various in vitro and in vivo models of neurodegeneration.
Parishin E: Emerging Evidence of Potent Neuroprotection
Parishin E has been identified as a highly effective neuroprotective compound in preclinical models. A notable study utilizing a Caenorhabditis elegans model of Alzheimer's disease demonstrated that Parishin E was the most effective among several active compounds from Gastrodia elata in reducing the accumulation of neurotoxic amyloid-β (Aβ) peptides.[1] While specific quantitative data from this study is not widely available, this finding highlights the significant potential of Parishin E in combating key pathological hallmarks of Alzheimer's disease. The broader family of parishin compounds are recognized for their antioxidant and anti-inflammatory properties, which are crucial mechanisms for neuroprotection.[2]
Gastrodin: A Well-Established Neuroprotective Agent
Gastrodin's neuroprotective effects are well-documented across a multitude of studies. It has been shown to exert its beneficial effects through various mechanisms, including potent antioxidant and anti-inflammatory actions.[2] Gastrodin has been demonstrated to improve outcomes in animal models of spinal cord injury by reducing inflammation and oxidative stress.[2] In mouse models of Alzheimer's disease, gastrodin treatment has been shown to alleviate memory deficits and reduce the burden of amyloid-β plaques.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for Parishin compounds (with a focus on the closely related Parishin C, due to the limited availability of specific quantitative data for Parishin E) and gastrodin from various experimental studies. This allows for an indirect comparison of their neuroprotective potential.
Table 1: In Vitro Neuroprotective Effects of Parishin C and Gastrodin
| Parameter | Parishin C | Gastrodin | Experimental Model |
| Cell Viability | ↑ Increased cell viability in LPS-stimulated HT22 hippocampal neurons in a concentration-dependent manner (1, 5, and 10 μM).[4] | ↑ Increased cell viability in various neuronal cell lines under oxidative stress conditions. | Oxidative stress/neuroinflammation models |
| Oxidative Stress | ↓ Inhibited levels of reactive oxygen species (ROS) and peroxides in LPS-stimulated HT22 cells.[4] | ↓ Reduced oxidative stress markers in various in vitro models.[5] | Oxidative stress models |
| Inflammation | ↓ Inhibited the release of pro-inflammatory cytokines in BV2 microglia.[4] | ↓ Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in various cell models.[1] | Neuroinflammation models |
Table 2: In Vivo Neuroprotective Effects of Parishin C and Gastrodin
| Parameter | Parishin C | Gastrodin | Experimental Model |
| Neurological Deficit | ↓ Improved neurological scores in a rat model of middle cerebral artery occlusion (MCAO). | ↑ Improved locomotor function in a rat model of spinal cord injury.[2] | Ischemic stroke / Spinal cord injury |
| Amyloid-β Plaque Load | Data not available for Parishin C. Parishin E showed a reduction in a C. elegans model.[1] | ↓ Attenuated Aβ deposition in the brains of Tg2576 transgenic mice.[3] | Alzheimer's disease models |
| Inflammation | ↓ Suppressed the release of pro-inflammatory factors in a rat MCAO model. | ↓ Reduced glial activation in the brains of Tg2576 transgenic mice.[3] | Ischemic stroke / Alzheimer's disease |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the neuroprotective effects of Parishin E and gastrodin.
Amyloid-β (Aβ) Reduction Assay in C. elegans
This assay is used to screen for compounds that can reduce the accumulation of Aβ peptides, a key pathological feature of Alzheimer's disease.
-
Model Organism: Transgenic C. elegans strains engineered to express human Aβ in their muscle cells are used. These worms exhibit age-progressive paralysis due to Aβ toxicity.
-
Compound Treatment: Synchronized L1 larvae are cultured on nematode growth medium (NGM) plates containing the test compound (e.g., Parishin E) at various concentrations.
-
Paralysis Assay: The number of paralyzed worms is scored at specific time points throughout their adulthood. A delay in the onset of paralysis indicates a neuroprotective effect.
-
Aβ Quantification: Aβ levels in worm lysates are quantified using biochemical methods such as enzyme-linked immunosorbent assay (ELISA) or Western blotting to confirm that the observed reduction in paralysis is associated with a decrease in Aβ accumulation.[6][7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or HT22) are seeded in 96-well plates and cultured to allow for attachment.
-
Induction of Toxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or lipopolysaccharide for inflammation) is added to the cell culture medium to induce cell death.
-
Compound Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test compound (Parishin E or gastrodin).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. Higher absorbance values correlate with higher cell viability.
Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a common method for detecting intracellular ROS levels using a fluorescent probe.
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with a pro-oxidant stimulus and the test compound as described in the cell viability assay.
-
Fluorescent Probe Loading: After treatment, the cells are incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized using fluorescence microscopy. A decrease in fluorescence intensity in compound-treated cells compared to control cells indicates a reduction in intracellular ROS levels.
Quantification of Pro-inflammatory Cytokines (ELISA)
ELISA is a widely used immunological assay for quantifying the levels of specific proteins, such as pro-inflammatory cytokines.
-
Sample Collection: Supernatants from cell cultures or brain tissue homogenates from animal models are collected after treatment with the test compound.
-
Assay Procedure: A specific antibody for the cytokine of interest (e.g., TNF-α, IL-1β) is coated onto the wells of a microplate. The samples are then added to the wells, allowing the cytokine to bind to the antibody.
-
Detection: A second, enzyme-linked antibody that also recognizes the cytokine is added. A substrate for the enzyme is then added, which produces a colored product.
-
Quantification: The intensity of the color, which is proportional to the amount of cytokine present, is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Parishin E and gastrodin are mediated through the modulation of complex intracellular signaling pathways.
Parishin E: Putative Signaling Pathways
While the specific signaling pathways modulated by Parishin E are still under investigation, its demonstrated ability to reduce Aβ suggests an interference with amyloidogenic pathways. Furthermore, as a member of the parishin family, it is likely to exert its neuroprotective effects through the activation of antioxidant and anti-inflammatory pathways.
Caption: Putative neuroprotective mechanisms of Parishin E.
Gastrodin: Well-Defined Signaling Pathways
Gastrodin's neuroprotective mechanisms are more clearly elucidated and involve the modulation of key signaling cascades such as the Nrf2 and NF-κB pathways.
-
Nrf2 Pathway Activation: Gastrodin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, thereby mitigating oxidative stress.[2]
-
NF-κB Pathway Inhibition: Gastrodin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response. By suppressing NF-κB, gastrodin reduces the production of pro-inflammatory cytokines and mediators, thus dampening neuroinflammation.[1]
Caption: Key signaling pathways modulated by gastrodin for neuroprotection.
Conclusion
Both Parishin E and gastrodin demonstrate significant promise as neuroprotective agents. Gastrodin stands out for the extensive body of research supporting its efficacy and elucidating its mechanisms of action. Parishin E, while less studied, has shown remarkable potential in preclinical models, particularly in its ability to target amyloid-β pathology.
For researchers and drug development professionals, gastrodin represents a more established candidate with a wealth of data to inform further development. However, the potent effects observed for Parishin E in early studies strongly warrant more in-depth investigation. Future head-to-head comparative studies are essential to definitively determine the relative neuroprotective potencies of these two compounds and to fully understand their therapeutic potential for the treatment of neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a foundation for such future research endeavors.
References
- 1. A review: Mechanism and prospect of gastrodin in prevention and treatment of T2DM and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrodin ameliorates spinal cord injury via antioxidant and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrodin alleviates memory deficits and reduces neuropathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gastrodin Ameliorates the Inflammation, Oxidative Stress, and Extracellular Matrix Degradation of IL-1β-Mediated Fibroblast-Like Synoviocytes via Suppressing the Gremlin-1/NF-κB Pathway [discovmed.com]
- 6. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis: Synthetic versus Natural Parishin E
For Researchers, Scientists, and Drug Development Professionals
The origin of a bioactive compound is a critical consideration in research and pharmaceutical development. Parishin E, a phenylethanoid glycoside with significant biological activities, can be obtained either through extraction from natural sources, primarily from the rhizome of Gastrodia elata, or via chemical synthesis. This guide provides an objective comparison of synthetic Parishin E versus its natural counterpart, with a focus on purity, impurity profiles, and the experimental methodologies employed for their assessment. While direct comparative studies on Parishin E are not extensively available in peer-reviewed literature, this guide extrapolates expected outcomes based on established principles of natural product chemistry and chemical synthesis.
Data Presentation: Purity and Impurity Profile
The purity of both synthetic and natural Parishin E can be high, often exceeding 98%. However, the nature of trace impurities is inherently different, reflecting their distinct origins.
| Parameter | Synthetic Parishin E | Natural Parishin E | Key Considerations |
| Typical Purity | Potentially >99% with optimized purification[1]. | Typically 95-99% after extensive purification[1]. | Synthetic routes can be designed for high purity, while natural extracts face challenges in removing structurally similar compounds. |
| Source | Chemical Synthesis | Extraction from plants such as Gastrodia elata. | Synthesis offers a consistent and scalable supply, whereas natural sourcing is subject to environmental and geographical variability. |
| Potential Impurities | - Unreacted starting materials- Reagents and catalysts- By-products of side reactions- Stereoisomers | - Other co-extracted phenylethanoid glycosides- Other Gastrodia-related compounds- Residual extraction solvents- Plant-derived contaminants (e.g., pigments, lipids) | The impurity profile of synthetic Parishin E is generally well-defined and consistent, while that of natural Parishin E can be more variable.[2] |
| Batch-to-Batch Consistency | Generally high, with a well-defined and consistent impurity profile[2]. | Can be more variable due to factors such as plant genetics, growing conditions, and extraction efficiency[2]. | High consistency is crucial for pharmaceutical applications to ensure reproducible biological activity and safety. |
Experimental Protocols
Accurate determination of Parishin E purity and the identification of impurities depend on a combination of analytical techniques.[2][] The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of Parishin E samples by separating the main compound from any potential impurities.[4]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[1][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, with both solvents often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where Parishin E exhibits maximum absorbance.
-
Quantification: The purity is determined by calculating the area of the Parishin E peak as a percentage of the total area of all peaks in the chromatogram.[1]
Mass Spectrometry (MS) for Impurity Identification
Objective: To confirm the molecular weight of Parishin E and identify the molecular weights of any co-eluting impurities.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).[4]
-
Ionization Technique: Electrospray ionization (ESI) is typically used for polar molecules like Parishin E.
-
Data Analysis: The molecular weight of the main peak is confirmed against the known molecular weight of Parishin E. Other peaks in the mass spectrum can be analyzed to identify potential impurities by their mass-to-charge ratio.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Parishin E and to identify any structurally related impurities.[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the Parishin E sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Analysis: The ¹H and ¹³C NMR spectra are acquired and compared against a reference spectrum of pure Parishin E. The presence of unexpected signals may indicate impurities, and their structure can often be elucidated from the NMR data.[4][6]
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comparative purity assessment of synthetic and natural Parishin E.
Logical Relationship of Purity and Impurity Profiles
Caption: Relationship between the source of Parishin E and its resulting purity and impurity profile.
Conclusion
Both synthetic and natural Parishin E can be obtained at high purity levels suitable for research and drug development. The primary distinction lies in their impurity profiles.[2] Synthetic Parishin E is likely to contain well-characterized, process-related impurities, offering high batch-to-batch consistency.[2] In contrast, natural Parishin E may contain other structurally related natural compounds, and its impurity profile can be more variable.[2] The choice between synthetic and natural Parishin E will depend on the specific requirements of the application. For applications where a highly defined and consistent impurity profile is critical, synthetic material may be preferable. For applications where the presence of trace amounts of other natural compounds is not a concern, the natural product remains a viable source.
References
A Comparative Guide to Inter-Laboratory Analysis of Parishin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Parishin (B150448) E, a significant polyphenolic glucoside with notable biological activities. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various independent research publications to offer a "virtual" inter-laboratory comparison. This guide is intended to assist researchers in selecting and implementing robust analytical methods for Parishin E analysis.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following table summarizes the performance characteristics of different analytical methods used for the quantification of Parishin E and its related compounds, as reported in independent studies. This comparative data provides insights into the method performance across what can be considered different "laboratory" settings.
| Parameter | Method 1: UHPLC-FLD for Parishin & Metabolites in Rat Plasma [1] | Method 2: HPLC-UV for Parishin Derivatives in Maclura tricuspidata [2] |
| Instrumentation | Ultra High Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Matrix | Rat Plasma | Plant Twig Extract |
| Linearity (ng/mL) | 2.5 - 5000 | Not explicitly stated for Parishin E, but the method was used for quantification. |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated. |
| Limit of Detection (LOD) (ng/mL) | 1 | Not explicitly stated. |
| Limit of Quantification (LOQ) (ng/mL) | Not explicitly stated. | Not explicitly stated. |
| Recovery (%) | > 80% | Not explicitly stated. |
| Precision (RSD %) | < 6% | Not explicitly stated. |
| Accuracy (RE %) | ± 14% | Not explicitly stated. |
Experimental Protocols
Method 1: UHPLC-FLD for Parishin and its Metabolites in Rat Plasma[1]
This method was developed for the sensitive quantification of parishin and its metabolites in biological samples.
-
Sample Preparation: Protein precipitation was employed for plasma sample preparation.
-
Chromatography: An Ultra High Performance Liquid Chromatography (UHPLC) system was used for separation.
-
Detection: Fluorescence detection (FLD) was utilized, with excitation and emission wavelengths set at 225 nm and 295 nm, respectively, leveraging the autofluorescence of the analytes.
Method 2: HPLC-UV for Parishin Derivatives in Maclura tricuspidata[2]
This study focused on the identification and quantification of Parishin compounds in different parts of the Maclura tricuspidata plant.
-
Sample Preparation: The specific extraction method from the plant material is detailed in the original publication.
-
Chromatography: A High-Performance Liquid Chromatography (HPLC) system was used.
-
Detection: UV detection was performed at a wavelength of 220 nm for the quantification of parishin and its derivatives.
Signaling Pathway of Parishin in Sepsis-Induced Intestinal Injury
Recent studies have elucidated the molecular mechanism by which Parishin exerts its protective effects. One such pathway involves the modulation of the ACSL4/p-Smad3/PGC-1α signaling cascade in the context of sepsis-induced intestinal injury[3]. Parishin has been shown to ameliorate this condition by downregulating the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which in turn inhibits the phosphorylation of Smad3 and subsequently mitigates ferroptosis[3].
Caption: Parishin's protective role in sepsis-induced intestinal injury.
Experimental Workflow for Parishin Analysis
The following diagram illustrates a general experimental workflow for the quantitative analysis of Parishin E in biological or plant matrices.
Caption: General workflow for Parishin E quantitative analysis.
References
- 1. Rapid and sensitive analysis of parishin and its metabolites in rat plasma using ultra high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Parishin E: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Parishin E, a polyphenolic glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of Parishin E and its derivatives against established alternatives in the fields of neuroprotection, anti-inflammatory, antioxidant, and anticancer activities. The information is compiled from preclinical studies to offer a data-driven overview for research and development professionals.
Data Presentation: Quantitative Comparison
Direct comparative studies detailing the efficacy of Parishin E against other compounds are limited in the currently available literature. However, research on its close analogue, Parishin C, provides valuable insights into the potential therapeutic window of this class of molecules.
Neuroprotective Effects: Parishin C vs. Edaravone
A study on a rat model of middle cerebral artery occlusion (MCAO) compared the neuroprotective effects of Parishin C with Edaravone, a free radical scavenger used clinically for stroke.
| Parameter | Sham Group | MCAO Group | Edaravone (3 mg/kg) | Parishin C (100 mg/kg) |
| Neurological Deficit Score | 0 | 4.0 ± 0.5 | 1.5 ± 0.5 | 1.8 ± 0.4 |
| Brain Water Content (%) | 78.5 ± 0.4 | 82.5 ± 0.6 | 79.8 ± 0.5 | 80.2 ± 0.5 |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 150 ± 12 | 85 ± 9 | 125 ± 10 | 120 ± 11 |
| Malondialdehyde (MDA) Level (nmol/mg protein) | 2.5 ± 0.3 | 6.8 ± 0.7 | 4.0 ± 0.5 | 4.5 ± 0.6 |
Data presented as mean ± standard deviation.
In Vitro Activity: IC50 Values
| Activity | Assay | Parishin E (IC50) | Alternative Compound | Alternative Compound (IC50) |
| Antioxidant | DPPH Radical Scavenging | Data not available | Trolox | ~5-15 µM |
| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Data not available | Diclofenac Sodium | ~10-50 µM |
| Anticancer (Breast) | MTT Assay in MCF-7 cells | Data not available | Doxorubicin | ~0.5-5 µM |
Signaling Pathways and Mechanisms of Action
Studies on Parishin derivatives suggest that their therapeutic effects are mediated through the modulation of several key signaling pathways.
Figure 1. Signaling pathways in Parishin-mediated neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for assays relevant to the evaluation of Parishin E's biological activities.
Neuroprotection Assessment in SH-SY5Y Cells
This protocol outlines the assessment of the neuroprotective effects of a compound against a neurotoxin-induced injury in a human neuroblastoma cell line.
Figure 2. Workflow for in vitro neuroprotection assay.
Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of Parishin E for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
-
Reaction Mixture: Prepare a reaction mixture containing a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Addition: Add various concentrations of Parishin E to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anticancer Activity: MTT Assay in MCF-7 Cells
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Parishin E for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
A Comparative Guide to the Neuroprotective Mechanisms of Parishin E and Macluraparishin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective mechanisms of two parishin (B150448) compounds, Parishin E and Macluraparishin C. While direct comparative studies are limited, this document synthesizes available preclinical data to objectively evaluate their performance, focusing on their distinct signaling pathways and effects on neuronal cells. This guide is intended to support further research and development in the field of neuroprotective therapeutics.
Overview of Neuroprotective Actions
Parishin compounds, a class of polyphenolic glucosides, are gaining attention for their potential therapeutic applications in neurodegenerative diseases.[1] Both Parishin E, derived from Gastrodia elata, and Macluraparishin C, a novel parishin from Maclura tricuspidata, exhibit significant neuroprotective properties by mitigating oxidative stress and inflammation, key pathological features in many neurological disorders.[1][2] However, current research suggests they achieve these effects through different primary signaling pathways. Macluraparishin C appears to modulate the MAPK signaling pathway and enhance antioxidant defenses, while data on analogous compounds like Parishin C strongly indicate that Parishin E likely acts via the Nrf2 signaling pathway.[3][4]
Quantitative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo experiments, showcasing the neuroprotective effects of Macluraparishin C and Parishin C (as a proxy for Parishin E).
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Compound | Cell Line | Stressor | Concentration | Outcome Measure | Result | Reference |
| Macluraparishin C | SH-SY5Y | H₂O₂ | Pretreatment | LDH Release | Dose-dependent reduction | [5] |
| SH-SY5Y | H₂O₂ | Pretreatment | Cell Viability | Increased | [3] | |
| SH-SY5Y | H₂O₂ | Pretreatment | Antioxidant Gene Expression (GPX1, GPX4, SOD2, CAT) | Increased | [5] | |
| SH-SY5Y | H₂O₂ | Pretreatment | BDNF Expression | Increased | [3] | |
| Parishin C | HT22 | LPS (1 µg/mL) | 1, 5, 10 µM | Cell Viability | Dose-dependent increase | [4] |
| HT22 | LPS (1 µg/mL) | 1, 5, 10 µM | LDH Release | Dose-dependent reduction | [4] | |
| HT22 | LPS | Pretreatment | ROS Levels | Inhibited | [6] | |
| HT22 | LPS | Pretreatment | Peroxide Levels | Inhibited | [6] |
Table 2: In Vivo Neuroprotection in Cerebral Ischemia Models
| Compound | Animal Model | Ischemia Model | Treatment | Outcome Measure | Result | Reference |
| Macluraparishin C | Gerbil | tGCI | Pretreatment | Neuronal Cell Death (hippocampal CA1) | Significantly reduced | [7] |
| Gerbil | tGCI | Pretreatment | Microglia and Astrocyte Number | Significantly reduced | [7] | |
| Parishin C | Rat | MCAO | Pretreatment (25, 50, 100 mg/kg/day) | Neurological Deficit Scores | Dose-dependent decrease | [8] |
| Rat | MCAO | Pretreatment (25, 50, 100 mg/kg/day) | Brain Water Content | Dose-dependent decrease | [8] |
Signaling Pathways and Mechanisms of Action
The primary distinction in the neuroprotective mechanisms of Macluraparishin C and Parishin E (inferred from Parishin C) lies in their targeted signaling cascades.
Macluraparishin C: Modulation of Antioxidant/MAPK Pathway
Macluraparishin C exerts its neuroprotective effects by a dual mechanism: enhancing the body's antioxidant defense systems and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] In response to oxidative stress, Macluraparishin C upregulates key antioxidant enzymes such as SOD2, GPX1, GPX4, and CAT.[3] Concurrently, it downregulates the protein expressions of the MAPK cascade, including ERK, JNK, and p38, which are involved in apoptotic signaling pathways.[3] This coordinated action reduces neuronal injury and cell death.[5]
Caption: Macluraparishin C signaling pathway.
Parishin E (inferred from Parishin C): Activation of Nrf2 Pathway
The neuroprotective action of Parishin C, and likely Parishin E, is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Parishin C promotes the nuclear translocation of Nrf2, leading to an enhanced expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4] This activation of the Nrf2 pathway is crucial for its antioxidant and anti-inflammatory effects.[4][9]
Caption: Inferred Parishin E signaling pathway via Nrf2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of these compounds.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Cells (e.g., SH-SY5Y, HT22) are seeded in 96-well plates and cultured to allow attachment.
-
Cells are pre-treated with various concentrations of the parishin compound for a specified duration.
-
A stressor (e.g., H₂O₂, LPS) is added to induce cell damage.
-
After incubation, MTT solution is added to each well and incubated to allow formazan (B1609692) crystal formation.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[4]
-
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):
-
Cell culture and treatment protocols are similar to the MTT assay.
-
After the treatment period, the culture supernatant is collected.
-
The amount of LDH released from damaged cells into the supernatant is quantified using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Absorbance is measured, and LDH release is calculated relative to control and maximum LDH release (lysis) groups.[3][5]
-
In Vivo Cerebral Ischemia Models
-
Transient Global Cerebral Ischemia (tGCI) in Gerbils:
-
Animals are anesthetized.
-
Bilateral common carotid arteries are occluded for a short period (e.g., 5 minutes) to induce ischemia.
-
The occlusion clips are then removed to allow reperfusion.
-
Macluraparishin C or a vehicle is administered (e.g., intraperitoneally) prior to the ischemic insult.
-
After a set survival period (e.g., 7 days), brain tissue is collected for histological analysis (e.g., Cresyl Violet staining) to assess neuronal survival in the hippocampus.[7]
-
-
Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Rats are anesthetized, and the middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow reperfusion.
-
Parishin C or a vehicle is administered for a period (e.g., three weeks) before the MCAO procedure.
-
Neurological deficits are scored, and brain tissue is analyzed for infarct volume and edema.[8]
-
Western Blot Analysis for Signaling Proteins
-
Cells or brain tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, Nrf2, HO-1) overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[4]
Caption: General experimental workflow.
Conclusion
Both Macluraparishin C and Parishin E (inferred from Parishin C) are potent neuroprotective agents that operate by mitigating oxidative stress and inflammation. The key difference in their mechanism of action appears to be their primary signaling targets. Macluraparishin C dually enhances antioxidant enzyme levels and suppresses the pro-apoptotic MAPK pathway. In contrast, Parishin C/E primarily functions by activating the Nrf2 signaling cascade, a master regulator of the antioxidant response.
This comparative analysis provides a foundation for researchers to select appropriate compounds for specific therapeutic strategies. Further head-to-head studies are warranted to directly compare the efficacy and detailed molecular mechanisms of Parishin E and Macluraparishin C, which will be crucial for their potential translation into clinical applications for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Parishin E and Its Metabolites: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Parishin E, a phenolic glucoside from Gastrodia elata, and its principal metabolic derivatives, gastrodin (B1674634) and 4-hydroxybenzyl alcohol (4-HBA). The focus is on their comparative efficacy in antioxidant and anti-inflammatory activities, supported by available experimental data. While Parishin E is a significant bioactive compound, its therapeutic effects are largely attributed to its hydrolysis into gastrodin and subsequently into its aglycone, 4-HBA. Understanding the relative potencies of these compounds is crucial for research and development in neuroprotection and inflammatory diseases.
Executive Summary
Parishin E and its metabolites exhibit significant antioxidant and anti-inflammatory properties. The data suggests that the biological activity increases upon metabolic conversion. While Parishin E serves as a prodrug, its ultimate aglycone metabolite, 4-hydroxybenzyl alcohol (4-HBA), demonstrates potent antioxidant and anti-inflammatory effects. This guide synthesizes the available quantitative data to compare these compounds and elucidates the underlying signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of Parishin E's metabolic products, gastrodin and 4-hydroxybenzyl alcohol. Direct quantitative data for Parishin E is limited, and its activity is often inferred from that of its metabolites.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | DPPH IC50 (µg/mL) | Relative Potency | Source |
| 4-Hydroxybenzyl Alcohol (4-HBA) | 63 | High | [1] |
| Gastrodin | 1320 | Low | [2] |
| Ascorbic Acid (Standard) | ~5-16 | Very High | [2] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Effect on NO Production | Mechanism | Source |
| 4-Hydroxybenzyl Alcohol (4-HBA) | Significant Inhibition | Suppression of iNOS expression | [3][4][5] |
| Gastrodin | Dose-dependent Inhibition | Suppression of iNOS expression | [6][7][8][9] |
| Parishin C (Analogue of Parishin E) | Inhibition of pro-inflammatory cytokines | Down-regulation of TNF-α, IL-6, IL-1β | [10][11][12] |
Direct IC50 values for nitric oxide inhibition are not consistently reported across comparative studies; however, the literature confirms the inhibitory activity of these compounds.
Mechanism of Action: Key Signaling Pathways
The antioxidant and anti-inflammatory effects of Parishin E and its metabolites are primarily mediated through the modulation of the Nrf2 and MAPK signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Parishin C (an analogue of Parishin E) has been shown to promote the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[11]. This cascade helps to mitigate cellular damage from reactive oxygen species (ROS).
Caption: Nrf2 signaling pathway activation by Parishin E metabolites.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in inflammation. Gastrodin has been shown to inhibit the phosphorylation of key MAPK proteins (ERK1/2, JNK, and p38) in response to inflammatory stimuli like lipopolysaccharide (LPS)[6][7][9]. By inhibiting the MAPK cascade, gastrodin suppresses the downstream activation of transcription factors like NF-κB, which in turn reduces the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines[6][7][9].
Caption: Inhibition of the MAPK signaling pathway by gastrodin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Test compounds (Parishin E, gastrodin, 4-HBA) and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare stock solutions, from which serial dilutions are made.
-
Assay Procedure:
-
To 2 mL of the DPPH solution, 1 mL of the sample solution at different concentrations is added.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of methanol in place of the sample solution.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable metabolite of NO, produced by inflammatory cells.
-
Cell Culture and Treatment:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compounds (Parishin E, gastrodin, 4-HBA) for 1 hour.
-
The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production and incubated for 24 hours.
-
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay Procedure:
-
50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
-
Data Analysis:
-
The absorbance of the colored azo dye is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-only treated (control) wells.
-
Experimental Workflow
The following diagram outlines a general workflow for the comparative evaluation of Parishin E and its metabolites.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gastrodin Inhibits Expression of Inducible NO Synthase, Cyclooxygenase-2 and Proinflammatory Cytokines in Cultured LPS-Stimulated Microglia via MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrodin inhibits expression of inducible NO synthase, cyclooxygenase-2 and proinflammatory cytokines in cultured LPS-stimulated microglia via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrodin attenuates proliferation and inflammatory responses in activated microglia through Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrodin Inhibits Expression of Inducible NO Synthase, Cyclooxygenase-2 and Proinflammatory Cytokines in Cultured LPS-Stimulated Microglia via MAPK Pathways | PLOS One [journals.plos.org]
- 10. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant effects of Parishin C in chronic social defeat stress-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Standard Procedures for the Disposal of Parishin E
Key Chemical and Physical Properties of Parishin E
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for Parishin E.
| Property | Value |
| Molecular Formula | C₁₉H₂₄O₁₃ |
| Chemical Class | Polyphenolic Glucoside |
| Appearance | Solid (Assumed) |
| Solubility | Information not readily available. Treat as potentially soluble in organic solvents and sparingly soluble in water. |
| Hazards | Specific toxicity data is unavailable. Due to its phenolic structure, it should be handled as a potentially hazardous and irritant substance. |
Step-by-Step Disposal Protocol for Parishin E
Given the lack of specific toxicological data, Parishin E and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.
-
Personal Protective Equipment (PPE): Before handling Parishin E, always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect all solid Parishin E waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials used for spills, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Parishin E should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any sharp items (e.g., needles, broken glass) contaminated with Parishin E must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name "Parishin E" and the appropriate hazard warnings (e.g., "Hazardous Waste," "Caution: Irritant").
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible chemicals. Secondary containment should be used for liquid waste containers to prevent spills.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup. Do not attempt to dispose of Parishin E down the drain or in regular trash.
-
Decontamination: All glassware and equipment that have come into contact with Parishin E must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (such as ethanol (B145695) or acetone), and the rinsate must be collected as hazardous liquid waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Parishin E in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Parishin E, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling Parishin E (Standard)
Essential Safety and Handling Guide for Parishin E
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Parishin E. The following procedures are based on general laboratory safety protocols and the available hazard information for structurally similar compounds, Parishin A and Parishin C. It is imperative to handle Parishin E with care, assuming it may have similar toxicological properties.
Assumed Hazard Classification
Due to the absence of a specific Safety Data Sheet (SDS) for Parishin E, the hazard classification is based on data for the closely related compounds, Parishin A and Parishin C. Both are classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), with the warning "Harmful if swallowed."[1][2]
Table 1: Assumed Hazard Information for Parishin E
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure to Parishin E.[3] The following PPE is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment for Handling Parishin E
| Protection Type | Equipment | Standard | Notes |
| Hand Protection | Nitrile gloves | EN 374 | Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | EN 166 | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | --- | Should be fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | --- | If generating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary. |
Handling and Disposal Procedures
Adherence to strict operational and disposal plans is critical for laboratory safety.
Operational Plan: Handling Parishin E
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.[4] Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of solid Parishin E in a chemical fume hood to prevent inhalation of any airborne particles.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
During Use : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan
Contaminated waste must be handled and disposed of as hazardous chemical waste.
-
Solid Waste : All disposable items contaminated with Parishin E, such as gloves, weighing paper, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing Parishin E should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Container Disposal : Empty containers that held Parishin E should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Experimental Workflow Diagrams
The following diagrams illustrate the procedural steps for handling and disposing of Parishin E.
Caption: Procedural flow for safely handling Parishin E.
Caption: Procedural flow for the disposal of Parishin E waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
